Tos-Gly-OSu
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6S/c1-9-2-4-10(5-3-9)22(19,20)14-8-13(18)21-15-11(16)6-7-12(15)17/h2-5,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDCTADMSAKZGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679828 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68385-26-2 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(4-methylbenzene-1-sulfonyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: A Senior Application Scientist's Perspective
An In-Depth Technical Guide to Nα-(p-Toluenesulfonyl)-glycine N-Hydroxysuccinimide Ester (Tos-Gly-OSu)
In the landscape of bioconjugation and peptide synthesis, precision and reliability are paramount. The reagents we choose are not merely reactants; they are the architects of molecular function. Nα-(p-Toluenesulfonyl)-glycine N-Hydroxysuccinimide Ester, or this compound, is one such foundational architect. It is a deceptively simple molecule, yet its utility in introducing a precisely defined structural and functional unit—the tosyl-protected glycine—is indispensable. This guide is crafted from years of field experience, moving beyond mere protocol recitation. It aims to provide a deep, mechanistic understanding of why specific choices are made in the laboratory, ensuring that your work is not only repeatable but also robust and intelligently designed. We will explore this compound from its core chemical principles to its practical application, empowering you to leverage its full potential in your research and development endeavors.
Core Identity and Physicochemical Profile
This compound is a bifunctional reagent designed for the efficient covalent modification of primary amines. Its structure is a logical assembly of three key components:
-
The Tosyl (Ts) Group: A p-toluenesulfonyl moiety that serves as a robust, non-labile protecting group for the glycine's α-amino group. Its presence imparts significant hydrophobicity and provides a unique spectroscopic signature.
-
The Glycine Spacer: The simplest amino acid, offering a flexible, single-methylene spacer that introduces minimal steric hindrance.
-
The N-Hydroxysuccinimide (OSu) Ester: A highly efficient activating group for the carboxyl function. It is one of the most widely used functionalities for creating stable amide bonds with primary amines under mild conditions.
Data Presentation: Key Properties of this compound
| Property | Value | Source |
| CAS Number | 68385-26-2 | [1][2][3] |
| Molecular Formula | C₁₃H₁₄N₂O₆S | [1][2] |
| Molecular Weight | 326.32 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | (General Observation) |
| Purity | Typically ≥95-98% |
Stability, Storage, and Handling: A Self-Validating System
The integrity of this compound is critical for successful conjugation. The OSu ester is highly susceptible to hydrolysis. Therefore, a protocol built on proper handling is inherently self-validating; if the reagent is active, the storage protocol was successful.
-
Solid-State Storage: The reagent should be stored desiccated at -20°C in a tightly sealed vial.[4] Before use, it is imperative to allow the vial to equilibrate to room temperature for at least 60 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid, which would initiate hydrolysis and compromise the reagent's reactivity.
-
Solution Stability: Long-term storage in solution is not recommended. For immediate use, stock solutions should be prepared in anhydrous, amine-free solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile. These solutions should be used the same day they are prepared.
-
Safety Precautions: this compound is categorized as potentially harmful if swallowed and may cause an allergic skin reaction.[2] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[2][5] All handling should be performed in a well-ventilated fume hood.
The Mechanism of Action: Amine Acylation
The core utility of this compound lies in its reaction with nucleophilic primary amines, such as the N-terminus of a peptide or the ε-amino group of a lysine residue. This reaction is a classic nucleophilic acyl substitution.
Causality of the Reaction:
-
Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the OSu ester.
-
Tetrahedral Intermediate Formation: A transient, unstable tetrahedral intermediate is formed.
-
Leaving Group Departure: The intermediate collapses, and the N-hydroxysuccinimide (NHS) anion departs. NHS is an excellent leaving group because its negative charge is well-stabilized by resonance across the succinimidyl ring.
-
Proton Transfer: The protonated amide is deprotonated by a weak base in the reaction mixture (such as another amine molecule or an added non-nucleophilic base), yielding the final, stable amide bond and regenerating the catalyst.
This reaction is highly efficient and selective for primary amines at a slightly alkaline pH (typically 7.2-8.5). At this pH, a significant fraction of the target amine groups are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the OSu ester.
Mandatory Visualization: Reaction of this compound with a Primary Amine
Caption: Nucleophilic substitution reaction forming a stable amide bond.
Core Applications and Experimental Protocols
This compound is primarily employed in two domains: as a building block in peptide synthesis and as a modification reagent in bioconjugation.
Application 1: Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this compound serves as a pre-activated building block to introduce a Tos-Gly moiety onto the N-terminus of a growing peptide chain. This is particularly useful when the subsequent amino acid is difficult to couple or when the Tos-Gly unit itself is a required part of the final sequence.
This protocol assumes the synthesis is proceeding on a 0.1 mmol scale using a standard solid-phase resin (e.g., Rink Amide).
-
Resin Preparation & Fmoc Deprotection (The "Why"):
-
Swell the peptide-resin in DMF (5 mL) for 30 minutes. This ensures that all reactive sites within the resin beads are accessible.
-
Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. This two-step deprotection ensures complete removal of the N-terminal Fmoc group, exposing the primary amine for coupling.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
-
-
Coupling Reaction (The "Why"):
-
In a separate vial, dissolve this compound (98 mg, 0.3 mmol, 3 equivalents) in 2 mL of DMF. The use of excess equivalents drives the reaction to completion.
-
Add the this compound solution to the deprotected peptide-resin.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 6 equivalents). DIPEA acts as a proton scavenger, neutralizing the proton released during amide bond formation without competing as a nucleophile.[6][7]
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Validation (The "Why"):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads.[6] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction. This is a critical self-validation step before proceeding. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing and Capping (The "Why"):
-
Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and by-products.
-
(Optional but recommended) If the ninhydrin test was weakly positive, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. This prevents the formation of deletion sequences.
-
Caption: Workflow for a single this compound coupling cycle in SPPS.
Application 2: Protein Bioconjugation
This compound can be used to modify proteins by targeting the accessible ε-amino groups of lysine residues. This can be used to attach a hydrophobic tosyl group, alter protein pI, or serve as a handle for further modifications.
-
Reagent Preparation (The "Why"):
-
Prepare a stock solution of the protein (e.g., 10 mg/mL BSA) in a suitable buffer, such as 100 mM sodium phosphate, pH 7.5. The pH is a compromise to ensure amine nucleophilicity while limiting OSu ester hydrolysis.
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMF immediately before use. Preparing this solution in advance risks complete hydrolysis and inactivation.
-
-
Conjugation Reaction (The "Why"):
-
Combine the protein solution and the this compound stock solution in a reaction vessel. The molar ratio of this compound to protein will determine the extent of modification and must be optimized empirically. Start with a 10-fold molar excess.
-
For example, to 1 mL of 10 mg/mL BSA (~0.15 µmol), add 15 µL of 100 mM this compound (1.5 µmol). The final concentration of DMF should be kept low (<10% v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Purification (The "Why"):
-
The reaction must be quenched and the excess, unreacted this compound and NHS by-product must be removed. This is crucial as these small molecules can interfere with downstream applications.
-
Use size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) or dialysis against the desired storage buffer (e.g., PBS, pH 7.4). This separates the large, modified protein from the small molecule contaminants based on size.
-
-
Characterization and Validation (The "Why"):
-
Confirm the modification using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the modified protein should increase by 225.25 Da (mass of Tos-Gly minus H) for each successful conjugation.
-
Quantify the degree of labeling by comparing the mass spectra of the native and modified protein. This provides a quantitative measure of reaction efficiency and ensures batch-to-batch consistency.
-
References
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Ac-Gly-Osu. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Tos-Aib-OSu. Retrieved from [Link]
-
AAPPTEC. (n.d.). MSDS - Safety Data Sheet (Z-Gly-OSu). Retrieved from [Link]
-
StarProtocols. (2024). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Fragment synthesis of disulfide-containing peptides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
PMC - NIH. (n.d.). Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme. Retrieved from [Link]
- Google Patents. (n.d.). CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor.
-
PubMed. (n.d.). Glycosylation of aromatic amines II: Kinetics and mechanisms of the hydrolytic reaction between kynurenine and glucose. Retrieved from [Link]
-
PMC - NIH. (n.d.). Solid-Phase Synthesis of Methyl N-(pyrimidin-2-yl)glycinate. Retrieved from [Link]
-
PMC - NIH. (n.d.). Dextran Formulations as Effective Delivery Systems of Therapeutic Agents. Retrieved from [Link]
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PubMed. (2014). The Synthesis of 14C-labeled N-succinimidyl-3-maleimidopropionate, a Linker Molecule for PEGylated Biologics. Retrieved from [Link]
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YouTube. (2024). Synthesis and Reactions of Amines. Retrieved from [Link]
-
PubMed. (2006). Application of TPGS in polymeric nanoparticulate drug delivery system. Retrieved from [Link]
- Google Patents. (n.d.). US4922016A - Process for the preparation of N-(sulfonylmethyl) formamide compounds.
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PubMed. (2020). Drug Delivery Strategies for Enhancing the Therapeutic Efficacy of Toxin-Derived Anti-Diabetic Peptides. Retrieved from [Link]
-
YouTube. (2018). Amine Synthesis Reactions. Retrieved from [Link]
-
The Ohio State University College of Pharmacy. (n.d.). Nanotechnology & Drug Delivery Systems. Retrieved from [Link]
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An In-depth Technical Guide to Tos-Gly-OSu: Structure, Reactivity, and Applications in Bioconjugation and Peptide Synthesis
Abstract
This technical guide provides a comprehensive overview of N-α-p-toluenesulfonyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu), a versatile reagent in modern biochemistry and pharmaceutical development. We will delve into its chemical structure, physicochemical properties, and the mechanistic principles governing its reactivity. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its strategic applications, particularly in peptide synthesis and bioconjugation. Detailed experimental protocols, comparative analysis with other reagents, and troubleshooting guidance are provided to ensure successful implementation in the laboratory.
Introduction: The Strategic Importance of this compound
In the landscape of chemical biology and drug development, the precise and stable covalent modification of biomolecules is paramount. This compound has emerged as a valuable tool for achieving this, primarily due to the unique combination of a tosyl-protected amine and a highly reactive N-hydroxysuccinimide (NHS) ester. This bifunctional nature allows for its use as a linker and a building block in complex molecular architectures.
The tosyl (Ts) group, derived from p-toluenesulfonic acid, is a robust protecting group for the primary amine of the glycine residue.[1] Its exceptional stability under a wide range of reaction conditions, including those used for standard Fmoc and Boc solid-phase peptide synthesis (SPPS), makes it an orthogonal protecting group.[2] This orthogonality is a key strategic advantage, allowing for selective deprotection and modification at other sites of a molecule.
The N-hydroxysuccinimide ester is a well-established activating group for carboxylic acids, facilitating efficient amide bond formation with primary amines under mild conditions.[3] This guide will explore the synergy between these two functional moieties and how it translates into practical advantages in the laboratory.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use and storage.
| Property | Value | Source(s) |
| Chemical Name | N-α-p-toluenesulfonyl-glycine N-hydroxysuccinimide ester | N/A |
| Synonyms | This compound, (2,5-dioxopyrrolidin-1-yl) 2-[(4-methylphenyl)sulfonylamino]acetate | N/A |
| Molecular Formula | C13H14N2O6S | N/A |
| Molecular Weight | 326.33 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | Data not consistently available | N/A |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM) | [2] |
| Storage | Store at ≤ -4 °C, desiccated and protected from light | N/A |
The Chemistry of this compound: Mechanism of Action
The utility of this compound is rooted in the reactivity of its N-hydroxysuccinimide (NHS) ester. The reaction with a primary amine proceeds via a nucleophilic acyl substitution mechanism.
The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, expelling the stable N-hydroxysuccinimide leaving group to form a highly stable amide bond.[4]
The Critical Role of pH
The pH of the reaction environment is the most critical parameter influencing the efficiency of the conjugation. A delicate balance must be struck:
-
Low pH (<7): Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing down the desired reaction.
-
Optimal pH (7.2-8.5): In this range, a sufficient concentration of the primary amine is in its unprotonated, nucleophilic form (-NH₂) to react with the NHS ester.
-
High pH (>8.5): While the concentration of the nucleophilic amine increases, the rate of hydrolysis of the NHS ester by hydroxide ions also increases dramatically. This competing reaction reduces the yield of the desired conjugate.[4]
Competing Hydrolysis: An Inevitable Side Reaction
In aqueous environments, water can also act as a nucleophile, leading to the hydrolysis of the NHS ester to an unreactive carboxylic acid. The rate of this hydrolysis is significantly influenced by pH and temperature.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | ~10 minutes |
Data adapted from various sources on NHS ester stability.
This underscores the importance of performing conjugations promptly after preparing aqueous solutions of this compound and carefully controlling the pH.
Strategic Applications in Peptide Synthesis
The primary application of this compound in peptide synthesis lies in its use as a building block for introducing a permanently protected glycine residue. The stability of the tosyl group makes it orthogonal to both Fmoc and Boc protecting group strategies.[2]
Advantages of the Tosyl Protecting Group
-
Exceptional Stability: The N-tosyl bond is resistant to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal (e.g., trifluoroacetic acid - TFA).[1][2]
-
Orthogonality: This stability allows for the retention of the tosyl group on the peptide backbone while other protecting groups are selectively removed for further modifications, such as side-chain cyclization or branching.[2]
-
Synthesis of Peptidomimetics: The tosyl group can be retained in the final peptide to create a sulfonamide linkage, which can be of interest in the design of peptidomimetics with altered pharmacological properties.[2]
Comparative Analysis of Coupling Reagents
While this compound is an activated form of N-p-Tosylglycine, it is important to understand its place among other common coupling reagents used in SPPS.
| Coupling Reagent | Class | Activation Mechanism | Key Advantages | Key Disadvantages |
| HBTU/HATU | Aminium/Uronium Salt | Forms OBt/OAt active ester | Fast reaction kinetics, high efficiency, low racemization (especially HATU) | Can cause guanidinylation of the N-terminus if used in excess |
| PyBOP | Phosphonium Salt | Forms OBt active ester | High efficiency, good for hindered couplings | Byproducts can be difficult to remove |
| DIC/HOBt | Carbodiimide | Forms OBt active ester in situ | Cost-effective, reliable | Can lead to higher rates of racemization without additives |
| This compound | Pre-activated NHS Ester | N/A (already activated) | Bypasses the in situ activation step, stable building block for introducing Tos-Gly | Less commonly used for general coupling compared to the above |
The choice of coupling reagent is a critical decision in peptide synthesis.[5] For introducing the specific Tos-Gly moiety, using the pre-activated this compound can streamline the process. For general coupling steps within the peptide sequence, HATU is often considered the gold standard for difficult couplings due to its high efficiency and low racemization rates.[5]
Experimental Protocol: Incorporation of this compound in Fmoc-SPPS
This protocol provides a detailed, step-by-step methodology for the incorporation of a Tos-Gly residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis.
Materials and Reagents
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents (e.g., Methanol, Isopropanol)
-
Kaiser test kit
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Step-by-Step Procedure
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15-20 minutes to ensure complete removal of the Fmoc group.[2]
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.[2]
-
Coupling of this compound:
-
In a separate vial, dissolve 2-3 equivalents of this compound (relative to the resin loading) in DMF.
-
Add 4-6 equivalents of DIPEA to the this compound solution.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.[2]
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.[7]
-
Washing: Once the coupling is complete, wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the subsequent amino acids.
-
Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin using a standard cleavage cocktail. The tosyl group will remain on the glycine residue unless harsh cleavage conditions, such as treatment with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), are employed for its removal.[2]
Applications in Bioconjugation and Drug Delivery
The amine-reactive nature of the NHS ester in this compound makes it a valuable tool for bioconjugation, the covalent attachment of molecules to biomolecules such as proteins, antibodies, and nucleic acids.[3]
As a Linker in Antibody-Drug Conjugates (ADCs)
This compound can be used as a component of a linker system in the development of ADCs. The glycine spacer can influence the solubility and steric properties of the linker, while the tosyl group can be retained for specific purposes or removed.
Surface Modification and Immobilization
The NHS ester functionality allows for the covalent attachment of the Tos-Gly moiety to surfaces functionalized with primary amines. This can be used to immobilize proteins, peptides, or other biomolecules for applications in biosensors, diagnostics, and affinity chromatography.
Targeted Drug Delivery
By incorporating this compound into a larger molecular construct, it can be used in targeted drug delivery systems. For instance, a targeting ligand can be attached to one end of a molecule, and a therapeutic agent to another, with the Tos-Gly unit acting as a stable spacer. The unique properties of the tosyl group may also be exploited to influence the pharmacokinetic properties of the drug conjugate.[7][8]
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. Desiccation is crucial to prevent hydrolysis of the NHS ester.[9]
Conclusion
This compound is a highly versatile and strategically important reagent for researchers in peptide synthesis and bioconjugation. Its unique combination of a stable, orthogonal tosyl protecting group and a highly reactive NHS ester provides a powerful tool for the construction of complex biomolecules and drug conjugates. By understanding the underlying chemical principles and following optimized protocols, scientists can effectively leverage the capabilities of this compound to advance their research and development goals.
References
- Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis - Benchchem. (n.d.).
- NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - NIH. (n.d.).
- An Overview of the Synthesis of Highly Versatile N-Hydroxysuccinimide Esters | Request PDF - ResearchG
- A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A. (2023, May 9).
- Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities | Request PDF - ResearchG
- Optimizing Bioconjugation: A Guide to NHS Ester Reactions - Benchchem. (n.d.).
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- MSDS - Safety D
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
- Tosyl group - Wikipedia. (n.d.).
- Comparison of various coupling reagents in solid-phase aza-peptide synthesis - Luxembourg Bio Technologies. (2017, July 18).
- Protecting Groups in Peptide Synthesis - PubMed - NIH. (n.d.).
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13).
- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
- This compound - Advanced ChemTech. (n.d.).
- Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery - PMC - PubMed Central. (n.d.).
- Targeted Drug Delivery Using Tuftsin-bearing Liposomes: Implications in the Treatment of Infectious Diseases and Tumors - PubMed. (n.d.).
- Center for Targeted Drug Delivery - Chapman University. (n.d.).
- Tumor Targeting Drug Delivery | Ojima Research Group - Stony Brook University. (n.d.).
Sources
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- 3. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Drug Delivery Using Tuftsin-bearing Liposomes: Implications in the Treatment of Infectious Diseases and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Mechanism and Application of Tos-Gly-OSu
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-Tosyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu) is a valuable, yet often overlooked, amine-reactive building block in the bioconjugation toolkit. While structurally simple, its utility lies in the precise and controlled introduction of a tosyl-protected glycine moiety onto proteins, peptides, and other biomolecules. This guide provides an in-depth exploration of the core chemical mechanisms governing the action of this compound, grounded in field-proven insights. We will dissect its molecular architecture, detail the kinetics and pH dependency of its primary reaction, provide validated experimental protocols, and discuss its strategic applications, particularly in the context of drug development and proteomics.
The Molecular Architecture of this compound: A Tripartite Analysis
To truly grasp the functionality of this compound, it is essential to understand the distinct role played by each of its three core components. The molecule's efficacy is not accidental; it is a deliberate design of chemical functionalities engineered for specific reactivity and utility.
-
1.1 The N-Hydroxysuccinimide (OSu) Ester: The Reactive Core The N-hydroxysuccinimide (NHS) ester is the engine of the molecule. It is an activated ester, meaning the OSu group is an excellent leaving group.[1] This activation facilitates a nucleophilic acyl substitution reaction, which is the primary mechanism for conjugation.[1][2] When an unprotonated primary amine attacks the carbonyl carbon of the ester, the N-hydroxysuccinimide is released, forming a highly stable amide bond.[2][3]
-
1.2 The Glycine Spacer: Modulating Steric Hindrance and Flexibility The glycine residue serves as a simple, flexible spacer.[4][5] In bioconjugation, introducing a payload or another molecule directly onto a protein surface can sometimes lead to steric hindrance, potentially compromising the protein's native conformation or function. The glycine spacer provides a short, flexible linker that distances the tosyl group from the biomolecule's backbone, which can improve the accessibility of the conjugated moiety.[6][7]
-
1.3 The Tosyl (Tosyl) Group: A Stable Protecting Group The tosyl (p-toluenesulfonyl) group is a well-known and robust protecting group for amines. In the context of this compound, it caps the glycine's amino group. This is critical because it prevents polymerization or reaction at the N-terminus of the glycine itself. The tosyl group is stable under the typical aqueous conditions used for bioconjugation, ensuring that the primary reactivity is dictated solely by the OSu ester.
Caption: Molecular architecture of this compound.
Core Mechanism: The Acylation of Nucleophiles
The primary utility of this compound stems from its reaction with primary amines, which are abundant on the surface of proteins via the N-terminus of the polypeptide chain and the epsilon-amino group of lysine residues.[8]
-
2.1 The Primary Reaction Pathway: Amine Acylation The reaction is a classic nucleophilic acyl substitution.[2]
-
Nucleophilic Attack: An unprotonated primary amine (R-NH₂) on a biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the OSu ester.
-
Tetrahedral Intermediate Formation: This attack forms a transient, unstable tetrahedral intermediate.[9]
-
Leaving Group Departure: The intermediate collapses, and the stable N-hydroxysuccinimide anion is eliminated as a leaving group.
-
Amide Bond Formation: The result is a new, highly stable covalent amide bond linking the glycine spacer to the target biomolecule, with the release of NHS.[3]
-
Caption: Reaction mechanism of this compound with a primary amine.
-
2.2 The Critical Role of pH: Balancing Reactivity and Stability The efficiency of the conjugation reaction is critically dependent on the pH of the reaction buffer.[10][11] The key is to find a pH where the target amine is sufficiently nucleophilic without causing rapid hydrolysis of the OSu ester.
-
Amine Nucleophilicity: A primary amine must be in its unprotonated state (R-NH₂) to be nucleophilic. The pKa of lysine ε-amino groups is ~10.5. At physiological pH (~7.4), a significant fraction is protonated (R-NH₃⁺) and non-reactive. Increasing the pH shifts the equilibrium towards the unprotonated, reactive form.
-
Ester Hydrolysis: The competing reaction is the hydrolysis of the OSu ester by hydroxide ions in the aqueous buffer, which renders the reagent inactive.[3][12] The rate of this hydrolysis reaction increases significantly with pH.[12][13]
For these reasons, the optimal reaction pH is a compromise, typically between pH 7.2 and 8.5 .[3] A common choice is 0.1 M sodium bicarbonate buffer at pH 8.3.[10][14]
-
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [3][12] |
| 8.0 | Room Temp | ~210 minutes | [15] |
| 8.5 | Room Temp | ~180 minutes | [15] |
| 8.6 | 4 | 10 minutes | [3][12] |
| 9.0 | Room Temp | ~125 minutes | [15] |
-
2.3 Target Selectivity Under the recommended pH conditions (7.2-8.5), the reaction is highly selective for primary amines.[2] While other nucleophilic side chains exist (e.g., tyrosine, histidine, cysteine), their reaction with NHS esters is generally less favorable or forms less stable products compared to the robust amide bond.[2][16] For instance, reactions with tyrosine residues have been observed, but typically at lower pH values and are considered a minor side reaction under optimal conditions.[17]
Experimental Design & Protocol Validation
A successful conjugation experiment relies on meticulous preparation and an understanding of the underlying chemistry. This protocol is a self-validating system designed for reproducibility.
-
3.1 Pre-Conjugation Checklist: Reagent and Buffer Integrity
-
Buffer Selection: Crucially, the reaction buffer must be free of primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) are incompatible as they will compete with the target protein for reaction with the OSu ester.[3][11]
-
Recommended: Phosphate-buffered saline (PBS, pH 7.2-7.4), Sodium Bicarbonate (0.1 M, pH 8.0-8.5), HEPES, or Borate buffers.[3]
-
-
Reagent Preparation: this compound, like most NHS esters, is susceptible to hydrolysis. It is not water-soluble and should be dissolved immediately before use in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[10][13] Use high-quality, anhydrous solvent to prevent premature hydrolysis of the stock solution.
-
-
3.2 Validated Protocol for Protein Labeling This protocol is designed for a typical IgG antibody but can be adapted.
-
Protein Preparation:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Molar Excess Calculation:
-
The stoichiometry of the reaction determines the degree of labeling. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point for achieving a low-to-moderate degree of labeling.[18] This must be optimized for each specific protein and desired outcome.
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction and consume any remaining reactive this compound, add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.[3] Incubate for 15-30 minutes.
-
-
-
3.3 Post-Reaction Cleanup It is critical to remove unreacted this compound and the NHS byproduct.
-
Size-Exclusion Chromatography (SEC) / Desalting: The most common and effective method. Use a desalting column (e.g., Glen Gel-Pak™, Sephadex®) to separate the large protein conjugate from the small molecule reactants and byproducts.[14][18]
-
Dialysis: Effective for large volumes but time-consuming.
-
Spin Filtration: Useful for concentrating the sample while simultaneously removing small molecules.
-
Caption: Experimental workflow for protein conjugation.
Applications in Drug Development and Research
While this compound itself is not a reporter or a crosslinker, it serves as a critical first-step reagent for multi-step conjugation strategies.
-
4.1 A Versatile Precursor for Further Modification: The primary use of this compound is to introduce a tosyl-protected amine. The tosyl group can subsequently be removed under specific conditions (not covered by standard bioconjugation), revealing a new primary amine. This new amine, positioned at the end of a glycine spacer, can then be targeted by a different amine-reactive chemistry, allowing for highly specific, multi-step labeling or conjugation strategies.
-
4.2 Use in Peptide Mapping and Proteomics: Modifying lysine residues with this compound adds a specific mass and charge to the peptide fragments generated during proteolytic digestion (e.g., with trypsin). This predictable mass shift can be used in mass spectrometry-based proteomics to identify accessible lysine residues on the protein surface, providing insights into protein structure and folding.
-
4.3 A Building Block for Complex Conjugates: In drug development, particularly in the synthesis of antibody-drug conjugates (ADCs), precise control over linker chemistry is paramount.[20][21][22] this compound can be used to modify a carrier molecule or a component of a linker system, where the protected glycine unit forms part of a more complex, cleavable or non-cleavable linker system that will ultimately connect a payload to the targeting molecule.[20]
Troubleshooting & Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Hydrolyzed Reagent: The this compound stock solution was old or prepared in non-anhydrous solvent.[23] 2. Competing Amines: Reaction buffer contained Tris, glycine, or other primary amines.[23] 3. Incorrect pH: pH was too low (<7.0), resulting in protonated, non-nucleophilic target amines.[10] | 1. Always prepare fresh reagent stock in anhydrous DMSO or DMF immediately before use. 2. Verify buffer composition. If necessary, perform a buffer exchange on the protein sample. 3. Increase the reaction buffer pH to 8.0-8.5. Perform a small-scale pH optimization experiment. |
| Protein Precipitation | Over-labeling: A high degree of conjugation can alter the protein's isoelectric point and surface charge, leading to aggregation and precipitation.[23] | 1. Reduce the molar excess of this compound in the reaction. 2. Decrease the reaction time. 3. Consider performing the reaction at a lower temperature (4°C) to slow the reaction rate. |
| Inconsistent Results | 1. Inaccurate Protein Concentration: The starting protein concentration was not accurately determined. 2. Variable Reaction Time/Temp: Inconsistent incubation conditions between experiments. | 1. Accurately measure the protein concentration (e.g., using A280 or a BCA assay) before calculating molar excess. 2. Strictly control incubation time and temperature for all experiments. |
Conclusion
This compound is a potent tool for the precise chemical modification of biomolecules. Its mechanism of action is a well-understood nucleophilic acyl substitution, whose efficiency is critically governed by pH. By controlling reaction conditions and adhering to validated protocols, researchers can leverage this reagent to introduce a protected glycine moiety, opening avenues for multi-step conjugation strategies, proteomics studies, and the construction of complex bioconjugates for therapeutic and diagnostic applications. Understanding the causality behind each experimental choice—from buffer selection to purification method—is the key to achieving robust, reliable, and reproducible results in the laboratory.
References
-
Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. [Link]
-
NHS ester protocol for labeling proteins - Abberior. [Link]
-
NHS ester labeling of amino biomolecules. [Link]
-
pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC - NIH. [Link]
-
Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines | ResearchGate. [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine. [Link]
-
Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10%... - ResearchGate. [Link]
-
Gas Phase Reactivity of Carboxylates with N-Hydroxysuccinimide Esters - PMC - NIH. [Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC - NIH. [Link]
-
Glycine-Spacers Influence Functional Motifs Exposure and Self-Assembling Propensity of Functionalized Substrates Tailored for Neural Stem Cell Cultures - PMC - NIH. [Link]
-
Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides - Bio-Synthesis. [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC - NIH. [Link]
-
How bioconjugation is unlocking new drug development - Pharmaceutical Technology. [Link]
-
Recent developments in bioconjugation: From strategies to design and clinical applications. [Link]
-
Fusion Protein Linkers: Property, Design and Functionality - PMC - PubMed Central. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. glenresearch.com [glenresearch.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 5. Glycine-Spacers Influence Functional Motifs Exposure and Self-Assembling Propensity of Functionalized Substrates Tailored for Neural Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 7. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
- 19. interchim.fr [interchim.fr]
- 20. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 22. researchgate.net [researchgate.net]
- 23. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
An In-Depth Technical Guide to the Synthesis and Purification of Nα-p-Tosyl-L-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu)
This guide provides a comprehensive overview of the synthesis and purification of Nα-p-Tosyl-L-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu), a valuable reagent in peptide synthesis and the development of enzyme substrates. The methodologies detailed herein are grounded in established chemical principles and validated through practical application, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.
Introduction: The Role of this compound in Synthetic Chemistry
Nα-p-Tosyl-L-glycine N-hydroxysuccinimide ester, commonly abbreviated as this compound, is an activated form of Nα-p-Tosyl-L-glycine (Tos-Gly-OH). The N-hydroxysuccinimide (NHS) ester functionality renders the carboxyl group of glycine highly susceptible to nucleophilic attack by primary amines. This reactivity is the cornerstone of its utility in forming stable amide bonds, a fundamental linkage in peptides and other bioconjugates.
The tosyl (p-toluenesulfonyl) protecting group on the α-amino group of glycine offers robust protection under various reaction conditions, particularly those employed in peptide synthesis. Its stability allows for the selective formation of peptide bonds at the C-terminus of the glycine residue without interference from the N-terminus. This compound is a key building block in the synthesis of various chromogenic and fluorogenic enzyme substrates, which are indispensable tools for studying enzyme kinetics and inhibition in drug discovery.
Principles of Synthesis: The Carbodiimide-Mediated Esterification
The most prevalent and reliable method for the synthesis of this compound is the coupling of Nα-p-Tosyl-L-glycine (Tos-Gly-OH) with N-hydroxysuccinimide (NHS) facilitated by a carbodiimide coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).
The reaction mechanism proceeds through the activation of the carboxylic acid of Tos-Gly-OH by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of NHS to form the desired this compound and N,N'-dicyclohexylurea (DCU), an insoluble byproduct.
Figure 1: General reaction scheme for the DCC-mediated synthesis of this compound.
The choice of DCC as the coupling agent is predicated on its high efficiency and the ease of removal of the DCU byproduct through simple filtration. The reaction is typically performed in anhydrous aprotic solvents to prevent the hydrolysis of the activated intermediates and the final product.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Nα-p-Tosyl-L-glycine (Tos-Gly-OH) | ≥98% | Sigma-Aldrich |
| N-hydroxysuccinimide (NHS) | ≥98% | Sigma-Aldrich |
| N,N'-dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | ACS grade | Fisher Scientific |
| Hexane | ACS grade | Fisher Scientific |
| Anhydrous sodium sulfate | ACS grade | Fisher Scientific |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Nα-p-Tosyl-L-glycine (Tos-Gly-OH) (1.0 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dichloromethane (DCM) at room temperature. A typical concentration is 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This is crucial to manage the exothermic nature of the reaction and minimize potential side reactions.
-
Addition of DCC: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled solution of Tos-Gly-OH and NHS over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 2 hours, and then let it warm to room temperature and stir for an additional 12-16 hours. The formation of a white precipitate (DCU) will be observed.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material (Tos-Gly-OH) indicates the completion of the reaction.
-
Removal of DCU: Once the reaction is complete, filter the mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any residual product.
-
Workup: Combine the filtrate and the washings and transfer to a separatory funnel. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution to remove any unreacted Tos-Gly-OH and NHS, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a white solid or a viscous oil that solidifies upon standing.
Purification of this compound: Recrystallization
Purification of the crude product is essential to obtain this compound of high purity, which is critical for its subsequent applications. Recrystallization is the most effective method for this purpose.
Recrystallization Protocol
-
Solvent Selection: A suitable solvent system for the recrystallization of this compound is a mixture of ethyl acetate and hexane.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane to the hot solution with gentle swirling until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or an ice bath to facilitate complete crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash the crystals with a small amount of cold hexane, and dry them under vacuum to a constant weight.
Figure 2: Workflow for the purification of this compound.
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound, it is essential to perform thorough characterization.
| Parameter | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | Approximately 128-132 °C (literature values may vary) |
| ¹H NMR | Consistent with the structure of this compound |
| Purity (by HPLC) | ≥98% |
Proton NMR (¹H NMR) spectroscopy is a powerful tool for structural confirmation. The expected signals include those for the tosyl group aromatic protons, the methyl group of the tosyl moiety, the methylene protons of the glycine backbone, and the methylene protons of the succinimide ring.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is paramount to prevent the hydrolysis of DCC, the O-acylisourea intermediate, and the final NHS ester product.
-
Temperature Control: Maintaining a low temperature during the addition of DCC minimizes side reactions, such as the formation of N-acylurea byproducts.
-
Complete Removal of DCU: The DCU byproduct must be thoroughly removed as it can interfere with subsequent reactions.
-
Purity of Starting Materials: The purity of Tos-Gly-OH and NHS will directly impact the purity of the final product and the overall yield.
Conclusion
The synthesis of this compound via the DCC-mediated coupling of Tos-Gly-OH and NHS is a robust and efficient method. Careful adherence to the experimental protocol, particularly with respect to anhydrous conditions and temperature control, is crucial for achieving a high yield of the pure product. The purification by recrystallization is a critical step to ensure the quality of the final compound, making it suitable for its intended applications in peptide synthesis and the development of sensitive enzyme assays. This guide provides the necessary framework for researchers to confidently and successfully synthesize and purify this important chemical reagent.
References
-
Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1964). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 86(9), 1839–1842. [Link]
Introduction: The Role of Tos-Gly-OSu in Bioconjugation
An In-Depth Technical Guide to the Solubility and Stability of Nα-Tosyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu)
For Researchers, Scientists, and Drug Development Professionals
Nα-Tosyl-glycine N-hydroxysuccinimide ester (this compound) is a valuable amine-reactive chemical modification reagent. As a member of the N-hydroxysuccinimide (NHS) ester family, its primary utility lies in the formation of stable amide bonds with primary amino groups on biomolecules such as proteins, peptides, and modified oligonucleotides.[1] This reaction, known as aminolysis, is a cornerstone of bioconjugation, enabling the attachment of various tags, linkers, or other moieties. However, the efficiency of these conjugation reactions is critically dependent on the solubility of the NHS ester and its stability in aqueous environments, where it is susceptible to a competing hydrolysis reaction.[1]
This technical guide provides a comprehensive exploration of the solubility and stability characteristics of this compound. By understanding the underlying chemical principles and leveraging the detailed protocols within, researchers can optimize their experimental design to maximize conjugation efficiency and ensure reproducible results.
Core Chemical Properties of this compound
-
Molecular Formula: C₁₃H₁₄N₂O₆S
-
Molecular Weight: 326.33 g/mol
-
CAS Number: 68385-26-2[2]
The structure of this compound features a tosyl-protected glycine core activated with an N-hydroxysuccinimide ester. The tosyl group provides a degree of hydrophobicity, which influences its solubility profile.
Solubility Profile of this compound
The solubility of NHS esters is a critical parameter for their effective use in bioconjugation. Many NHS esters exhibit limited solubility in purely aqueous buffers.[1] Therefore, they are often dissolved in a water-miscible organic solvent to prepare a concentrated stock solution, which is then added to the aqueous reaction mixture.[1]
Table 1: Estimated Solubility of this compound in Common Laboratory Solvents
| Solvent | Type | Estimated Solubility | Rationale and Practical Insights |
| Dimethylformamide (DMF) | Polar Aprotic | High (~25 mg/mL) | DMF is an excellent solvent for NHS esters and is frequently used to prepare high-concentration stock solutions.[3][4] It is important to use anhydrous grade DMF as residual water can cause hydrolysis of the ester. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (~20 mg/mL) | Similar to DMF, DMSO is a highly effective solvent for NHS esters.[3][4] It is also crucial to use an anhydrous grade and be aware that DMSO can be challenging to remove and may have effects in biological systems.[4] |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | ACN can be used as an alternative to DMF or DMSO, particularly when these solvents are incompatible with downstream applications. Its lower boiling point facilitates easier removal. |
| Water / Aqueous Buffers | Polar Protic | Very Low | This compound is expected to be sparingly soluble in aqueous solutions.[4] Direct dissolution in buffers is generally not feasible for achieving high concentrations. |
Experimental Protocol for Determining the Solubility of this compound
This protocol provides a step-by-step method for empirically determining the solubility of this compound in a solvent of choice.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure undissolved solid remains.
-
Equilibration: Place the vial on a rotator or orbital shaker in a temperature-controlled environment (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure the solution reaches equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent for analysis. Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
Stability of this compound: The Impact of Hydrolysis
The primary factor limiting the stability of this compound in solution is its susceptibility to hydrolysis. In the presence of water, the N-hydroxysuccinimide ester can be cleaved, regenerating the original carboxylic acid (Tos-Gly-OH) and releasing N-hydroxysuccinimide (NHS).[1] This hydrolyzed form of the reagent is no longer active and cannot react with amines.
The rate of hydrolysis is highly dependent on several factors:
-
pH: This is the most critical factor. The rate of hydrolysis increases dramatically with increasing pH due to the higher concentration of hydroxide ions, which are potent nucleophiles.[1] At acidic to neutral pH (e.g., pH 6), NHS esters are relatively stable for several hours.[5] However, as the pH increases into the alkaline range (pH 8-9), the half-life can decrease to minutes.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. For optimal stability, stock solutions should be stored at low temperatures (-20°C or -80°C).
-
Buffer Composition: Certain buffer components can influence the rate of hydrolysis. Nucleophilic buffers should be avoided.
Diagram 1: Competing Reactions of this compound
Caption: Aminolysis vs. Hydrolysis of this compound.
Experimental Protocol for Assessing the Stability of this compound
This protocol describes a method to determine the half-life of this compound in a specific buffer.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Reaction Setup: Add a small volume of the stock solution to the aqueous buffer of interest (at a controlled pH and temperature) to achieve the desired final concentration.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis reaction by adding the aliquot to a low pH solution or an appropriate organic solvent to stabilize the remaining this compound.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC). The chromatogram should allow for the separation and quantification of the intact this compound peak from the hydrolyzed Tos-Gly-OH peak.
-
Data Analysis: Plot the concentration of the remaining this compound against time. From this data, the half-life (t½), the time it takes for 50% of the ester to hydrolyze, can be calculated.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for determining the half-life of this compound.
Practical Recommendations for Handling and Storage
-
Solid Reagent: Store solid this compound at -20°C or below, protected from moisture. A desiccator is recommended. Under these conditions, the reagent should be stable for years.[4]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF.[1] Aliquot into single-use volumes to minimize freeze-thaw cycles and moisture contamination. Store these stock solutions at -20°C or -80°C.
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for any significant length of time.[4] Always prepare fresh dilutions in aqueous buffers immediately before use.
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental to its successful application in bioconjugation. By selecting appropriate solvents, such as anhydrous DMF or DMSO, for stock solutions and carefully controlling the pH and temperature of the reaction environment, researchers can minimize hydrolytic degradation and maximize the efficiency of the desired aminolysis reaction. The protocols provided in this guide offer a framework for the empirical determination of these critical parameters, empowering scientists to optimize their conjugation strategies and achieve reliable, reproducible results.
References
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions - Benchchem.
- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine.
- Kinetics and mechanisms of the aminolysis of N-hydroxysuccinimide esters in aqueous buffers | The Journal of Organic Chemistry - ACS Publications.
- Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers - Scholars' Mine.
- This compound - Advanced ChemTech.
- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D.
- This compound.
- Stability testing of existing active substances and related finished products.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - Q Laboratories.
- This compound | 68385-26-2 - ChemicalBook.
- Stability testing protocols | PPTX - Slideshare.
- Stability testing of existing active substances and related finished products - Scientific guideline | European Medicines Agency (EMA).
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- Synthesis and Thermodynamic Study of N-(9-Fluorenylmethoxycarbonyloxy)succinimide.
- FMOC-Succinimide - Product Information.
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A Senior Application Scientist's Guide to Amine-Reactive Crosslinkers
Introduction: The Foundation of Bioconjugation
In the intricate world of molecular biology and drug development, the ability to covalently link biomolecules is a foundational technique. This process, known as bioconjugation, is the engine behind innovations ranging from antibody-drug conjugates (ADCs) for targeted cancer therapy to the immobilization of proteins on biosensor surfaces.[1] At the heart of many of these applications lies a versatile and powerful class of reagents: amine-reactive crosslinkers.
This guide provides an in-depth exploration of amine-reactive crosslinkers, offering not just the "what" and "how," but the critical "why" that underpins successful bioconjugation strategies. As a senior application scientist, my goal is to equip you with the technical knowledge and field-proven insights necessary to select, optimize, and troubleshoot your crosslinking experiments with confidence.
The Target: Why Primary Amines?
Amine-reactive crosslinkers are designed to form stable covalent bonds with primary amines (-NH₂).[2] In the context of biological macromolecules, the most accessible primary amines are found at the N-terminus of polypeptide chains and on the side chains of lysine (Lys, K) residues.[2][3] Several factors make these primary amines ideal targets for conjugation:
-
Abundance and Accessibility: Lysine is a common amino acid, and its side chain is typically located on the exterior surface of a protein's three-dimensional structure, making it readily accessible to crosslinking reagents in an aqueous environment.[1][3]
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom of a primary amine makes it a strong nucleophile, enabling it to readily attack electrophilic centers on crosslinker molecules.[4]
-
Predictable Reactivity: The chemistry of amine-reactive crosslinkers is well-characterized, allowing for a high degree of control over the conjugation process.[4]
Major Classes of Amine-Reactive Crosslinkers: A Comparative Analysis
The selection of an appropriate crosslinker is paramount to the success of any bioconjugation experiment. The most prominent classes of amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters, imidoesters, and carbodiimides, each with unique characteristics in terms of reactivity, stability, and optimal reaction conditions.[5]
N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Acylation
NHS esters are the most widely used class of amine-reactive crosslinkers, lauded for their high reactivity and the formation of stable, irreversible amide bonds.[2][4]
-
Mechanism of Action: The reaction proceeds via nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][6]
-
pH Dependence: NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5).[2][4][7] In this range, the primary amines are sufficiently deprotonated and nucleophilic to facilitate the reaction. However, a competing reaction, the hydrolysis of the NHS ester, also increases with pH.[7][8] Therefore, careful control of pH is crucial to balance reactivity with stability. The half-life of an NHS ester can decrease from several hours at pH 7.0 to mere minutes at pH 8.6.[7][8]
-
Water Solubility: Standard NHS esters are often hydrophobic and require dissolution in an organic solvent like DMSO or DMF before being added to an aqueous reaction mixture. For applications requiring a completely aqueous environment or for targeting cell surface proteins, sulfo-NHS esters are the preferred choice. The addition of a sulfonate group to the NHS ring increases water solubility without altering the reaction chemistry, while also preventing the crosslinker from permeating cell membranes.[8]
Imidoesters: Preserving Molecular Charge
Imidoesters represent another important class of amine-reactive crosslinkers that react with primary amines to form amidine bonds.[8][9]
-
Mechanism and pH: Imidoester reactions are most efficient at alkaline pH (typically 8-10).[8][9] Unlike NHS esters, the resulting amidine bond is protonated at physiological pH, thus preserving the positive charge of the original primary amine.[8][9][10] This charge preservation can be advantageous in studies where maintaining the native isoelectric point (pI) of the protein is critical.[8][10]
-
Stability and Reversibility: While effective, the amidine bonds formed by imidoesters are reversible at high pH, a key difference from the highly stable amide bonds formed by NHS esters.[8][10] This has led to NHS esters replacing them in many applications where bond stability is paramount.[10]
"Zero-Length" Crosslinkers: The Carbodiimide Approach
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are unique in that they facilitate the direct conjugation of a carboxyl group (-COOH) to a primary amine (-NH₂) without becoming part of the final amide bond.[8][11][12] This makes them "zero-length" crosslinkers.[8][11][13]
-
Mechanism: EDC activates a carboxyl group (found on aspartic acid, glutamic acid, or the C-terminus of a protein) to form a highly reactive O-acylisourea intermediate.[8][11][12] This intermediate is then readily displaced by a nucleophilic primary amine, forming a stable amide bond and releasing a soluble urea byproduct.[8][11]
-
Enhancing Efficiency with NHS/Sulfo-NHS: The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[8][11] To improve the efficiency of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often added. These reagents react with the intermediate to form a more stable amine-reactive NHS ester, which then reacts with the primary amine to form the desired amide bond.[11]
Reductive Amination: An Alternative Pathway
Reductive amination provides another method for conjugating molecules to primary amines. This two-step process involves the reaction of an aldehyde or ketone with a primary amine to form an intermediate imine (Schiff base), which is then reduced to a stable amine linkage using a mild reducing agent like sodium cyanoborohydride.[14][15][16] This technique is particularly useful for conjugating carbohydrates to proteins.[15][17]
A Practical Guide to Crosslinker Selection: Key Considerations
Choosing the right crosslinker is a critical decision that can significantly impact the outcome of your experiment.[18] Beyond the reactive chemistry, several other factors must be considered:
-
Spacer Arm Length: The spacer arm is the part of the crosslinker that connects the two reactive groups. Its length, which is the distance between the conjugated molecules, is a crucial parameter.[19][20] Short to medium spacer arms are suitable for intramolecular crosslinking, while longer spacer arms are ideal for intermolecular crosslinking.[19] Using crosslinkers with varying spacer arm lengths can provide a more comprehensive analysis of protein structure and interactions.[19]
-
Cleavable vs. Non-Cleavable Linkers:
-
Non-cleavable linkers form highly stable bonds, such as thioethers, ensuring the integrity of the conjugate.[] This is particularly important in applications like antibody-drug conjugates (ADCs), where premature release of the cytotoxic payload must be avoided.[4][]
-
Cleavable linkers are designed with bonds that can be broken under specific conditions, such as changes in pH, the presence of reducing agents, or enzymatic activity.[][22] This allows for the controlled release of a conjugated molecule, which is advantageous in drug delivery systems and for isolating and identifying interacting proteins.[22][23]
-
-
Homobifunctional vs. Heterobifunctional:
-
Homobifunctional crosslinkers have identical reactive groups at both ends of the spacer arm.[19][20] They are typically used in single-step reactions to polymerize molecules or to capture a "snapshot" of all protein interactions.[20]
-
Heterobifunctional crosslinkers possess different reactive groups at each end.[20] This allows for sequential (two-step) conjugation reactions, which provides greater control and minimizes undesirable self-conjugation or polymerization.[20]
-
-
Water Solubility and Cell Permeability: The solubility of a crosslinker is determined by its overall composition.[19] Hydrophobic crosslinkers may be necessary for probing protein interactions within cell membranes, while water-soluble, membrane-impermeant crosslinkers (like those containing a sulfo-NHS group) are ideal for specifically targeting and crosslinking proteins on the cell surface.[8][19]
Data Presentation: A Comparative Summary of Amine-Reactive Crosslinkers
| Crosslinker Class | Reactive Group | Target | Resulting Bond | Optimal pH | Key Features |
| NHS Esters | N-Hydroxysuccinimide ester | Primary amines | Amide | 7.2 - 8.5[2][4] | High reactivity, stable bond, most widely used. |
| Sulfo-NHS Esters | Sulfo-N-Hydroxysuccinimide ester | Primary amines | Amide | 7.2 - 8.5[4] | Water-soluble, membrane-impermeant. |
| Imidoesters | Imidoester | Primary amines | Amidine | 8.0 - 10.0[8][9] | Preserves positive charge of the amine. |
| Carbodiimides (EDC) | Carbodiimide | Carboxyl groups (activates for reaction with amines) | Amide (zero-length) | 4.5 - 6.0 (activation); 7.2 - 7.5 (amine reaction)[2] | Zero-length crosslinking, no spacer arm atoms. |
| Aldehydes | Aldehyde | Primary amines | Amine (via reductive amination) | ~6.0 - 9.0[15][16] | Forms a Schiff base intermediate, requires a reducing agent. |
Experimental Protocols and Optimization Strategies
A successful crosslinking experiment hinges on careful planning and optimization. The following provides a general framework for a typical protein-protein crosslinking experiment using an NHS ester.
Step-by-Step Protocol for a Typical NHS-Ester Crosslinking Reaction
-
Sample Preparation:
-
Ensure your protein sample is in a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your target protein for reaction with the crosslinker.[24][25] Phosphate-buffered saline (PBS) or HEPES buffer at pH 7.2-8.0 are common choices.
-
The protein concentration should be optimized. Higher concentrations favor intermolecular crosslinking, while lower concentrations may favor intramolecular crosslinking.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve the NHS-ester crosslinker in a water-miscible organic solvent such as DMSO or DMF.
-
For water-soluble sulfo-NHS esters, dissolution can be done directly in the reaction buffer.
-
-
Crosslinking Reaction:
-
Add the crosslinker solution to the protein sample. A typical starting point is a 20- to 50-fold molar excess of crosslinker to protein. This ratio may need to be optimized.[26]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[26] Reaction time is a critical parameter to optimize.[27]
-
-
Quenching the Reaction:
-
Analysis of Crosslinked Products:
-
The results of the crosslinking reaction can be analyzed by various methods, most commonly SDS-PAGE, where the formation of higher molecular weight bands indicates successful crosslinking.[28]
-
For more detailed analysis of interaction sites, techniques like mass spectrometry (XL-MS) are employed.[28]
-
Visualization of Experimental Workflow
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An In-depth Technical Guide to Peptide Modification with Tos-Gly-OSu
Introduction: Deconstructing Tos-Gly-OSu
In the landscape of bioconjugation and peptide chemistry, precision is paramount. The ability to selectively introduce functional moieties onto a peptide backbone is a cornerstone of modern drug development, diagnostics, and fundamental biological research.[1] Enter N-α-tosyl-glycine N-hydroxysuccinimide ester, or this compound, a reagent designed for the specific and stable modification of primary amines.[2]
This guide provides a comprehensive technical overview of this compound, moving beyond simple protocols to explain the underlying chemical principles, strategic applications, and critical parameters that ensure successful and reproducible peptide modifications.
At its core, this compound is a tripartite molecule, with each component serving a distinct and vital role:
-
N-hydroxysuccinimide (OSu) Ester: This is the reactive engine of the molecule. NHS esters are widely used in biochemistry to react with primary amines, such as the N-terminus of a peptide or the ε-amine of a lysine residue.[3][4][5] The OSu group is an excellent leaving group, facilitating a nucleophilic attack by the amine to form a highly stable amide bond.[4][6]
-
Glycine (Gly) Spacer: The glycine residue provides a simple, flexible spacer arm. This can be critical for preserving the biological activity of a peptide by distancing the newly introduced group from functionally important domains. Its incorporation can also influence the solubility and pharmacokinetic properties of the final conjugate.[2][7]
-
Tosyl (Tos) Group: The p-toluenesulfonyl group acts as a robust protecting group for the glycine's amine.[8] This sulfonamide is stable under a wide range of conditions, including the mildly basic environment required for the NHS ester reaction and the acidic conditions often used in subsequent peptide handling steps like TFA-mediated cleavage from a resin.[9][10]
Mechanism of Action: The Amine Acylation Reaction
The modification of a peptide with this compound is a classic example of nucleophilic acyl substitution. The reaction is highly selective for unprotonated primary amines.
Key Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary amine (e.g., from a lysine side chain or the peptide's N-terminus) attacks the electrophilic carbonyl carbon of the NHS ester.
-
Formation of a Tetrahedral Intermediate: This attack results in a transient, unstable tetrahedral intermediate.
-
Collapse and Amide Bond Formation: The intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide (NHS) moiety as a leaving group. The result is a new, stable amide bond linking the Tos-Gly unit to the peptide.[4]
A critical competing reaction is the hydrolysis of the NHS ester by water, which converts the reactive ester into an unreactive carboxylic acid.[4] Optimizing reaction conditions to favor aminolysis over hydrolysis is the key to achieving high modification efficiency.
Diagram: Reaction Mechanism
The following diagram illustrates the nucleophilic acyl substitution reaction between a peptide's primary amine and this compound.
Caption: Mechanism of amine modification by this compound.
Strategic Applications in Peptide Science
The choice to use this compound is driven by specific strategic goals in peptide design and drug development.
-
Site-Specific Linker Introduction: It serves as an efficient method to introduce a linker for subsequent bioconjugation.[2] While the tosyl group is very stable, it can be removed under harsh reductive or strongly acidic conditions (e.g., anhydrous HF or TFMSA), revealing a primary amine.[8][9] This new amine can then be used for targeted attachment of payloads like cytotoxic drugs, imaging agents, or PEG chains.
-
Modulation of Physicochemical Properties: The introduction of the tosyl-glycine moiety can significantly alter a peptide's properties. The aromatic tosyl group can increase hydrophobicity, which may enhance binding to certain targets or alter aggregation behavior. It has also been noted to improve the solubility of peptides in some solvent systems, which is advantageous in drug formulation.[2]
-
Peptidomimetic Synthesis: The resulting sulfonamide linkage is a key feature in many peptidomimetics, where it can impart resistance to enzymatic degradation and lock the peptide into a specific conformation.[9]
Experimental Protocols and Workflows
Successful modification requires careful attention to detail. The following protocols provide a robust framework for labeling, purification, and analysis.
Diagram: Experimental Workflow
This diagram outlines the complete workflow from initial peptide labeling to final characterization.
Caption: Standard workflow for peptide modification with this compound.
Protocol 1: Peptide Modification with this compound
-
Buffer Preparation: Prepare an amine-free buffer such as 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, and adjust the pH to 8.3-8.5.[11][12][13] Buffers containing primary amines (like Tris) should generally be avoided during the reaction, though they can be used for quenching.[13]
-
Peptide Dissolution: Dissolve the peptide in the prepared buffer to a final concentration of 1-10 mg/mL.[13][14]
-
Reagent Preparation: Immediately before use, dissolve the this compound reagent in a minimal volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).[11][14] NHS esters are susceptible to hydrolysis, so stock solutions should be prepared fresh.[3]
-
Stoichiometry Calculation: Calculate the required amount of this compound. A 5- to 20-fold molar excess of the NHS ester over the peptide is a common starting point for achieving efficient labeling.[4][12] The optimal ratio may need to be determined empirically.
-
Reaction: Add the calculated volume of the this compound stock solution to the stirring peptide solution. Allow the reaction to proceed for 1-4 hours at room temperature or overnight on ice.[11][13][14] Slower reaction times at lower temperatures can be beneficial for sensitive peptides.[4]
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.[4] This will consume any unreacted NHS ester.
-
Purification: Remove unreacted reagent, NHS byproduct, and salts from the modified peptide using size-exclusion chromatography (e.g., a desalting column) or reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14]
Protocol 2: Characterization by HPLC and Mass Spectrometry
Confirmation of a successful modification is a critical, non-negotiable step.
-
High-Performance Liquid Chromatography (HPLC):
-
Mass Spectrometry (MS):
-
Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to determine the molecular weight of the purified product.[17]
-
The observed mass should correspond to the theoretical mass of the peptide plus the mass of the added Tos-Gly moiety (C9H9NO3S, MW ≈ 227.24 Da). A successful modification will result in a mass shift of +227.24 Da.
-
For unambiguous confirmation, tandem mass spectrometry (LC-MS/MS) can be used to fragment the peptide and confirm the sequence and the specific site of modification (i.e., which lysine residue was labeled).[15][16][17]
-
Technical Considerations and Data Summary
Optimizing the reaction requires balancing several key parameters to maximize the yield of the desired conjugate while minimizing side reactions.
| Parameter | Optimal Range/Condition | Rationale & Causality |
| pH | 8.3 - 8.5[11][12][13] | This pH balances two competing factors: it is high enough to deprotonate primary amines (-NH2), making them nucleophilic, but not so high as to cause rapid hydrolysis of the NHS ester.[4][12] At lower pH, amines are protonated (-NH3+) and unreactive.[4][12] |
| Buffer | Amine-free (e.g., Bicarbonate, Phosphate)[13][14] | Buffers containing primary amines (e.g., Tris, glycine) will compete with the peptide for reaction with the NHS ester, reducing labeling efficiency. |
| Solvent | Aqueous buffer; Reagent in DMF/DMSO | Peptides are typically soluble in aqueous buffers. The NHS ester is often dissolved in a minimal amount of organic solvent like amine-free DMF or DMSO to aid solubility before addition to the aqueous reaction.[11][12][18] |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature (1-4 hours) provides a faster reaction rate.[14] Colder temperatures (4°C, overnight) slow both the labeling reaction and the competing hydrolysis reaction, which can be beneficial for sensitive biomolecules or when longer reaction times are desired.[13] |
| Stoichiometry | 5- to 20-fold molar excess of NHS ester | Using an excess of the labeling reagent drives the reaction towards completion. However, excessive amounts can lead to multiple labels on a single peptide (if multiple amines are available) and increase the burden of purification.[14] |
Troubleshooting Common Issues
-
Low Labeling Efficiency:
-
Cause: Incorrect pH, hydrolyzed reagent, or presence of amine-containing buffers.
-
Solution: Verify buffer pH is between 8.3-8.5. Always use freshly prepared this compound solution. Ensure no competing nucleophiles are present in the reaction buffer.
-
-
Multiple Modifications:
-
Cause: High molar excess of this compound on a peptide with multiple lysine residues.
-
Solution: Reduce the molar ratio of the NHS ester to the peptide. Perform a titration experiment to find the optimal ratio for mono-labeling.
-
-
No Reaction:
-
Cause: Peptide amine is inaccessible (steric hindrance) or protonated. Reagent has fully hydrolyzed.
-
Solution: Confirm pH. Consider adding a denaturant if the amine is buried within the peptide's tertiary structure (use with caution). Always use fresh, high-quality reagent.
-
Conclusion
This compound is a highly effective reagent for the targeted modification of primary amines in peptides. Its utility stems from the reliable and stable amide bond formed via the reactive NHS ester, the flexibility afforded by the glycine spacer, and the robust protection offered by the tosyl group. By understanding the underlying chemical principles and carefully controlling key reaction parameters such as pH, stoichiometry, and temperature, researchers can leverage this tool to create precisely engineered peptides for a vast array of applications in therapy, diagnostics, and materials science. The validation of each modification through rigorous analytical techniques like HPLC and mass spectrometry is essential to ensure the integrity and reproducibility of the final conjugate.
References
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. National Institutes of Health. Available at: [Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at: [Link]
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N-Hydroxysuccinimide. Wikipedia. Available at: [Link]
-
Unlocking the Potential of N Hydroxysuccinimide Ester: A Game Changer in Biochemical Research. Medium. Available at: [Link]
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Application Note – Protein Labeling with NHS Esters. Glen Research. Available at: [Link]
-
N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. Available at: [Link]
-
Peptide Characterization Techniques: From HPLC to Mass Spec. AmbioPharm. Available at: [Link]
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High‐Performance Liquid Chromatography–Mass Spectrometry in Peptide and Protein Analysis. ResearchGate. Available at: [Link]
-
NHS ester protocol for labeling proteins. Abberior. Available at: [Link]
-
Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. Available at: [Link]
-
Tosyl group. Wikipedia. Available at: [Link]
-
Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. National Institutes of Health. Available at: [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group. ACS Publications. Available at: [Link]
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The Role of N-Hydroxysuccinimide in Bioconjugation and Labeling Strategies. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
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Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. National Institutes of Health. Available at: [Link]
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A: Conjugation to an N‐terminal glycine residue forming an amino... ResearchGate. Available at: [Link]
-
Photoinduced C(sp3)-H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides. National Institutes of Health. Available at: [Link]
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A Senior Application Scientist's Guide to the Core Principles of Bioconjugation
Introduction: The Art and Science of Molecular Linkage
Bioconjugation is the chemical strategy of covalently linking two molecules, where at least one is a biomolecule such as a protein, peptide, or nucleic acid.[1][2] This process creates a single, hybrid molecule with tailored properties, merging the distinct functionalities of its components.[3] At its core, bioconjugation is a powerful enabler for innovation across a vast spectrum of scientific disciplines, from fundamental research to advanced therapeutic development.[4][5]
The applications are extensive and transformative. In drug development, bioconjugation is the foundational technology for creating antibody-drug conjugates (ADCs), which combine the precise targeting of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[3][6] In diagnostics, it is used to craft probes and imaging agents for the early detection of diseases.[1] Furthermore, bioconjugation is instrumental in materials science for creating novel biomaterials and in research for fluorescently labeling proteins to track cellular events.[1][2]
The power of this technique lies in its ability to create molecules that are:
-
More Targetable: By attaching targeting ligands, biomolecules can be delivered specifically to certain cells or tissues.[1]
-
More Stable: The attachment of stabilizing groups, such as polyethylene glycol (PEG), can enhance the in-vivo stability and shelf-life of proteins and peptides.[1][7]
-
More Potent: Linking therapeutic agents to biomolecules can generate new drug conjugates with higher potency and selectivity than conventional drugs.[1]
This guide provides an in-depth exploration of the fundamental principles of bioconjugation, designed for researchers, scientists, and drug development professionals. We will delve into the essential chemical tools, strategic considerations, and practical workflows that underpin the successful creation of novel bioconjugates.
PART 1: The Bioconjugation Toolkit: Functional Groups & Reactive Partners
Successful bioconjugation hinges on the precise and controlled reaction between specific functional groups on the biomolecule and the molecule to be attached. The choice of chemistry is dictated by the available functional groups, the desired stability of the resulting bond, and the need to preserve the biomolecule's function.
Targeting Primary Amines (Lysine Residues & N-Terminus)
Primary amines (-NH2) are abundant on the surface of proteins, primarily on the side chain of lysine residues and at the N-terminus.[8] This makes them a common and accessible target for conjugation.
Key Chemistry: N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used reagents for modifying primary amines.[8][] The reaction proceeds via a nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[8][] This forms a stable and effectively irreversible amide bond while releasing N-hydroxysuccinimide as a benign byproduct.[][10]
Causality Behind Experimental Choices:
-
pH is Critical: The reaction is highly pH-dependent. An optimal pH range of 7.2-8.5 is typically used.[8][] Below this range, the amine is protonated (-NH3+), rendering it non-nucleophilic.[8] Above this range, the rate of hydrolysis of the NHS ester itself increases significantly, competing with the desired reaction and reducing conjugation efficiency.[8][11]
-
Buffer Selection: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target biomolecule for reaction with the NHS ester.[12] Phosphate-buffered saline (PBS) or bicarbonate buffers are commonly used.[13]
Targeting Thiols (Cysteine Residues)
The sulfhydryl or thiol group (-SH) of cysteine residues provides a highly selective target for conjugation.[14] Cysteine is a relatively rare amino acid, allowing for more site-specific modifications compared to the abundant lysine residues.[14]
Key Chemistry: Maleimides
Maleimides are highly reactive towards thiol groups, proceeding via a Michael addition mechanism.[15][16] The nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[15][17] This reaction is rapid and highly selective for thiols under mild physiological conditions (pH 6.5-7.5).[15][17]
Causality Behind Experimental Choices:
-
Reducing Disulfide Bonds: Many cysteine residues in proteins exist as oxidized disulfide bonds (-S-S-), which are unreactive with maleimides.[18][19] Therefore, a pre-reaction reduction step is often necessary. Reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) are commonly used to generate free, reactive thiols.[15][19]
-
pH Control for Selectivity: While highly selective, the reaction's specificity can be compromised at higher pH. Above pH 7.5, maleimides can begin to react competitively with primary amines like lysine.[17]
-
Stability Considerations: The resulting thioether bond, while generally stable, can undergo a slow reversal under certain conditions. Furthermore, the maleimide ring itself can be susceptible to hydrolysis, particularly at higher pH, which inactivates it for conjugation.[17]
Targeting Carboxyl Groups (Aspartic Acid, Glutamic Acid & C-Terminus)
Carboxylic acid groups (-COOH) are present on aspartic acid and glutamic acid residues, as well as at the C-terminus of proteins. These groups can be targeted for conjugation, though it requires an activation step.
Key Chemistry: Carbodiimide (EDC) with NHS
The most common strategy for targeting carboxyl groups involves a two-step process using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with N-hydroxysuccinimide (NHS).
-
Activation: EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
-
Stabilization and Coupling: This unstable intermediate can then react in one of two ways. In the presence of a primary amine, it can directly form an amide bond. However, to improve efficiency and control, NHS is typically included to react with the intermediate, forming a more stable NHS ester. This semi-stable NHS ester can then be efficiently reacted with a primary amine-containing molecule, following the same mechanism described in section 1.1.[][20]
This two-step approach provides greater control over the conjugation reaction compared to using EDC alone.
PART 2: Crafting the Bridge: The Role of Crosslinkers
Crosslinkers, or bifunctional reagents, are molecules that contain two or more reactive ends, allowing them to covalently link two target functional groups.[21] The choice of crosslinker is a critical design element that dictates the structure, stability, and function of the final bioconjugate.
Classification of Crosslinkers
Crosslinkers can be categorized based on the reactivity of their ends and other properties:
-
Homobifunctional Crosslinkers: These possess two identical reactive groups.[20][21] They are typically used in single-step reactions to polymerize molecules or link like functional groups, for example, linking an amine to another amine using an NHS-ester-based crosslinker like DSS (Disuccinimidyl suberate).[22][23]
-
Heterobifunctional Crosslinkers: These have two different reactive groups, such as an NHS ester on one end and a maleimide on the other.[20][21] This allows for sequential, two-step conjugations, which provides greater control and minimizes undesirable self-conjugation or polymerization.[23] For instance, one could first react the NHS ester with a protein's amines, purify the intermediate, and then react the maleimide with a thiol-containing payload.
-
Photoreactive Crosslinkers: These are a type of heterobifunctional crosslinker where one end becomes reactive only upon exposure to UV light.[22][23] This enables the non-specific capture of interacting molecules at a precise moment in time.
Another crucial feature is the nature of the "spacer arm" that connects the reactive ends:
-
Cleavable vs. Non-cleavable: Cleavable linkers contain a bond that can be broken under specific conditions (e.g., reduction of a disulfide bond, enzymatic cleavage). This is a vital feature in applications like ADCs, where the cytotoxic payload must be released from the antibody inside the target cancer cell.[][25] Non-cleavable linkers form a permanent bridge.
-
PEGylation: Incorporating polyethylene glycol (PEG) chains into the spacer arm (a process known as PEGylation) can impart favorable properties to the bioconjugate.[26][27] These include increased water solubility, reduced immunogenicity, and a longer circulation half-life in the body.[7][26]
Data Presentation: Common Crosslinker Chemistries
| Crosslinker Type | Reactive Group 1 | Target 1 | Reactive Group 2 | Target 2 | Key Features | Common Examples |
| Homobifunctional | NHS Ester | Primary Amine | NHS Ester | Primary Amine | One-step amine-to-amine conjugation.[23] | DSS, DSP, DST[22][28] |
| Heterobifunctional | NHS Ester | Primary Amine | Maleimide | Thiol | Two-step, controlled amine-to-thiol conjugation.[23] | SMCC, EMCS, GMBS[22][23] |
| Heterobifunctional | EDC/NHS | Carboxyl | (Various) | (Various) | Activates carboxyls for coupling to amines. | EDC (used with NHS) |
| Photoreactive | NHS Ester | Primary Amine | Aryl Azide | Any C-H bond | Light-activated non-specific crosslinking.[22] | Sulfo-SANPAH[22] |
PART 3: The Bioconjugation Workflow: A Validating System
A successful bioconjugation experiment is more than just mixing reagents; it is a systematic workflow with built-in checkpoints to ensure the quality and functionality of the final product. Each step should be viewed as part of a self-validating system.
Diagram: The Bioconjugation Experimental Workflow
Caption: A typical experimental workflow for bioconjugation.
Step 1: Biomolecule Preparation & Modification
The first and most critical step is to ensure your biomolecule is in an optimal state for conjugation.
-
Buffer Exchange: As discussed, the buffer composition is paramount. If the stock buffer of your protein contains interfering substances (like Tris for an NHS ester reaction), it must be exchanged for a suitable reaction buffer (e.g., PBS) using techniques like dialysis or desalting columns.[12][29]
-
Reduction of Disulfides: For thiol-maleimide conjugation, disulfide bonds must be reduced to free thiols. This is typically achieved by incubating the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.[18][19] Excess reducing agent must then be removed before adding the maleimide reagent.[15]
Step 2: The Conjugation Reaction
This is where the covalent bond is formed. Careful control of stoichiometry and reaction conditions is essential.
-
Molar Ratio: The ratio of the labeling reagent to the biomolecule is a key variable. A 10- to 20-fold molar excess of the dye or linker is often a good starting point for labeling, but this should be optimized for each specific protein to achieve the desired degree of labeling without compromising function.[12][18]
-
Reaction Time & Temperature: Reactions are typically run for 1-2 hours at room temperature or overnight at 4°C, often protected from light if using fluorescent dyes.[18][30]
Experimental Protocol: Fluorescent Labeling of an Antibody via NHS Ester
This protocol provides a general methodology for labeling an IgG antibody with a fluorescent dye functionalized with an NHS ester.
-
Protein Preparation:
-
Dye Preparation:
-
Conjugation Reaction:
-
Purification:
-
Immediately following incubation, separate the labeled antibody from the unreacted free dye. This is commonly done using a size-exclusion chromatography (SEC) desalting column.[13] The first colored fraction to elute will be the conjugated antibody.
-
-
Characterization:
-
Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This is typically calculated using spectrophotometry by measuring the absorbance of the conjugate at the protein's maximum (e.g., 280 nm) and the dye's maximum absorbance wavelength.[13]
-
-
Storage:
Step 3: Purification of the Conjugate
After the reaction, it is crucial to remove unreacted labeling reagents, byproducts (like free NHS), and any aggregates. Failure to do so can lead to inaccurate characterization and confounding results in downstream applications.
-
Size Exclusion Chromatography (SEC): This is a powerful technique that separates molecules based on their size. It is highly effective for removing small, unreacted molecules from the much larger bioconjugate.[31][32]
-
Dialysis: This method involves placing the reaction mixture in a semi-permeable membrane bag and dialyzing against a large volume of buffer to allow small molecules to diffuse out.
-
Hydrophobic Interaction Chromatography (HIC): Particularly useful for characterizing and purifying ADCs, HIC separates molecules based on hydrophobicity. Since the cytotoxic drug payloads are often hydrophobic, HIC can separate antibodies with different drug-to-antibody ratios (DARs).[32]
Step 4: Characterization and Analysis
The final step is to rigorously characterize the purified conjugate to confirm its identity, purity, and functionality.
-
Spectroscopic Analysis: UV-Vis spectroscopy is used to determine the concentration of the bioconjugate and to calculate the degree of labeling.[31]
-
Mass Spectrometry (MS): Provides a precise mass measurement of the conjugate, confirming the covalent attachment of the label and helping to determine the distribution of species (e.g., different drug-to-antibody ratios in an ADC preparation).[33]
-
Gel Electrophoresis (SDS-PAGE): A simple and rapid way to visualize the conjugation. A successful conjugation will show a shift in the molecular weight of the protein band on the gel.
-
Functional Assays: It is essential to verify that the biological activity of the biomolecule has been retained after conjugation. For an antibody, this would involve an assay to confirm its ability to bind to its target antigen (e.g., ELISA).
PART 4: Key Applications in Drug Development & Research
The principles of bioconjugation are the driving force behind many cutting-edge biomedical technologies.
Antibody-Drug Conjugates (ADCs)
ADCs represent a revolutionary class of cancer therapies.[34] They consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[][35] The antibody provides exquisite targeting to cancer cells, minimizing exposure of healthy tissues to the toxic drug. The linker is a critical component, designed to be stable in circulation but to release the payload once the ADC is inside the target cell.[34][36]
Diagram: Core Components of an Antibody-Drug Conjugate (ADC)
Caption: The modular structure of an Antibody-Drug Conjugate.
PEGylation
PEGylation is the process of attaching polyethylene glycol (PEG) chains to a molecule, most often a therapeutic protein.[26][37] This modification has profound pharmacological benefits, including:
-
Increased Hydrodynamic Size: This reduces clearance by the kidneys, extending the drug's circulation time in the bloodstream.[7][26]
-
Masking from the Immune System: The PEG chain can shield the protein from immune cells, reducing its immunogenicity and antigenicity.[26]
-
Improved Solubility and Stability: PEGylation can enhance the solubility of hydrophobic drugs and protect proteins from proteolytic degradation.[7][27]
Immobilization for Diagnostics and Assays
Bioconjugation is fundamental to many diagnostic assays, such as ELISA (Enzyme-Linked Immunosorbent Assay). In this application, antibodies or antigens are covalently attached (immobilized) to the surface of a microplate well. This allows for the specific capture and detection of target molecules from a sample.
Conclusion and Future Outlook
The principles of bioconjugation provide a versatile and powerful chemical toolbox for creating novel molecular constructs with precisely engineered functions. As our understanding of biology deepens, the demand for more sophisticated bioconjugates will continue to grow. The future of the field lies in the development of even more selective, efficient, and site-specific conjugation chemistries.[38] These advancements will enable the creation of next-generation therapeutics, diagnostics, and research tools with unprecedented precision and efficacy, further blurring the lines between chemistry and biology to solve complex medical challenges.[3][5]
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Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.
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An In-depth Technical Guide to Maleimide-Thiol Conjugation: Principles and Protocols. Benchchem.
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Bioconjugation: A Powerful Link Between Biology and Chemistry. Biosynth.
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Antibody–drug conjugates: Recent advances in linker chemistry. National Institutes of Health (PMC).
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The Thiol-Maleimide Reaction: A Guide. Bachem.
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Functional group modification for conjugation. Bio-Synthesis.
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Maleimide Reaction Chemistry. Vector Labs.
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Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.
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The 3 Types of Crosslinking Reagents and When to Use Them. G-Biosciences.
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Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Lumiprobe.
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What are the different types of crosslinking reagents? AAT Bioquest.
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ADC linkers: Definition and examples. ProteoGenix.
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Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs).
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Harnessing Bioconjugation for Therapeutic Advancements. Fleet Bioprocessing.
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Linkers in Antibody-Drug Conjugates. Creative Biolabs.
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Protein Crosslinking. Thermo Fisher Scientific - US.
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NHS Esters for Antibody Labeling. BOC Sciences.
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Crosslinking reagents for covalent binding or conjugation of biomolecules. LabWorld.
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Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.
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Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. ACS Publications.
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Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis.
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Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review.
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Bioconjugates: Examples & Applications. Single Use Support.
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Optimizing Bioconjugation: A Guide to NHS Ester Reactions. Benchchem.
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Application Notes and Protocols: A Step-by-Step Guide for Protein Conjugation with DBCO-Biotin-NHS. Benchchem.
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Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
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Advances in Bioconjugation. National Institutes of Health (PMC).
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Book Review of Bioconjugate Techniques. Journal of the American Chemical Society.
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Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. OUCI.
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PEGylation. Wikipedia.
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Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics. Medigy.
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Purifying PEGylated Bioconjugates: A Guide to Achieving High Purity and Yield. Benchchem.
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Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. National Institutes of Health (PMC).
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Bioconjugation. Wikipedia.
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How bioconjugation is unlocking new drug development. Pharmaceutical Technology.
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Polyethylene Glycol (PEG) and Pegylation of Proteins. Thermo Fisher Scientific - US.
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Amine-Reactive Crosslinker Overview. Creative Proteomics.
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Book Review of Bioconjugate Techniques. Second Edition. Journal of Medicinal Chemistry.
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Bioconjugate Analysis & Purification. CellMosaic.
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Site-specific PEGylation of proteins: Insights into structural and functional changes. National Institutes of Health.
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Introduction to Bioconjugation. Chemistry LibreTexts.
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Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - CL.
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Protocol: Succinimidyl Ester Labeling of Protein Amines. Biotium.
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Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
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Antibody Conjugation Protocols: A Complete Step-by-Step Guide. BOC Sciences.
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Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health.
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Antibody Conjugation Protocol. AAT Bioquest.
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Methodological & Application
Application Notes & Protocols: Targeted Protein Labeling with Tos-Gly-OSu
The Principle of Amine-Reactive Labeling with Tos-Gly-OSu
Protein labeling is a cornerstone technique in life sciences, enabling the study of protein function, localization, and interactions. The choice of labeling chemistry is critical to ensure that the protein's native structure and function are preserved. Amine-reactive chemistry, particularly using N-hydroxysuccinimide (NHS) esters, is a widely adopted strategy due to its efficiency and the formation of stable covalent bonds.[1][2]
Reagent Chemistry: Deconstructing this compound
The this compound reagent is a specialized molecule designed for the efficient labeling of primary amines on proteins.[3][4] Its structure can be broken down into three key functional components:
-
p-Toluenesulfonyl (Tosyl) Group: This group is attached to the glycine's amino terminus, providing a stable and well-defined chemical handle.
-
Glycine (Gly) Spacer: A single glycine amino acid acts as a simple, flexible spacer arm. This linker separates the attached molecule from the protein backbone, which can help minimize steric hindrance and preserve the protein's biological activity.
-
N-hydroxysuccinimide (OSu) Ester: This is the workhorse of the reagent. The OSu ester is a highly reactive group that specifically targets nucleophilic primary amines, such as the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.[5][6]
Mechanism of Action: Covalent Amide Bond Formation
The labeling reaction proceeds via a nucleophilic acyl substitution. A deprotonated primary amine on the protein surface acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the displacement of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond between the protein and the Tos-Gly moiety.[6][7]
The reaction is critically dependent on pH.[5] An alkaline environment (pH 8.3-8.5) is optimal because it ensures that a sufficient population of the target amino groups are deprotonated and thus nucleophilic.[5][6] However, at excessively high pH, the competing reaction—hydrolysis of the NHS ester—accelerates, reducing the labeling efficiency.[5][6]
Caption: Covalent labeling via nucleophilic substitution.
Experimental Design and Optimization
Successful protein labeling requires careful planning and optimization of reaction conditions. The following section outlines the critical parameters that must be controlled.
Reagent and Buffer Preparation
Reagent Handling: this compound is susceptible to moisture.[8] Upon receipt, it should be stored at -20°C in a desiccated environment.[9] To avoid condensation, allow the vial to warm to room temperature before opening. Prepare stock solutions of the reagent immediately before use in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5] Stock solutions in anhydrous DMSO can typically be stored at -20°C for 1-2 months.[5]
Buffer Selection: The choice of buffer is paramount for efficient labeling. The reaction must be performed in a buffer that does not contain primary amines, which would compete with the protein for reaction with the NHS ester.[8]
| Parameter | Recommendation | Rationale & Reference |
| Recommended Buffers | PBS (Phosphate-Buffered Saline), HEPES, Bicarbonate/Carbonate | These buffers lack primary amines and provide good buffering capacity in the optimal pH range. |
| Incompatible Buffers | Tris (Tris-HCl), Glycine | These buffers contain primary amines that will react with and quench the this compound reagent.[8] |
| Optimal pH | 8.3 - 8.5 | Balances amine deprotonation for reactivity with NHS ester stability to minimize hydrolysis.[5][6] |
Optimizing Reaction Parameters
The stoichiometry of labeling can be controlled by optimizing the molar ratio of the reagent to the protein, along with other reaction conditions.
| Parameter | Starting Recommendation | Optimization Considerations |
| Molar Excess (Reagent:Protein) | 5:1 to 20:1 | Start with a 10-fold molar excess. For mono-labeling, lower ratios may be needed. To achieve higher degrees of labeling, increase the excess. This must be determined empirically.[5][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction kinetics. However, ensure the protein remains soluble.[5] |
| Incubation Time | 4 hours (Room Temp) or Overnight (4°C) | Longer incubation times or higher temperatures can increase labeling efficiency but may also increase hydrolysis and risk of protein degradation.[6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. Reactions at 4°C are slower but may be preferable for sensitive proteins. |
Step-by-Step Protein Labeling Protocol
This protocol provides a general workflow for labeling a target protein with this compound.
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- 9. usbio.net [usbio.net]
Application Notes and Protocols for the Use of Tos-Gly-OSu in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the utilization of N-(p-toluenesulfonyl)-glycyl-N-hydroxysuccinimide ester (Tos-Gly-OSu) in bioconjugation. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to offer in-depth scientific rationale, field-proven insights, and robust protocols. We will explore the chemical principles underpinning the reactivity of this compound, detail its strategic applications, and provide validated methodologies for conjugation, purification, and characterization. This guide is designed to empower researchers to leverage the unique properties of the N-tosyl moiety in their bioconjugation strategies, from basic research to the development of advanced therapeutics and diagnostics.
Introduction: The Strategic Advantage of this compound in Bioconjugation
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] Among the plethora of reagents available for modifying biomolecules, N-hydroxysuccinimide (NHS) esters are a mainstay due to their high reactivity and selectivity towards primary amines, which are readily available on the surface of proteins at the N-terminus and on the side chain of lysine residues.[2] this compound belongs to this class of amine-reactive reagents, offering a reliable method for forming stable amide bonds under physiological conditions.
What distinguishes this compound is the presence of the p-toluenesulfonyl (tosyl) group on the glycine linker. The tosyl group is a robust protecting group for amines, known for its exceptional stability under a wide range of conditions.[3][4] This stability is a double-edged sword; while it ensures the integrity of the linker during many biochemical manipulations, it also presents the opportunity for selective cleavage under specific, harsh conditions, a feature not common to standard NHS ester linkers.[5][6] This unique characteristic allows for the potential release of a conjugated molecule under controlled conditions, a desirable attribute in certain drug delivery and diagnostic applications.[7][8]
This guide will provide the necessary framework for the effective use of this compound, from understanding its fundamental chemistry to implementing it in your laboratory workflows.
Core Principles: The Chemistry of this compound
The utility of this compound in bioconjugation is rooted in two key chemical features: the amine-reactive NHS ester and the stable N-tosyl group.
The Amine-Reactive N-Hydroxysuccinimide (NHS) Ester
The NHS ester is a highly efficient functional group for reacting with primary amines.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the unprotonated primary amine of a biomolecule attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
dot
Caption: Reaction of a primary amine with this compound.
The N-Tosyl Group: A Stable Yet Cleavable Linker Element
The tosyl group is a sulfonyl group derived from p-toluenesulfonic acid.[4] When attached to the nitrogen of the glycine linker, it forms a stable sulfonamide bond.[3] This bond is resistant to hydrolysis and enzymatic degradation under typical physiological conditions.
However, the N-tosyl group can be cleaved under specific, non-physiological conditions, such as through reductive cleavage or in the presence of strong acids.[5][6] This feature allows for the potential to release the conjugated molecule from the biomolecule in a controlled manner, which can be advantageous in applications such as prodrug activation or the release of imaging agents at a target site.
Experimental Protocols
The following protocols are designed to be self-validating systems, with explanations for the causality behind each experimental choice.
Reagent Preparation and Handling
-
This compound: This reagent is moisture-sensitive. Store desiccated at -20°C. To avoid condensation, allow the vial to equilibrate to room temperature before opening. Prepare solutions immediately before use, as the NHS ester moiety readily hydrolyzes in the presence of water.
-
Solvent: Dissolve this compound in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Biomolecule Solution: The biomolecule to be conjugated should be in a buffer free of primary amines, such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer. Buffers containing Tris or glycine are incompatible as they will compete for reaction with the NHS ester. The optimal pH for the reaction is typically between 7.2 and 8.5.[2]
Protocol for Protein Labeling with this compound
This protocol provides a general method for the covalent attachment of this compound to a protein.
Materials:
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Adjust the concentration of the protein to 1-10 mg/mL in the Reaction Buffer.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer.
dot
Caption: General workflow for protein bioconjugation with this compound.
Purification of the Bioconjugate
Effective purification is critical to remove unreacted reagents and byproducts.
| Purification Method | Principle | Application |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Ideal for removing small molecules like unreacted this compound and NHS from larger protein conjugates. |
| Dialysis | Separates molecules based on size through a semi-permeable membrane. | A simple method for removing small molecule impurities from macromolecular conjugates. |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge. | Can be used to separate the conjugate from the unmodified protein if the modification alters the protein's isoelectric point. |
Characterization of the Bioconjugate
Thorough characterization is essential to confirm successful conjugation and determine the degree of labeling.
| Characterization Technique | Information Provided |
| UV-Vis Spectrophotometry | Can be used to estimate the degree of labeling (DOL) if the conjugated molecule has a distinct absorbance spectrum. |
| SDS-PAGE | A shift in the molecular weight of the protein upon conjugation can indicate successful labeling. |
| Mass Spectrometry (MS) | Provides the most accurate determination of the molecular weight of the conjugate and the distribution of labeled species.[9][10] |
| HPLC (Reversed-Phase or Size-Exclusion) | Can be used to assess the purity of the conjugate and separate different labeled species. |
Advanced Considerations: The N-Tosyl Group
The N-tosyl group imparts unique properties that should be considered in the experimental design.
Stability of the N-Tosyl Linkage
The sulfonamide bond of the N-tosyl group is highly stable under most physiological and biochemical conditions.[3] This makes it a suitable linker for applications where long-term stability of the conjugate is required.
Cleavage of the N-Tosyl Group
The N-tosyl group can be cleaved under specific conditions, which may be desirable in certain applications.
-
Reductive Cleavage: Reagents such as sodium in liquid ammonia or electrolytic reduction can cleave the N-tosyl group.[6]
-
Acidic Hydrolysis: Strong acids like hydrobromic acid in acetic acid can also effect cleavage.[5]
It is important to note that these conditions are harsh and may not be compatible with all biomolecules.
Conclusion
This compound is a versatile and robust reagent for the amine-reactive labeling of biomolecules. Its NHS ester functionality allows for efficient conjugation to primary amines, while the N-tosyl group provides a highly stable linkage with the potential for controlled cleavage. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can successfully employ this compound to generate well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. The protocols and considerations presented in this guide provide a solid foundation for the successful implementation of this compound in your scientific endeavors.
References
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RSC Publishing. (n.d.). N–S bond cleavage of tosyl hydrazones by dual reactive arynes: synthesis of diaryl sulfones, spiro[indazole-3,3′-indolin]-2′-one, and N-phenyl sulfonohydrazides. Retrieved from [Link]
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Wikipedia. (2023, October 27). Tosyl group. Retrieved from [Link]
-
Iwasaki, T., Matsumoto, K., Matsuoka, M., & Miyoshi, M. (1972). Simultaneous Cleavage of N-Tosyl and S-Benzyl Groups in Amino Acid and Peptide by Electrolytic Reduction. Bulletin of the Institute for Chemical Research, Kyoto University, 50(3), 220-225. Retrieved from [Link]
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ACS Publications. (n.d.). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Desulfonylation of tosyl amides through catalytic photoredox cleavage of N-S bond under visible-light irradiation. Retrieved from [Link]
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Chempur. (n.d.). This compound. Retrieved from [Link]
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Peak Proteins. (n.d.). Beyond N-Glycans: Exploring O-Linked Glycosylation of Proteins. Retrieved from [Link]
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Tran, B. Q., et al. (2016). Glycosylation characterization of therapeutic mAbs by top- and middle-down mass spectrometry. Data in Brief, 7, 146–153. Retrieved from [Link]
-
Lin, J., et al. (2008). Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. Journal of the American Society for Mass Spectrometry, 19(10), 1496–1511. Retrieved from [Link]
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Giansanti, P., et al. (2016). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics, 15(8), 2736–2749. Retrieved from [Link]
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ACS Publications. (2025). Mass spectrometry-based methods for the characterization of various glycosylated proteins and other modalities. ACS Fall 2025. Retrieved from [Link]
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Chen, Y., et al. (2024). Orthogonal bioconjugation targeting cysteine-containing peptides and proteins using alkyl thianthrenium salts. Nature Communications, 15(1), 6789. Retrieved from [Link]
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MDPI. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5674. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2010). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Bioconjugate Chemistry, 21(12), 2225–2236. Retrieved from [Link]
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Kumar, P., et al. (2023). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of Nanobiotechnology, 21(1), 40. Retrieved from [Link]
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Kleifeld, O., et al. (2020). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. International Journal of Molecular Sciences, 21(24), 9637. Retrieved from [Link]
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Wang, Y., et al. (2014). Targeted Nanodelivery of Drugs and Diagnostics. Journal of Controlled Release, 190, 350–364. Retrieved from [Link]
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PubChem. (n.d.). Ac-Gly-Osu. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
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Mu, L., & Feng, S. S. (2006). Application of TPGS in polymeric nanoparticulate drug delivery system. Colloids and Surfaces B: Biointerfaces, 47(1), 90–97. Retrieved from [Link]
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Samieipour, F., et al. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. Journal of Controlled Release, 377, 124-150. Retrieved from [Link]
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PubChem. (n.d.). N-alpha-(9-Fluorenylmethyloxycarbonyl)glycine succinimidyl ester. Retrieved from [Link]
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The Ohio State University College of Pharmacy. (n.d.). Chemical Synthesis. Retrieved from [Link]
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The Ohio State University College of Pharmacy. (n.d.). Nanotechnology & Drug Delivery Systems. Retrieved from [Link]
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Makadia, H. K., & Siegel, S. J. (2011). Recent Applications of PLGA in Drug Delivery Systems. Journal of Pharmaceutical Sciences, 100(11), 4531–4547. Retrieved from [Link]
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Szilágyi, A., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533. Retrieved from [Link]
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The Ohio State University. (2024, September 16). Ohio State drug discovery enters clinical testing, secures commercialization partner. Retrieved from [Link]
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Itoh, T., et al. (2009). Amphiphilic organocatalyst for Schotten-Baumann-type tosylation of alcohols under organic solvent free condition. Organic Letters, 11(8), 1757–1759. Retrieved from [Link]
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Application Notes and Protocols for the Conjugation of Amines with Tos-Gly-OSu
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of N-α-Tosyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu) for the acylation of primary amines. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into reaction optimization to ensure robust and reproducible results.
Introduction: The Chemistry of Amine Acylation with NHS Esters
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, valued for their ability to form stable amide bonds with primary aliphatic amines under mild conditions.[1][2] this compound is an amine-reactive building block featuring a tosyl-protected glycine core activated with an NHS ester. This structure allows for the introduction of a tosyl-glycyl moiety onto proteins, peptides, small molecules, or modified surfaces containing primary amine functional groups.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1]
The Critical Role of pH
The pH of the reaction medium is the most critical parameter governing the success of the conjugation.[3][4][5] Two competing reactions are at play: the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester.
-
Amine Reactivity: For the primary amine to be nucleophilic, it must be in its deprotonated, uncharged state (-NH₂). At pH values below the pKa of the amine (typically ~9-10.5 for lysine ε-amino groups and N-termini), the amine is predominantly in its protonated, non-reactive ammonium form (-NH₃⁺). As the pH increases, the concentration of the reactive, deprotonated amine increases.[6]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester and renders the reagent inactive. The rate of hydrolysis increases significantly with increasing pH.[6][7]
A careful balance must be struck. The optimal pH range for reacting NHS esters with amines in an aqueous environment is pH 8.3-8.5 .[3][4][5][8] This range provides a sufficient concentration of reactive primary amines while keeping the rate of hydrolysis manageable. Reactions can be performed at a lower pH (down to ~7.2), but they will proceed more slowly.[7][9]
Reaction Parameters and Reagent Selection
Buffer Selection
The choice of buffer is paramount. The buffer system must not contain primary or secondary amines, as these will compete with the target molecule for reaction with the NHS ester.
| Buffer System | Recommendation | Rationale |
| Phosphate-Buffered Saline (PBS) | Highly Recommended | pH is typically stable in the 7.2-7.4 range. It is non-reactive and compatible with most biomolecules. The pH may need to be adjusted to the optimal 8.3-8.5 range. |
| Sodium Bicarbonate Buffer | Highly Recommended | Naturally buffers in the optimal pH 8.3-8.5 range.[3][4][5] |
| Borate Buffer | Recommended | Effective buffering capacity in the pH 8.0-9.0 range.[7] |
| HEPES Buffer | Recommended | Good buffering capacity in the pH 7.2-8.2 range.[7] |
| Tris Buffer | Not Recommended | Contains a primary amine that will react with the NHS ester, quenching the reaction and reducing conjugation efficiency.[3][10] |
| Glycine Buffer | Not Recommended | Contains a primary amine and is often used specifically to quench NHS ester reactions.[10] |
Solvents for this compound
Like many non-sulfonated NHS esters, this compound has limited solubility in aqueous buffers.[7] Therefore, it should first be dissolved in a dry, water-miscible, aprotic organic solvent before being added to the aqueous reaction mixture containing the amine.
| Solvent | Recommendation | Notes |
| Dimethylformamide (DMF) | Highly Recommended | Must be of high purity and amine-free. Old or degraded DMF can contain dimethylamine, which will react with the NHS ester.[3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | An excellent alternative to DMF. Ensure it is anhydrous.[3][4][5] |
Expert Tip: Always prepare the NHS ester solution immediately before use. The NHS ester moiety is susceptible to hydrolysis even from atmospheric moisture. Do not prepare stock solutions for long-term storage.[10]
Reaction Workflow Diagram
Caption: General experimental workflow for this compound conjugation.
Detailed Protocols
Protocol for Labeling a Protein with this compound
This protocol provides a general guideline for conjugating this compound to a protein, such as an antibody. Optimization may be required based on the specific protein's properties and the desired degree of labeling.
Materials:
-
Protein solution (1-10 mg/mL) in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
This compound (MW: 326.32 g/mol ).[11]
-
Anhydrous DMSO or amine-free DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., desalting column, dialysis cassette).
Procedure:
-
Calculate Reagent Molar Ratio: Determine the desired molar excess of this compound to protein. A 10- to 20-fold molar excess is a common starting point for optimization.
-
mg this compound = (mg Protein / MW Protein) * Molar Excess * MW this compound
-
-
Prepare Protein Solution: Ensure the protein is fully dissolved in the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). If the protein is in an incompatible buffer (like Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.[10]
-
Prepare this compound Solution: Immediately before starting the reaction, weigh the calculated amount of this compound and dissolve it in a small volume of anhydrous DMSO or DMF to create a concentrated solution (e.g., 10 mg/mL). The final volume of organic solvent added to the reaction should not exceed 10% of the total reaction volume to avoid protein denaturation.[7][10]
-
Initiate Conjugation: Add the this compound solution dropwise to the stirring protein solution. Vortex gently to ensure thorough mixing.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or for 2-12 hours at 4°C.[3][9] Longer incubation times at lower temperatures can sometimes improve selectivity and reduce hydrolysis.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM (e.g., add Tris buffer to the reaction mixture). The primary amines in the quenching buffer will react with any remaining unreacted this compound. Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted this compound, the NHS by-product, and hydrolyzed reagent from the protein conjugate. For macromolecules, size-exclusion chromatography (e.g., a desalting column) or dialysis are the most common and effective methods.[3][4]
Protocol for Reaction with a Small Molecule Amine in an Organic Solvent
This protocol is suitable for small molecules soluble in organic solvents.
Materials:
-
Amine-containing small molecule.
-
This compound.
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Dichloromethane).
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).
Procedure:
-
Dissolve Reagents: Dissolve the amine-containing small molecule in the chosen anhydrous organic solvent.
-
Add Base: Add 1.0-1.2 equivalents of a tertiary amine base (like TEA or DIPEA) to the solution. This acts as a proton scavenger to ensure the primary amine remains deprotonated and nucleophilic.[8]
-
Add this compound: In a separate vial, dissolve 1.0-1.1 equivalents of this compound in the same anhydrous solvent.
-
Initiate Reaction: Add the this compound solution to the solution of the amine and base.
-
Incubate: Stir the reaction at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, the product can be purified from the solvent, excess base, and NHS by-product using standard organic chemistry techniques such as extraction, precipitation, or column chromatography. The water-soluble nature of the NHS by-product can simplify purification.[12][13]
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Incorrect pH (too low). | Ensure buffer pH is between 8.3 and 8.5 for aqueous reactions.[3][4][5] |
| Hydrolysis of this compound. | Prepare the NHS ester solution immediately before use. Minimize the amount of water in organic solvents. Work quickly.[10] | |
| Presence of competing nucleophiles. | Use an amine-free buffer. Ensure no other primary amine contaminants are present.[3][10] | |
| Protein Precipitation | High concentration of organic solvent. | Keep the final concentration of DMSO or DMF below 10% of the total reaction volume.[7] |
| Modification of critical residues. | Reduce the molar excess of this compound or shorten the reaction time.[9] | |
| Inconsistent Results | Impure reagents. | Use high-purity, anhydrous solvents and fresh this compound.[5] |
Reaction Mechanism Visualization
Caption: Nucleophilic substitution reaction of a primary amine with this compound.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for forming stable amide linkages. Success hinges on careful control of reaction conditions, particularly pH, and the use of appropriate, non-reactive buffers and high-purity solvents. By following the principles and protocols outlined in these application notes, researchers can confidently and reproducibly synthesize well-defined conjugates for a wide array of applications in drug discovery, diagnostics, and materials science.
References
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. (n.d.). Interchim. Retrieved from [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (2022). Glen Research. Retrieved from [Link]
-
N-Hydroxysuccinimide active ester. (n.d.). Namiki Shoji Co., Ltd. Retrieved from [Link]
- alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis. (1967). Google Patents.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
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- 9. neb.com [neb.com]
- 10. broadpharm.com [broadpharm.com]
- 11. labsolu.ca [labsolu.ca]
- 12. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 13. US3317559A - alpha-amino acid esters of n-hydroxysuccinimide and preparation and use in peptide synthesis - Google Patents [patents.google.com]
Step-by-step guide to Tos-Gly-OSu conjugation
An In-Depth Guide to Amine Conjugation Using Nα-p-Tosyl-Glycine N-Hydroxysuccinimide Ester (Tos-Gly-OSu)
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and foundational principles for the covalent conjugation of molecules to primary amines using Nα-p-Tosyl-Glycine N-Hydroxysuccinimide Ester (this compound). N-Hydroxysuccinimide (NHS) esters are among the most utilized reagents in bioconjugation for their efficiency and selectivity toward primary amines, which are readily available on proteins and other biomolecules.[1][] This reaction forms a stable and effectively irreversible amide bond under physiological conditions.[][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction mechanism, optimization of critical parameters, a step-by-step experimental workflow, and troubleshooting advice to ensure successful and reproducible conjugation outcomes.
Core Principles of this compound Chemistry
The conjugation process hinges on the reaction between the succinimidyl ester group of this compound and a primary amine (-NH₂). In the context of biologics, these amines are most commonly the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[]
The Reaction Mechanism
The underlying chemistry is a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a stable amide bond.[][3]
The Tos-Gly moiety serves as the payload being attached. The glycine acts as a simple, flexible spacer arm, while the tosyl (p-toluenesulfonyl) group introduces a specific chemical handle that can be used for further modifications or to impart particular properties to the final conjugate.
Caption: Reaction mechanism of this compound with a primary amine.
Critical Parameters for Successful Conjugation
The efficiency and specificity of the conjugation reaction are governed by several key parameters. Understanding the causality behind these factors is crucial for optimizing the protocol and troubleshooting unexpected results.
| Parameter | Recommended Condition | Rationale & Causality |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | The primary amine must be deprotonated (-NH₂) to act as a nucleophile. Below pH 7, the amine is largely protonated (-NH₃⁺) and non-reactive.[1][4] However, at pH levels above 8.5, the competing reaction—hydrolysis of the NHS ester—accelerates significantly, reducing the conjugation yield.[3][4] The optimal range of 8.3-8.5 provides the best balance between amine reactivity and ester stability.[4][5] |
| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of extraneous primary amines, which would compete with the target molecule for reaction with the NHS ester.[1][3] Avoid Tris (TBS) and glycine buffers during the reaction step.[3] |
| Reagent Solvent | Anhydrous DMSO or DMF | This compound, like most NHS esters, is moisture-sensitive and should be stored desiccated at -20°C.[6] For reaction, it is first dissolved in a water-miscible, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the aqueous buffer containing the biomolecule.[4] Ensure DMF is high-quality and free of dimethylamine, which can react with the ester.[4] |
| Molar Ratio | 5:1 to 20:1 (Ester:Protein) | This ratio is empirical and must be optimized for each specific biomolecule and desired Degree of Labeling (DOL). A higher molar excess of the NHS ester will drive the reaction forward but increases the risk of non-specific modification and protein precipitation. Start with a 10-fold molar excess and adjust as needed.[5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[4][5] Lower temperatures can decrease the rate of hydrolysis, which may be beneficial for sensitive proteins or when performing long incubations.[1] |
| Concentration | 1-10 mg/mL (Biomolecule) | Higher concentrations of reactants can improve conjugation efficiency.[4][5] For very dilute protein solutions, the hydrolysis of the NHS ester can outcompete the conjugation reaction.[3] |
Detailed Experimental Protocol
This protocol provides a general workflow for conjugating this compound to a protein or antibody.
Workflow Overview
Caption: General experimental workflow for this compound conjugation.
Part A: Reagent Preparation
-
Biomolecule Preparation :
-
This compound Stock Solution :
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM solution, dissolve 3.26 mg of this compound (MW: 326.32 g/mol [7]) in 1 mL of anhydrous DMSO.
-
Note: NHS ester solutions in DMSO should be used immediately or aliquoted and stored at -20°C for up to 1-2 months.[5]
-
Part B: Conjugation Reaction
-
Calculate Molar Ratio : Determine the volume of this compound stock solution needed to achieve the desired molar excess.
-
Moles of Protein = (Protein Mass [g]) / (Protein MW [ g/mol ])
-
Moles of Ester needed = Moles of Protein × Desired Molar Excess
-
Volume of Ester Stock [µL] = (Moles of Ester needed [mol] × 1,000,000) / (Stock Concentration [mM])
-
-
Initiate Reaction : Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of DMSO should ideally be less than 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.[5]
Part C: Quenching the Reaction (Optional but Recommended)
-
To stop the reaction and consume any unreacted this compound, add a quenching buffer containing primary amines. A common method is to add Tris buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[3]
Part D: Purification of the Conjugate
-
Remove unreacted this compound, hydrolyzed ester, and the NHS byproduct from the conjugate. The most common method for macromolecules is size-exclusion chromatography (e.g., using a desalting column like a PD-10 or a Zeba™ Spin Desalting Column).[1][4] The conjugate will elute in the void volume, while the smaller molecules will be retained.
Part E: Characterization
-
Protein Concentration : Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm (A280), correcting for the absorbance of the attached Tos-Gly moiety if it absorbs at that wavelength.
-
Degree of Labeling (DOL) : If the Tos-Gly payload has a unique absorbance peak, the DOL (the average number of labels per protein) can be calculated spectrophotometrically.[1][]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | 1. Incorrect Buffer : Presence of primary amines (Tris, glycine) in the protein buffer. 2. Incorrect pH : pH is too low (<7.2), keeping target amines protonated. 3. Hydrolyzed Reagent : this compound was exposed to moisture before use. | 1. Perform buffer exchange into an appropriate amine-free buffer (Phosphate, Bicarbonate).[3] 2. Verify buffer pH is between 8.3-8.5.[4] 3. Use fresh, anhydrous DMSO/DMF and ensure the reagent vial is warmed to RT before opening. |
| Low Conjugation Yield | 1. Competing Hydrolysis : Reaction pH is too high (>8.5) or incubation is too long at RT. 2. Dilute Reagents : Low protein concentration reduces reaction efficiency. 3. Insufficient Molar Ratio : Molar excess of this compound is too low. | 1. Lower the pH to 8.0-8.3 or perform the reaction at 4°C.[1][3] 2. Concentrate the protein to >2 mg/mL if possible. 3. Increase the molar excess of the NHS ester in increments (e.g., from 10x to 20x). |
| Protein Precipitation | 1. High Degree of Labeling : Over-modification can alter protein solubility. 2. Solvent Shock : Adding too large a volume (>10%) of organic solvent (DMSO/DMF). 3. Inherent Protein Instability : The protein is not stable under the required pH or temperature conditions. | 1. Reduce the molar ratio of this compound to protein. 2. Add the DMSO stock solution slowly while vortexing; use a more concentrated stock to reduce the required volume. 3. Perform a pilot stability test of the protein alone under reaction conditions. Consider a shorter incubation time or lower temperature. |
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Retrieved from [Link]
Sources
The Theoretical Application of Tos-Gly-OSu in Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of N-(p-toluenesulfonyl)-glycyl-N'-hydroxysuccinimide ester (Tos-Gly-OSu) in the field of drug delivery. While specific, peer-reviewed applications of this particular linker are not widely documented, its chemical structure suggests a straightforward utility in bioconjugation. This document will, therefore, present a theoretical framework for its use, based on the well-established chemistry of its constituent parts: the tosyl protecting group, a glycine spacer, and an N-hydroxysuccinimide (OSu) ester. The following sections will detail its potential mechanism of action, provide hypothetical protocols for conjugation, and discuss the critical parameters for developing stable and effective drug-carrier conjugates.
Introduction to this compound: A Structural and Functional Analysis
This compound is a heterobifunctional crosslinker with the chemical formula C13H14N2O6S and a molecular weight of 326.32 g/mol [1]. Its utility in drug delivery can be inferred from the distinct roles of its three key components:
-
p-Toluenesulfonyl (Tosyl) Group: The tosyl group is a well-known protecting group for amines in organic synthesis. In the context of a linker, it provides a stable, non-cleavable cap. Its hydrophobicity may influence the solubility and aggregation properties of the final conjugate.
-
Glycine Spacer: Glycine, the simplest amino acid, offers a flexible, hydrophilic spacer. This flexibility can be advantageous in ensuring that the conjugated drug molecule maintains its biological activity by minimizing steric hindrance from the carrier molecule. The length and composition of linkers are critical in optimizing the stability and function of protein conjugates[2][3][4][5].
-
N-Hydroxysuccinimide (OSu) Ester: The OSu ester is a highly reactive group that readily couples with primary and secondary amines on proteins, peptides, or other drug carriers to form stable amide bonds. This is a widely used chemistry in bioconjugation for its efficiency and specificity under mild aqueous conditions[6][7].
The combination of these three components in this compound suggests its potential as a non-cleavable linker for attaching amine-containing drugs to carrier molecules.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Potential Applications in Drug Delivery
Based on its structure, this compound could be employed in various drug delivery strategies:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to conjugate small molecule drugs containing a primary or secondary amine to the lysine residues of a monoclonal antibody. The resulting ADC would have a non-cleavable linker. The choice of a non-cleavable linker is significant as it affects the mechanism of drug release, which would rely on the complete lysosomal degradation of the antibody to release the drug-linker-amino acid complex[8].
-
Polymer-Drug Conjugates: Water-soluble polymers like polyethylene glycol (PEG) or chitosan can be functionalized with drugs using this compound. This can improve the pharmacokinetic profile of the drug by increasing its half-life and reducing immunogenicity[9][10][11].
-
Nanoparticle Functionalization: The surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) can be modified with this compound to attach targeting ligands or drugs, enabling the development of targeted drug delivery systems[12][13].
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H14N2O6S | [1] |
| Molecular Weight | 326.32 g/mol | [1] |
| Reactive Group | N-Hydroxysuccinimide (OSu) ester | Inferred from structure |
| Target Functional Group | Primary and secondary amines | General chemical knowledge |
| Linker Type | Non-cleavable (theoretically) | Inferred from structure |
| Spacer | Glycine | Inferred from structure |
Hypothetical Protocol: Conjugation of an Amine-Containing Drug to a Monoclonal Antibody
This protocol provides a general framework. It is crucial to note that this is a theoretical procedure and requires extensive optimization for any specific antibody and drug.
Materials and Equipment:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-containing drug
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 8.0-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., PD-10)
-
HPLC system with a size-exclusion column
-
UV-Vis spectrophotometer
-
Mass spectrometer
Diagram: Hypothetical Workflow for ADC Preparation
Caption: A generalized workflow for conjugating a drug to an antibody using this compound.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.0-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate). The slightly alkaline pH deprotonates the lysine amino groups, increasing their nucleophilicity.
-
Add the desired molar excess of the this compound solution to the antibody solution while gently vortexing. The optimal molar ratio of linker to antibody needs to be determined empirically but a starting point could be a 5 to 20-fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and quenching reagent by buffer exchange using a desalting column (e.g., PD-10) equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions.
-
-
Characterization of the Conjugate:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be assessed using UV-Vis spectrophotometry if the drug has a distinct absorbance peak, or by mass spectrometry.
-
Purity and Aggregation: Analyze the purified ADC by size-exclusion HPLC to assess purity and detect any aggregation.
-
Confirmation of Conjugation: Use mass spectrometry to confirm the covalent attachment of the drug-linker to the antibody.
-
Table 2: Parameters for Optimization
| Parameter | Rationale | Starting Range |
| pH | Higher pH increases the reactivity of lysine amines but can also lead to hydrolysis of the OSu ester. | 7.5 - 9.0 |
| Molar Ratio (Linker:Ab) | Affects the final Drug-to-Antibody Ratio (DAR). | 5:1 to 50:1 |
| Reaction Time | Longer times may increase DAR but also risk antibody degradation. | 30 min - 4 hours |
| Temperature | Higher temperatures can speed up the reaction but may also lead to antibody denaturation. | 4°C to 25°C |
| Antibody Concentration | Higher concentrations can favor the conjugation reaction over hydrolysis. | 1 - 20 mg/mL |
Scientific Integrity and Causality in Experimental Design
The choice of a linker is a critical determinant of the efficacy and safety of a drug conjugate[14]. While this compound provides a straightforward method for conjugation, several factors must be considered:
-
Non-Cleavable Nature: As a non-cleavable linker, the drug is released only after the degradation of the carrier protein in the lysosome. This can be advantageous for stability in circulation but may result in the release of a drug-linker-amino acid metabolite, which must be tested for efficacy.
-
Hydrophobicity: The tosyl group is hydrophobic, which could increase the propensity for aggregation of the final conjugate, especially at high drug-to-antibody ratios. This necessitates careful characterization of the final product.
-
Stability: The amide bond formed between the linker and the carrier is highly stable. The stability of the tosyl group under physiological conditions is also expected to be high. However, the overall stability of the conjugate in plasma should be experimentally verified[12].
Conclusion
This compound presents a theoretically viable option for the development of drug-carrier conjugates through the formation of stable amide bonds. Its structure suggests a role as a non-cleavable linker with a flexible glycine spacer. The provided hypothetical protocol, based on established bioconjugation principles, offers a starting point for researchers interested in exploring its potential. However, due to the lack of specific literature, extensive optimization and characterization are paramount to validate its use in any drug delivery system.
References
-
PubMed. Effect of linker sequence on the stability of circularly permuted variants of ribonuclease T1. [Link]
-
Springer Nature Experiments. Protocols for Lysine Conjugation. [Link]
-
National Center for Biotechnology Information. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. [Link]
-
National Center for Biotechnology Information. From Ugi Multicomponent Reaction to Linkers for Bioconjugation. [Link]
-
National Center for Biotechnology Information. Clinical Applications of Targeted Nanomaterials. [Link]
-
NJ Bio, Inc. Linkers for ADCs. [Link]
-
MDPI. Therapeutic Nanoparticles and Their Targeted Delivery Applications. [Link]
-
National Center for Biotechnology Information. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. [Link]
-
Stony Brook University. Tumor Targeting Drug Delivery | Ojima Research Group. [Link]
-
ResearchGate. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. [Link]
-
PubMed. Optimizing the stability of single-chain proteins by linker length and composition mutagenesis. [Link]
-
Royal Society of Chemistry. RSC Advances. [Link]
-
MDPI. Succinyl Chitosan-Colistin Conjugates as Promising Drug Delivery Systems. [Link]
-
PubMed. Drug delivery: Relieving PEGylation. [Link]
-
PubMed. Anticancer drug delivery systems: N4-acyl poly(ethyleneglycol) prodrugs of ara-C. I. Efficacy in solid tumors. [Link]
-
MDPI. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing the stability of single-chain proteins by linker length and composition mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
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- 9. mdpi.com [mdpi.com]
- 10. Drug delivery: Relieving PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer drug delivery systems: N4-acyl poly(ethyleneglycol) prodrugs of ara-C. I. Efficacy in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Applications of Targeted Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. broadpharm.com [broadpharm.com]
Application Notes & Protocols: Surface Modification of Nanoparticles using Tos-Gly-OSu
Audience: Researchers, scientists, and drug development professionals engaged in nanotechnology, bioconjugation, and materials science.
Abstract: The functionalization of nanoparticle surfaces is a cornerstone of modern nanomedicine and materials science, dictating their biological fate, stability, and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the use of Nα-p-Toluenesulfonyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu), a specialized amine-reactive crosslinker. We will delve into the underlying chemistry, step-by-step methodologies for covalent surface modification, and critical validation techniques. This document is designed to equip researchers with the foundational knowledge and practical insights required to successfully integrate this compound into their nanoparticle development workflows, transforming inert nanoparticles into precisely engineered functional materials.
Part 1: Foundational Principles of this compound Chemistry
The Rationale for Surface Modification
Bare nanoparticles often possess suboptimal properties for biomedical applications. Their surfaces can trigger immune responses, lead to rapid clearance by the reticuloendothelial system (RES), or lack the specific functionalities needed for targeted delivery.[2] Surface modification addresses these challenges by creating a tailored interface between the nanoparticle and its biological environment. Amine-reactive chemistry is a widely adopted and robust strategy for this purpose, enabling the stable, covalent attachment of various molecules.[3]
Unpacking the this compound Reagent
This compound is a heterobifunctional reagent designed for the precise modification of primary amine-bearing surfaces. Its structure can be deconstructed into three key components, each with a specific function:
-
N-Hydroxysuccinimide (OSu) Ester: This is the workhorse of the molecule. The OSu group is an excellent leaving group, making the adjacent carbonyl carbon highly electrophilic and reactive towards nucleophiles, specifically primary amines (-NH₂).[4][5] This reaction, known as aminolysis, proceeds efficiently in aqueous environments under mild pH conditions (typically pH 7.2-8.5) to form a highly stable amide bond.[6][7]
-
Glycine Spacer: The glycine molecule serves as a simple, short, and flexible spacer. This spacer arm physically separates the terminal tosyl group from the nanoparticle surface, which can be crucial for reducing steric hindrance and ensuring that the functional group is accessible for potential interactions.
-
Nα-p-Toluenesulfonyl (Tosyl) Group: The tosyl group is a well-established and highly stable protecting group for amines in organic synthesis.[8] In this context, it caps the glycine's amine, rendering it inert. The presence of the bulky, moderately hydrophobic tosyl group fundamentally alters the surface properties of the modified nanoparticle, which can influence its dispersibility, protein adsorption profile, and cellular interactions.
The Reaction Mechanism: Covalent Immobilization
The core of the modification process is the nucleophilic acyl substitution reaction between a primary amine on the nanoparticle surface and the NHS ester of this compound.
-
Step 1 (Activation): The process begins with nanoparticles that have been pre-functionalized to present primary amine groups on their surface.
-
Step 2 (Nucleophilic Attack): The lone pair of electrons on the nitrogen of a surface amine attacks the electrophilic carbonyl carbon of the NHS ester.
-
Step 3 (Bond Formation): A stable amide bond is formed, covalently linking the Tos-Gly moiety to the nanoparticle. The N-hydroxysuccinimide molecule is released as a byproduct.
A critical competing reaction is the hydrolysis of the NHS ester by water, which becomes more pronounced at higher pH values.[6][7] This underscores the importance of optimizing reaction conditions and using the reagent promptly after dissolution.
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the successful modification of nanoparticles. It is crucial to perform these steps in a clean environment and use high-purity, anhydrous solvents for reagent preparation to prevent premature hydrolysis.
Protocol 2.1: Preparation of Amine-Functionalized Nanoparticles (Prerequisite)
The starting material for this protocol is a nanoparticle suspension with primary amines on its surface. The method of preparation depends on the nanoparticle core material. Below are conceptual outlines for common nanoparticle types.
-
For Silica Nanoparticles (SiO₂-NPs): Silanization with (3-Aminopropyl)triethoxysilane (APTES) is the standard method. Briefly, nanoparticles are dispersed in ethanol, and APTES is added under stirring. The reaction is often heated (e.g., 60-80°C) for several hours, followed by extensive washing with ethanol and water to remove unreacted silane.
-
For Gold Nanoparticles (AuNPs): Ligand exchange with an amine-terminated thiol, such as cysteamine or 11-amino-1-undecanethiol (AUT), is effective. AuNPs are incubated with an excess of the amine-thiol ligand for several hours to overnight, allowing the thiol to displace the original stabilizing ligands (e.g., citrate) and form a self-assembled monolayer. Washing is typically performed by centrifugation.
-
For Polymeric Nanoparticles (e.g., PLGA): Amine functionality can be introduced by incorporating amine-containing polymers (like polyethyleneimine, PEI) during particle formulation or by post-synthesis coupling of diamines to surface carboxyl groups using EDC/NHS chemistry.[9][10]
Protocol 2.2: Covalent Coupling of this compound
This protocol details the core reaction to attach the Tos-Gly moiety to your amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized nanoparticles (stock solution of known concentration, e.g., 1-10 mg/mL)
-
This compound (solid)
-
Anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate buffer with 150 mM NaCl, pH 7.5 (PBS) or 100 mM HEPES buffer, pH 7.5. Crucially, do not use buffers containing primary amines like Tris or glycine. [11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Washing Buffer: Typically the same as the Reaction Buffer.
-
Microcentrifuge tubes or appropriate reaction vessel
-
Orbital shaker or rotator
Procedure:
-
Nanoparticle Preparation:
-
Take a calculated volume of your amine-functionalized nanoparticle stock solution.
-
Pellet the nanoparticles by centrifugation (speed and time depend on nanoparticle size and density).
-
Discard the supernatant and resuspend the nanoparticles in the Reaction Buffer to the desired concentration (e.g., 1 mg/mL). Ensure the particles are fully dispersed, using brief bath sonication if necessary.
-
-
This compound Solution Preparation:
-
This step must be performed immediately before use. Do not store the reagent in solution.[11]
-
Weigh out the required amount of this compound. A 50- to 100-fold molar excess of the reagent over the estimated number of surface amine groups is a good starting point for optimization.
-
Dissolve the solid this compound in a minimal volume of anhydrous DMSO or DMF (e.g., to make a 10 mg/mL stock). Vortex briefly until fully dissolved.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound solution dropwise to the nanoparticle dispersion while gently vortexing or stirring. The final concentration of the organic solvent (DMSO/DMF) should ideally be kept below 10% (v/v) to maintain nanoparticle stability.[12]
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous, gentle end-over-end mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with and consume any remaining unreacted this compound.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Pellet the now-modified nanoparticles by centrifugation.
-
Carefully remove and discard the supernatant, which contains the NHS byproduct, quenched reagent, and unreacted reagent.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of all reaction components.
-
After the final wash, resuspend the purified Tos-Gly-nanoparticles in a suitable storage buffer (e.g., PBS).
-
Part 3: Characterization and Validation
Successful surface modification requires rigorous characterization at each step to validate the process. This ensures that the observed changes are due to the intended chemical reaction and not to artifacts like aggregation or nonspecific adsorption.
| Stage of Modification | Technique | Parameter Measured | Expected Result / Change |
| 1. Initial (Bare NP) | DLS & Zeta Potential | Hydrodynamic Size & Surface Charge | Baseline measurement for comparison. |
| 2. Amine-Functionalized | Zeta Potential | Surface Charge | Shift to a more positive zeta potential in neutral/acidic buffer due to protonated amines (-NH₃⁺). |
| Kaiser Test / Ninhydrin Assay | Primary Amine Density | Provides a quantitative measure of surface amine concentration. | |
| 3. Tos-Gly Modified | Zeta Potential | Surface Charge | A shift back towards a more neutral or negative value compared to the amine-NP, as the primary amines are consumed and converted to neutral amides. |
| DLS | Hydrodynamic Size | A slight increase in size due to the addition of the Tos-Gly layer. Absence of large aggregates indicates colloidal stability. | |
| FTIR Spectroscopy | Vibrational Bands | Appearance of new peaks corresponding to the amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bonds, and characteristic peaks for the sulfonyl group (S=O stretch) of the tosyl moiety (~1330 and 1160 cm⁻¹). | |
| XPS | Elemental Composition | Appearance of a sulfur (S 2p) signal, providing definitive evidence of the tosyl group's presence on the surface. |
Part 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Hydrolyzed this compound Reagent: The NHS ester is moisture-sensitive.[13] | Always use a fresh bottle or a properly stored (desiccated, -20°C) aliquot of the reagent. Prepare the solution in anhydrous solvent immediately before use.[11] |
| 2. Incompatible Buffer: Use of Tris, glycine, or other primary amine-containing buffers.[11] | Switch to a non-reactive buffer like PBS, HEPES, or borate buffer at the recommended pH (7.2-8.5). | |
| 3. Insufficient Surface Amines: The starting nanoparticles have a low density of reactive groups. | Confirm the presence and quantity of surface amines using a method like the Kaiser test before starting the conjugation. | |
| Nanoparticle Aggregation | 1. Solvent-Induced Instability: The addition of DMSO/DMF destabilizes the nanoparticle suspension. | Minimize the volume of organic solvent used (keep <10% v/v). Add the reagent solution slowly while vortexing. Consider using a water-soluble version of the crosslinker if available (e.g., Sulfo-NHS ester). |
| 2. Change in Surface Charge: The reaction neutralizes the positive charge of the amine-NPs, leading to loss of electrostatic repulsion and aggregation at the isoelectric point. | Ensure the reaction and washing buffers have sufficient ionic strength (e.g., 150 mM NaCl) to provide colloidal stability. Include a non-ionic surfactant like Tween-20 in wash steps if necessary. | |
| Inconsistent Results | 1. Inconsistent Reagent Activity: Using old or improperly stored this compound. | Perform a simple hydrolysis test to confirm reagent activity: dissolve a small amount in buffer, add NaOH, and measure the increase in absorbance at 260 nm from the released NHS.[13] |
| 2. Variable Nanoparticle Batches: Differences in the size, purity, or surface amine density of starting materials. | Thoroughly characterize each new batch of amine-functionalized nanoparticles before use to ensure consistency. |
References
-
One-Step, Acid-Mediated Method for Modification of Glass Surfaces with N-Hydroxysuccinimide Esters. Bioconjugate Chemistry. [Link]
-
N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. Amerigo Scientific. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. PubMed Central. [Link]
-
Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. [Link]
-
One-step, acid-mediated method for modification of glass surfaces with N-hydroxysuccinimide esters. PubMed. [Link]
-
What is the best conjugation protocol for protein and COOH-PEG-SH modified nano gold? ResearchGate. [Link]
-
Functionalization of Micelles and Shell Cross-linked Nanoparticles Using Click Chemistry. ACS Publications. [Link]
-
Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? ResearchGate. [Link]
-
Amine reactive Linkers. AxisPharm. [Link]
-
Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PubMed Central. [Link]
-
NHS ester protocol for labeling proteins. Abberior. [Link]
-
p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
-
Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules. PubMed Central. [Link]
-
Optimizing nanoparticle design and surface modification toward clinical translation. PubMed Central. [Link]
-
Clarithromycin-Loaded Poly (Lactic-co-glycolic Acid) (PLGA) Nanoparticles for Oral Administration. MDPI. [Link]
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- 3. Amine Reactive Linkers | BroadPharm [broadpharm.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. p-Toluenesulfonamides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
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- 13. documents.thermofisher.com [documents.thermofisher.com]
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Amine Modification with N-α-p-Tosyl-glycine N-hydroxysuccinimide Ester (Tos-Gly-OSu)
Abstract
This guide provides a comprehensive exploration of N-α-p-Tosyl-glycine N-hydroxysuccinimide ester (this compound) as a reagent for the covalent modification of primary amines. We delve into the underlying chemical principles, provide detailed, field-tested protocols for bioconjugation, and offer robust methods for the characterization of the resulting conjugates. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this unique reagent for introducing a stable tosyl-glycine moiety onto biomolecules, peptides, or synthetic constructs.
Foundational Principles: Understanding the Chemistry of this compound
This compound is a bifunctional reagent designed for the specific and efficient modification of primary amine groups (-NH₂). To fully exploit its capabilities, it is essential to understand the role of each of its constituent parts:
-
N-Hydroxysuccinimide (NHS) Ester: This is the workhorse of the reagent. NHS esters are highly reactive towards nucleophilic primary amines, such as those found on the N-terminus of proteins or the ε-amino group of lysine residues.[1][2] The reaction proceeds via a nucleophilic acyl substitution, forming a highly stable and irreversible amide bond under physiological conditions.[3][]
-
Glycine Spacer: The glycine unit provides a simple, flexible spacer arm that separates the target molecule from the tosyl group. This can be critical for preserving the biological activity of the modified molecule by minimizing steric hindrance.
-
p-Toluenesulfonyl (Tosyl) Group: The tosyl group is a robust sulfonyl moiety derived from p-toluenesulfonic acid.[5] Unlike more common protecting groups like Fmoc or Boc, the tosyl group is exceptionally stable under a wide range of conditions, including the acidic and basic treatments used in peptide synthesis.[5][6] Its inclusion suggests that this compound is primarily used to introduce a permanent tosyl-glycine modification, creating a stable sulfonamide-like structure within the final conjugate, rather than for temporary protection.[5]
The Reaction Mechanism
The core reaction is the aminolysis of the NHS ester. A deprotonated primary amine on the target molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a new, stable amide bond.[]
Caption: Amine modification via this compound.
The Critical Role of pH
The efficiency of NHS ester conjugation is profoundly dependent on the reaction pH.[2] A delicate balance must be struck:
-
Below pH 7.0: Primary amines are increasingly protonated (-NH₃⁺), rendering them non-nucleophilic and unreactive.[2]
-
Optimal Range (pH 7.2 - 8.5): A sufficient concentration of deprotonated, nucleophilic amines is available for efficient reaction.[]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester, where water acts as the nucleophile, increases dramatically.[7][8] This competing reaction consumes the reagent and reduces conjugation efficiency.[8]
Caption: Balancing amine reactivity and ester stability.
Experimental Guide: Protocols and Methodologies
This section provides a detailed protocol for a typical conjugation reaction. It is essential to recognize that this is a starting point; optimization may be required based on the specific properties of the amine-containing molecule.
Required Materials and Reagents
-
Target Molecule: Protein, peptide, or other primary amine-containing compound.
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-7.4.
-
pH Adjustment Buffer: 0.5 M Sodium bicarbonate or sodium borate buffer, pH 9.0, to raise the reaction pH into the optimal range.
-
Organic Solvent: Anhydrous (amine-free) dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[7][11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[12]
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette suitable for the target molecule.[8]
Step-by-Step Conjugation Protocol
The entire process should follow a logical workflow from preparation to final characterization.
Caption: General experimental workflow for amine modification.
Detailed Procedure:
-
Prepare the Target Molecule:
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[13]
-
Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[8] Do not store the reagent in solution. [11]
-
Expert Tip: Use high-quality, amine-free DMF. Degraded DMF can contain dimethylamine, which will react with the NHS ester and reduce yield.[7]
-
-
Perform the Conjugation Reaction:
-
While gently stirring, add a 10- to 20-fold molar excess of the this compound stock solution to the target molecule solution. The optimal ratio should be determined empirically.[8]
-
If necessary, immediately adjust the pH of the reaction mixture to 8.0-8.5 by adding a small volume of the pH Adjustment Buffer.
-
-
Incubate:
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted this compound. Incubate for 15-30 minutes.[12]
-
-
Purify the Conjugate:
Validation and Characterization of the Conjugate
Confirmation of successful modification is a critical step. A combination of analytical techniques should be employed to verify the identity and purity of the final product.[15]
| Technique | Primary Information Provided | Experimental Insights |
| Mass Spectrometry (MS) | Molecular Weight Confirmation, Degree of Labeling | ESI-MS or MALDI-TOF can precisely measure the mass of the conjugate. The mass increase should correspond to the addition of the Tos-Gly moiety (approx. 254.28 Da per modification). Multiple additions can be quantified.[15] |
| HPLC (RP-HPLC) | Purity Assessment, Separation of Species | Reversed-phase HPLC can separate the more hydrophobic modified conjugate from the unmodified starting material. The peak area can be used for quantification of purity.[15] |
| SDS-PAGE | Visual Confirmation of Mass Shift (for proteins) | For proteins, a successful conjugation will result in a slight increase in molecular weight, which may be visible as a band shift on a high-resolution SDS-PAGE gel compared to the unmodified control. |
| UV-Vis Spectrophotometry | Protein Concentration | Can be used to determine the concentration of the final purified protein conjugate, although the tosyl group may contribute to absorbance at 280 nm, requiring appropriate controls. |
Troubleshooting Common Issues
Low or no conjugation yield is a common problem that can often be traced back to a few key areas.[11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | 1. Hydrolyzed Reagent: this compound was exposed to moisture during storage or handling.[11][13]2. Incorrect pH: Reaction pH was too low (<7.0), protonating the target amines.[2]3. Competing Nucleophiles: Presence of amine-containing buffers (Tris, glycine) in the reaction.[7][11] | 1. Use a fresh vial of reagent. Always allow it to warm to RT before opening. Prepare solutions immediately before use.2. Verify the pH of the reaction mixture is between 7.2-8.5.3. Perform thorough buffer exchange of the target molecule into an amine-free buffer like phosphate or bicarbonate prior to the reaction. |
| Precipitation during Reaction | 1. Solvent Incompatibility: The target molecule may be precipitating upon addition of the organic solvent (DMSO/DMF).2. High Degree of Modification: Extensive modification can alter the solubility properties of the target molecule. | 1. Minimize the volume of organic solvent used to dissolve the reagent (aim for <10% of total reaction volume).2. Reduce the molar excess of this compound or decrease the reaction time. |
| Non-specific Results | Reactive Thiols: Although less reactive than primary amines, thiols (-SH) can potentially react with NHS esters, though the resulting thioester bond is less stable. | If specificity is a major concern and the target contains reactive thiols, consider blocking the thiols with a specific reagent prior to the amine modification step. |
Conclusion
Amine modification using this compound provides a reliable method for introducing a stable p-toluenesulfonyl-glycine group onto a target molecule. The success of this technique hinges on a solid understanding of the underlying chemistry, particularly the pH-dependent nature of the NHS ester reaction and the stability of the reagent itself. By following the detailed protocols for conjugation, purification, and characterization outlined in this guide, and by employing systematic troubleshooting, researchers can confidently generate high-quality conjugates for a wide array of applications in drug development, diagnostics, and fundamental science.
References
- Mastering Bioconjugation with N-Hydroxysuccinimide Esters. (Vertex AI Search)
- Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC - NIH.
- Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjug
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. (Lumiprobe)
- Hyaluronic Acid- N -hydroxysuccinimide: A Useful Intermediate for Bioconjugation.
- Unlocking the Potential of N Hydroxysuccinimide Ester: A Game Changer in Biochemical Research. (Medium)
- Amine Modification - CD Bioparticles. (CD Bioparticles)
- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (Sigma-Aldrich)
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (Glen Research)
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents - Thermo Fisher Scientific. (Thermo Fisher Scientific)
- Analytical techniques for characterizing Amino-PEG9-Amine conjug
- An In-depth Technical Guide to NHS Ester Chemistry in Bioconjug
- This compound. (Selleck Chemicals)
- Optimizing Bioconjugation: A Guide to NHS Ester Reactions - Benchchem. (BenchChem)
- NHS Esters for Antibody Labeling - BOC Sciences. (BOC Sciences)
- Nanopore Identification of Biogenic Amines and Its Applications in Food Freshness Evaluation.
- Global Amine and Acid Functional Group Modification of Proteins - PMC - NIH.
- Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? | ResearchGate.
- Reagents for Analysis of Low Molecular Weight Amines—Section 1.8. (Thermo Fisher Scientific)
- Application Notes and Protocols for Amine Labeling and Bioconjugation with Fmoc-Phe-OSu - Benchchem. (BenchChem)
- Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis - Benchchem. (BenchChem)
- 440736 Ac-gly-osu CAS: 24715-24-0 - United States Biological.
- This compound - Advanced ChemTech. (Advanced ChemTech)
- "Characterization of Spontaneous Sugar Modifications of Proteins" by Lily Sabol.
- p-Toluenesulfonamides - Organic Chemistry Portal. (Organic Chemistry Portal)
- Characterizing the modification of surface proteins with poly(ethylene glycol) to interrupt platelet adhesion - PubMed.
- Glycosylation of Aromatic Amines I: Characterization of Reaction Products and Kinetic Scheme - PMC - NIH.
- A Technical Guide to the Stability and Long-Term Storage of Fmoc-OSu - Benchchem. (BenchChem)
- Automated solid-phase peptide synthesis to obtain therapeutic peptides - Beilstein Journals. (Beilstein-Institut)
- Glycosylation of aromatic amines II: Kinetics and mechanisms of the hydrolytic reaction between kynurenine and glucose - PubMed.
- Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC - NIH.
- Application Notes and Protocols for Pal-Glu(OSu)-OtBu in Solid-Phase Peptide Synthesis - Benchchem. (BenchChem)
- Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 - YouTube. (YouTube)
- Ac-Gly-Osu | C8H10N2O5 | CID 11085151 - PubChem - NIH.
- SYNTHESIS NOTES - Aapptec Peptides. (Aapptec)
- Characterization of a Thg1-Like Protein in Dictyostelium discoideum - Knowledge Bank.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Tos-Gly-OSu Labeling Efficiency
Welcome to the technical support center for optimizing your Tos-Gly-OSu and other N-hydroxysuccinimide (NHS) ester labeling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve consistent, high-efficiency conjugation results. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal explanations and field-proven insights necessary to not only troubleshoot problems but also proactively design robust and successful experiments from the outset.
Section 1: The Foundation - Understanding the NHS Ester Reaction
Successful bioconjugation begins with a firm grasp of the underlying chemistry. This compound, like other NHS esters, is designed to covalently link to primary amines on your target biomolecule (e.g., the side chain of lysine residues or the N-terminus of a protein).[1] The reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][2]
However, this desired reaction (aminolysis) is in direct competition with an undesirable one: hydrolysis. Water molecules can also attack the ester, inactivating it by converting it to an unreactive carboxylic acid.[3][4] The efficiency of your entire experiment hinges on maximizing the rate of aminolysis while minimizing the rate of hydrolysis. The single most critical factor governing this balance is pH .
Caption: NHS Ester Reaction and Competing Hydrolysis.
Section 2: Proactive Optimization - Designing a Robust Labeling Protocol
A successful labeling experiment is one where potential problems are engineered out from the start. This section focuses on the key parameters you must control to ensure high efficiency.
Frequently Asked Questions: Core Protocol Design
Q: What is the most critical parameter for my NHS ester reaction?
A: Unquestionably, it is the pH of the reaction buffer . The primary amine on your protein needs to be deprotonated (-NH₂) to be nucleophilic, which is favored by alkaline conditions. However, the rate of competing hydrolysis also increases dramatically with pH.[1][5] Therefore, the optimal pH is a carefully controlled compromise.
-
Below pH 7.2: The majority of amines are protonated (-NH₃⁺) and non-reactive, leading to very low or no labeling.[1]
-
Optimal Range (pH 8.3 - 8.5): This range provides the best balance, ensuring a sufficient concentration of deprotonated amines for efficient reaction while keeping the rate of hydrolysis manageable.[6][7]
-
Above pH 8.6: The half-life of the NHS ester plummets as hydrolysis becomes the dominant reaction, drastically reducing the amount of active reagent available to label your target.[5]
| pH | Temperature (°C) | Typical Half-life of NHS Ester | Implication for Labeling Efficiency |
| 7.0 | 4 | 4-5 hours | Very slow reaction rate |
| 8.0 | 25 | ~30 minutes | Moderate efficiency |
| 8.5 | 4 | ~2 hours | Good starting point for efficiency |
| 8.6 | 4 | ~10 minutes | High risk of reagent hydrolysis |
| Data compiled from sources to illustrate the trend.[5][8] |
Q: Which buffer should I use for the conjugation?
A: The choice of buffer is as critical as the pH. You must use an amine-free buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will actively compete with your protein for the NHS ester, severely reducing or completely inhibiting the labeling of your target molecule.[1][5][9]
| Recommended Buffer | Typical Concentration | Recommended pH Range | Notes |
| Sodium Bicarbonate | 0.1 M | 8.0 - 8.5 | A very common and effective choice that provides the optimal pH.[6][8] |
| Sodium Borate | 50 mM | 8.0 - 8.5 | Another excellent alkaline buffer for NHS ester reactions.[8] |
| HEPES | 20-100 mM | 7.2 - 8.0 | A good buffering agent, though may require pH adjustment upwards.[8] |
| Phosphate (PBS) | 50-100 mM | 7.2 - 7.5 | Sub-optimal pH, but can be used for sensitive proteins with longer incubation times.[8] |
Q: My this compound reagent is not soluble in my aqueous buffer. What should I do?
A: This is a common issue. Many NHS esters are hydrophobic and require an organic "carrier" solvent.
-
Dissolve First in Organic Solvent: First, dissolve the this compound in a minimal amount of a high-purity, anhydrous (water-free) water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6]
-
Use High-Quality Solvents: The quality of the solvent is paramount. Water contamination will hydrolyze your reagent before it even sees your protein.[9] Furthermore, DMF can degrade over time to form dimethylamine, which has a characteristic "fishy" smell and will react with your NHS ester. If you smell this, discard the DMF and use a fresh, high-purity bottle.[6][9]
-
Control Final Concentration: Add the dissolved ester stock to your protein solution. It is critical to keep the final concentration of the organic solvent in the reaction mixture low, typically not exceeding 10% (v/v), to avoid protein precipitation.[10]
-
Prepare Fresh: Always prepare the NHS ester stock solution immediately before use. Do not store NHS esters in solution, as they will degrade.[9]
Q: How much this compound should I add?
A: The molar ratio of NHS ester to protein is a key parameter to optimize. A 10- to 20-fold molar excess of the ester over the protein is a common starting point for achieving a good degree of labeling on antibodies.[3][10] However, the optimal ratio is empirical and depends on the number of available amines on your protein and the desired degree of labeling. Start with a 20-fold excess and titrate down if you observe protein precipitation or loss of function, which can be signs of over-labeling.[10]
Section 3: Reactive Troubleshooting - A Symptom-Based Guide
Even with a well-designed protocol, issues can arise. This section addresses the most common problems in a direct Q&A format.
Caption: Troubleshooting Workflow for Low Labeling Efficiency.
Q: My labeling efficiency is very low or zero. What went wrong?
A: This is the most common issue and usually points to one of four culprits:
-
Inactive Reagent: The this compound may have hydrolyzed due to improper storage (exposure to moisture) or age. You can perform a simple qualitative test to confirm its activity. See Protocol 1 below.[9]
-
Incorrect Buffer: You may be using a buffer containing primary amines (e.g., Tris, glycine) that is quenching the reaction.[1] Verify your buffer composition.
-
Incorrect pH: Your buffer pH is likely too low (e.g., < 7.5), keeping your protein's amines protonated and non-reactive.[6] Verify the pH of your final reaction mixture.
-
Dilute Protein Solution: In dilute protein solutions (< 1-2 mg/mL), the concentration of water molecules is vastly higher than the concentration of primary amines, favoring the competing hydrolysis reaction.[3][10] Increasing the protein concentration can significantly improve labeling efficiency.
Q: My protein precipitated after I added the this compound solution. How can I prevent this?
A: Precipitation is usually caused by a change in the protein's biophysical properties.
-
Excessive Labeling: Over-labeling can lead to large, insoluble aggregates. The reaction of NHS esters with the primary amine of a lysine residue neutralizes its positive charge.[10] This alteration of the protein's overall isoelectric point can reduce its solubility. Solution: Reduce the molar excess of the this compound reagent or shorten the reaction time.
-
Organic Solvent Shock: Adding too much of the organic solvent (DMSO/DMF) used to dissolve the ester can denature and precipitate the protein. Solution: Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[10] Add the ester solution slowly to the protein solution while gently stirring.
Q: How do I stop the reaction and get rid of unreacted this compound?
A: It is critical to stop, or "quench," the reaction to prevent continued, non-specific labeling of other molecules in downstream applications.[11][12] This is achieved by adding a small molecule with a primary amine to consume any remaining active NHS ester.
-
Quenching Protocol: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[11]
-
Purification: After quenching, you must remove the excess quenching reagent, hydrolyzed NHS ester, and NHS byproduct. For proteins, the most common method is size-exclusion chromatography (e.g., a desalting column) or dialysis.[1][6]
| Common Quenching Reagent | Typical Final Concentration | Incubation Time | Temperature |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature |
| Ethanolamine | 20-100 mM | 15-30 minutes | Room Temperature |
| Table adapted from common quenching protocols.[11][13] |
Q: I'm seeing non-specific binding in my downstream assay. Could the labeling be the cause?
A: While NHS esters are highly selective for primary amines, side reactions can occur, especially under non-optimal conditions.
-
Reaction with Other Nucleophiles: At pH values above 8.5-9.0, NHS esters can begin to react with other nucleophilic residues like tyrosine, serine, and threonine.[3][14] The resulting esters are less stable than the amide bond but can cause transient, non-specific interactions. Solution: Strictly maintain the reaction pH in the optimal 8.3-8.5 range.
-
Post-Purification Aggregates: The labeling process itself can sometimes induce minor aggregation. If you suspect this, consider an additional polishing step after purification, such as size-exclusion chromatography, to remove any high-molecular-weight species.
To mitigate non-specific binding in assays, consider using buffer additives like low concentrations of a non-ionic surfactant or bovine serum albumin (BSA).[15]
Section 4: Essential Protocols & Assays
This section provides detailed, step-by-step methodologies for the key experiments and validation steps discussed in this guide.
Protocol 1: Qualitative NHS Ester Activity Test
This test confirms if your NHS ester is reactive by forcing its hydrolysis and detecting the released N-hydroxysuccinimide (NHS) byproduct, which absorbs light around 260 nm.[9]
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)
-
0.5 M NaOH
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. If it's not water-soluble, first dissolve it in a minimal volume (e.g., 50-100 µL) of anhydrous DMSO or DMF, then add the buffer.
-
Prepare Control: Prepare a control cuvette containing the same buffer and organic solvent (if used) but without the NHS ester.
-
Initial Absorbance Reading: Zero the spectrophotometer at 260 nm using the control solution. Measure and record the absorbance of the NHS ester solution (A_initial).
-
Induce Hydrolysis: Add 50 µL of 0.5 M NaOH to the cuvette containing the NHS ester. Mix gently.
-
Final Absorbance Reading: Wait 5 minutes for the hydrolysis to complete. Measure and record the final absorbance at 260 nm (A_final).
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and capable of releasing the NHS group. If there is little to no change, the reagent has likely already hydrolyzed and should be discarded.
Protocol 2: General Protein Labeling with this compound
This is a general starting protocol. Remember to optimize the molar ratio for your specific protein.
Materials:
-
Protein solution (2-10 mg/mL) in an appropriate amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column for purification.
Procedure:
-
Prepare Protein: Ensure your protein solution is in the correct labeling buffer and at the desired concentration.
-
Calculate Reagents: Determine the moles of protein you have. Calculate the amount of this compound needed for a 20-fold molar excess.
-
Prepare NHS Ester Stock: Immediately before use, dissolve the calculated amount of this compound in a minimal volume of anhydrous DMSO or DMF to make a concentrated stock (e.g., 10 mg/mL or ~30 mM).
-
Perform Conjugation: While gently stirring, add the calculated volume of the this compound stock solution to the protein solution.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect light-sensitive labels from light.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50 mM. Incubate for 15-30 minutes at room temperature.
-
Purify Conjugate: Purify the labeled protein from excess reagents using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Protocol 3: Characterizing the Labeled Conjugate
After purification, you must characterize your conjugate to determine the Degree of Labeling (DOL) or conjugation ratio.
-
UV-Vis Spectroscopy: This is a common method for estimating the average number of labels per protein.[16] It requires knowing the extinction coefficients of both the protein and the label at specific wavelengths. However, this method only provides an average and gives no information about the distribution (e.g., if you have a mix of unlabeled, singly labeled, and doubly labeled proteins).[16]
-
Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry is the gold standard. It allows for the direct measurement of the mass of the intact conjugate, clearly resolving protein populations that carry different numbers of labels.[16][17] This provides not just an average DOL but a detailed profile of the conjugation heterogeneity.[16][18]
References
-
Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry.[Link]
-
Characterization of Intact Protein Conjugates and Biopharmaceuticals Using Ion-Exchange Chromatography with Online Detection by Native Electrospray Ionization Mass Spectrometry and Top-Down Tandem Mass Spectrometry. Analytical Chemistry.[Link]
-
Describe the importance of quenching unreacted NHS ester after the conjugation reaction, and what are some common quenching agents? True Geometry's Blog.[Link]
-
Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.[Link]
-
Analysis and characterization of protein-drug conjugates? ResearchGate.[Link]
-
Protein Conjugates. BioProcess International.[Link]
-
Unlocking complexity through neutron scattering: Structure and dynamics of protein–polymer conjugates. PubMed Central.[Link]
-
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. National Institutes of Health.[Link]
-
Optimization of N-hydroxysuccinimide Ester Coupling With Aminoallyl-Modified RNA for Fluorescent Labeling. PubMed.[Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.[Link]
-
Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed Central.[Link]
-
Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PubMed Central.[Link]
-
Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. ResearchGate.[Link]
-
Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. PubMed Central.[Link]
-
Understanding and Controlling Non-Specific Binding in SPR Experiments. Nicoya.[Link]
Sources
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- 2. glenresearch.com [glenresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. blog.truegeometry.com [blog.truegeometry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Tos-Gly-OSu Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in reactions involving N-Tosylglycine-N'-hydroxysuccinimide ester (Tos-Gly-OSu). As a critical bifunctional linker, ensuring high efficiency in both its synthesis and subsequent conjugation is paramount for successful downstream applications. This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Part 1: Troubleshooting the Synthesis of this compound
The first critical stage where yield can be compromised is during the synthesis of the activated ester itself from N-Tosylglycine and N-hydroxysuccinimide (NHS).
Q1: My synthesis of this compound using a carbodiimide coupling agent (like DCC) is resulting in a low yield. What are the most common causes?
Low yields in this step typically trace back to three areas: reagent quality, reaction conditions, or byproduct interference.
-
Reagent Quality & Stoichiometry :
-
N-Tosylglycine : Ensure the starting material is pure and dry. Impurities can lead to side reactions.
-
N-Hydroxysuccinimide (NHS) : NHS is hygroscopic. Moisture will lead to the formation of unreactive NHS species. Use fresh, high-quality NHS stored in a desiccator.
-
Dicyclohexylcarbodiimide (DCC) : DCC is also highly sensitive to moisture. Use a fresh bottle or a properly stored aliquot. The stoichiometry is critical; a 1:1:1 molar ratio of Tos-Gly:NHS:DCC is a common starting point, with a slight excess (1.1 equivalents) of NHS and DCC sometimes used to drive the reaction.
-
-
Reaction Conditions :
-
Anhydrous Solvent : The reaction must be performed under strictly anhydrous conditions. Use a dry, polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate. Water will readily react with the activated O-acylisourea intermediate, reverting it to the starting carboxylic acid and reducing your yield.[1]
-
Temperature : The reaction should be initiated at 0°C. Add the DCC solution dropwise to the mixture of N-Tosylglycine and NHS at 0°C to control the exothermic reaction and minimize side product formation. After the addition, the reaction can be allowed to warm to room temperature and stirred for several hours or overnight.
-
-
Byproduct Formation & Removal :
-
The primary byproduct of a DCC coupling is dicyclohexylurea (DCU). While DCU is mostly insoluble in solvents like DCM and can be filtered off, some may remain in solution, complicating purification. More critically, the O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct, which consumes your starting material and coupling agent. This is minimized by keeping the temperature low during DCC addition.[1]
-
Diagram 1: Synthesis of this compound
Sources
Technical Support Center: A Troubleshooting Guide for Tos-Gly-OSu in Bioconjugation and Synthesis
Welcome to the technical support center for Nα-p-toluenesulfonyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent in their experiments. Here, we will address common challenges, delve into the chemistry of potential side reactions, and provide field-proven insights to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an amine-reactive chemical modification reagent. It consists of a glycine molecule where the alpha-amino group is protected by a p-toluenesulfonyl (tosyl) group, and the carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester. Its primary application is the covalent attachment of a tosyl-glycine moiety to primary amines on biomolecules such as proteins, peptides, and other amine-containing compounds. This can be useful in peptidomimetics, for introducing a stable sulfonamide linkage, or for protecting a specific glycine residue during complex synthetic routes.[1]
Q2: What are the key advantages of using a tosyl protecting group in this context?
The tosyl group is a robust protecting group for amines. Its key advantages include:
-
Stability: The N-tosyl bond is generally stable to a wide range of reaction conditions, including the basic conditions often used for Fmoc removal and the acidic conditions for Boc removal in solid-phase peptide synthesis (SPPS).[1]
-
Orthogonality: This stability makes the tosyl group orthogonal to common protecting group strategies in peptide synthesis, allowing for selective deprotection of other groups while the tosyl group remains intact.[1]
Troubleshooting Guide: Side Reactions and Byproduct Formation
While this compound is a valuable reagent, its use can sometimes lead to unexpected results. This section provides a detailed breakdown of potential side reactions and the formation of byproducts, along with strategies to mitigate these issues.
Issue 1: Low Conjugation Efficiency or Complete Lack of Reactivity
If you observe low or no yield of your desired conjugate, the primary suspect is the hydrolysis of the NHS ester.
Root Cause Analysis:
The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis, especially in aqueous environments. The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.[2] At a pH of 7.0 and 0°C, the half-life of an NHS ester can be several hours, but this can decrease to minutes at a pH of 8.6. Water molecules act as nucleophiles, attacking the activated carbonyl carbon of the NHS ester. This results in the formation of the unreactive N-p-tosylglycine carboxylic acid and N-hydroxysuccinimide, rendering the reagent incapable of reacting with your target amine.
Visualizing the Problem: Hydrolysis of this compound
Caption: Hydrolysis of the NHS ester is a major competing reaction.
Troubleshooting and Solutions:
-
pH Control: The optimal pH for NHS ester reactions is a balance between ensuring the primary amine of your target molecule is sufficiently deprotonated to be nucleophilic and minimizing the rate of hydrolysis. A pH range of 7.2-8.5 is generally recommended.
-
Reagent Preparation: Always prepare your stock solution of this compound in a dry, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Avoid using buffers that contain primary amines, such as Tris, as they will compete with your target molecule for reaction with the NHS ester.
-
Molar Excess: Use a 10- to 20-fold molar excess of the this compound to favor the reaction with your target amine over hydrolysis. The optimal ratio may need to be determined empirically.
-
Temperature and Time: Perform the reaction at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can help to slow down the rate of hydrolysis.
Issue 2: Unexpected Byproducts Observed in Mass Spectrometry Analysis
The presence of unexpected masses in your reaction mixture can be indicative of several side reactions.
A. Dimerization to 1,4-ditosylpiperazine-2,5-dione
A significant and specific byproduct that can form from N-p-tosylglycine, the parent compound of this compound, is the cyclic dipeptide 1,4-ditosylpiperazine-2,5-dione.[3] This can occur through the dimerization of two N-p-tosylglycine molecules. While this is more commonly observed during the synthesis of N-p-tosylglycine itself, it is plausible that under certain conditions, particularly with high concentrations of the hydrolyzed reagent, this byproduct could form.
Visualizing the Dimerization Pathway
Caption: Dimerization can lead to a cyclic byproduct.
Troubleshooting and Solutions:
-
Purification: This byproduct, being significantly different in structure and polarity from your desired conjugate, can typically be removed using standard purification techniques such as reverse-phase HPLC.
-
Reaction Conditions: Minimize the concentration of free N-p-tosylglycine by ensuring efficient conjugation to your target molecule. This reinforces the importance of optimizing pH, molar excess, and reaction time.
B. Reaction with Other Nucleophilic Residues
While NHS esters are primarily reactive towards primary amines, they can also react with other nucleophilic amino acid side chains, particularly at higher pH values.[2][4]
-
Serine, Threonine, and Tyrosine: The hydroxyl groups of these residues can be acylated by NHS esters.[4]
-
Cysteine: The sulfhydryl group of cysteine can also react.[2]
Troubleshooting and Solutions:
-
pH Optimization: Lowering the pH of the reaction buffer (towards 7.2) can help to increase the selectivity for primary amines over other nucleophiles.
-
Site-Directed Mutagenesis: If off-target reactions are a persistent issue and the protein can be engineered, consider mutating surface-exposed, highly reactive residues that are not essential for the protein's function.
C. Glycine Insertion (A Note of Caution from Peptide Synthesis)
In the context of solid-phase peptide synthesis, a known side reaction associated with the use of Nα-Boc-Nim-tosyl-histidine (Boc-His(Tos)) is the insertion of an extra glycine residue into the peptide chain.[5] This occurs when the tosyl group on the histidine side chain is partially cleaved, followed by a series of reactions. While this specific side reaction involves a side-chain tosyl group and is mechanistically distinct from reactions with N-terminal tosyl-glycine, it highlights the potential for the tosyl group to participate in unexpected chemistry under certain conditions. For this compound, this specific glycine insertion is not expected, but it serves as a reminder of the complex reactivity of tosylated compounds.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein.
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Quench the Reaction (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purify the Conjugate: Remove unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer.
Data Presentation
Table 1: Troubleshooting Summary for Common Issues with this compound
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of NHS ester | Optimize pH (7.2-8.5), prepare fresh reagent, use molar excess, control temperature. |
| Buffer contains primary amines | Use amine-free buffers (e.g., PBS, HEPES, Bicarbonate). | |
| Unexpected Byproducts | Dimerization to diketopiperazine | Purify by HPLC, optimize reaction conditions to favor conjugation. |
| Reaction with other nucleophiles | Lower reaction pH, consider site-directed mutagenesis. | |
| Difficulty in Purification | Excess unreacted reagent | Use a desalting column or dialysis to remove small molecules. |
References
- BenchChem. (2025). Application Notes and Protocols for the Use of N-p-Tosylglycine in Solid-Phase Peptide Synthesis.
- BenchChem. (2025). Application of N-p-Tosylglycine in the Synthesis of Heterocyclic Compounds.
- Suzuki, K., Nitta, K., & Endo, N. (1990). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research, 36(4), 381-386.
- Mädler, S., Bich, C., Touboul, D., & Zenobi, R. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(5), 694-706.
- Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647.
- Hermanson, G. T. (2013).
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- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent hydrolysis of Tos-Gly-OSu
A Guide to Preventing Hydrolysis and Ensuring Successful Conjugation
Welcome to the Technical Support Center for Tos-Gly-OSu. As Senior Application Scientists, we understand that the success of your research, whether in peptide synthesis or drug development, hinges on the stability and reactivity of your reagents. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the challenges of working with this compound, a moisture-sensitive N-hydroxysuccinimide (NHS) ester. Our goal is to empower you with the knowledge to prevent its primary degradation pathway—hydrolysis—and ensure the integrity of your experiments.
The Challenge: Aminolysis vs. Hydrolysis
This compound, like other NHS esters, is designed to react with primary amines to form stable amide bonds.[1][2] This desired reaction, known as aminolysis, is the foundation of many bioconjugation techniques. However, a competing and undesirable reaction is always at play in aqueous environments: hydrolysis.[1][2][3] Here, water molecules attack the ester, leading to its cleavage and the formation of an inactive carboxylic acid (Tos-Gly-OH) and N-hydroxysuccinimide (NHS).[1][2] This process not only consumes your active reagent but can also complicate downstream purification and analysis.
The key to successful conjugation is to favor aminolysis over hydrolysis. This guide will provide you with the strategies to achieve this.
Competing Reaction Pathways
Below is a diagram illustrating the competition between the desired aminolysis and the undesired hydrolysis of an NHS ester like this compound.
Caption: Competing reaction pathways for this compound.
Troubleshooting Guide
This table addresses common issues encountered during experiments with this compound, with a focus on hydrolysis as the root cause.
| Problem | Probable Cause(s) | Solution(s) |
| Low to no conjugation efficiency | Extensive hydrolysis of this compound prior to or during the reaction. This can be due to improper storage, handling, or suboptimal reaction conditions. | 1. Verify Reagent Activity: Before starting your experiment, you can perform a simple qualitative test to check the activity of your this compound.[4][5] 2. Optimize Reaction pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[3][6][7][8] A pH that is too high will significantly accelerate hydrolysis.[7][9] 3. Use Anhydrous Solvents: Dissolve this compound in high-quality, anhydrous DMSO or DMF immediately before use.[10][11] Avoid preparing stock solutions in aqueous buffers.[11] 4. Increase Reactant Concentration: Higher concentrations of the amine-containing molecule can favor the bimolecular aminolysis reaction over hydrolysis.[12] |
| Inconsistent results between experiments | Variable levels of this compound hydrolysis. This can stem from inconsistencies in reagent handling, buffer preparation, or reaction setup time. | 1. Standardize Protocols: Ensure consistent timing between dissolving the NHS ester and adding it to the reaction.[11] 2. Proper Reagent Handling: Always allow the this compound vial to warm to room temperature before opening to prevent moisture condensation.[1][4][13] 3. Fresh Buffers: Prepare fresh reaction buffers for each experiment to ensure accurate pH. |
| Need for large excess of this compound | Rapid hydrolysis competing with the aminolysis reaction. This necessitates a higher molar excess of the reagent to achieve the desired level of conjugation. | 1. Control Temperature: Perform the reaction at room temperature or on ice (4°C) to slow down the rate of hydrolysis.[6][8] Note that the aminolysis reaction will also be slower at lower temperatures.[14] 2. Buffer Selection: Use non-amine containing buffers such as phosphate, bicarbonate, or borate buffers.[3][7][8][10] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule.[11][15] |
| Precipitate formation upon adding this compound solution to aqueous buffer | Poor solubility of this compound in the aqueous reaction mixture. | 1. Optimize Solvent Ratio: While dissolving in an organic solvent is necessary, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.[11] 2. Incremental Addition: Add the this compound solution to the reaction mixture slowly while vortexing to aid in dispersion.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To maintain its reactivity, this compound should be stored at -20°C or -80°C in a desiccated, airtight container to protect it from moisture and light.[1][10] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold powder.[1][4][13]
Q2: Can I prepare a stock solution of this compound?
It is strongly recommended to dissolve this compound immediately before use.[11] If a stock solution is necessary, it should be prepared in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][7][13] Aliquot the solution into single-use volumes and store at -20°C or -80°C.[1][13] Aqueous solutions of NHS esters should not be stored as they hydrolyze rapidly.[7][11]
Q3: What is the ideal pH for my reaction?
The optimal pH for reactions involving NHS esters is a compromise between maximizing the nucleophilicity of the target amine and minimizing the hydrolysis of the ester.[9] This is typically in the range of pH 7.2 to 8.5.[3][8][] Below this range, the primary amine is protonated and less reactive. Above this range, hydrolysis becomes a significant competing reaction, reducing your yield.[7][9][17]
Q4: Which buffers should I use and which should I avoid?
-
Recommended Buffers: Phosphate, bicarbonate, borate, and HEPES buffers are all suitable for NHS ester reactions.[3][7][8][10][15]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for the NHS ester and should be avoided.[11][15]
Q5: How can I monitor the hydrolysis of my this compound?
The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic UV absorbance around 260 nm.[3] You can monitor the increase in absorbance at this wavelength over time to follow the rate of hydrolysis.[2][3] This can be a useful tool for assessing the stability of your reagent under different buffer conditions. Alternatively, chromatographic methods like HILIC can be used to quantify the amount of free NHS in a sample.[18][19]
Q6: How does temperature affect the reaction?
Lowering the reaction temperature (e.g., to 4°C) will decrease the rate of both aminolysis and hydrolysis.[8] This can be advantageous when working with sensitive proteins or when you want to slow down a very rapid reaction. The half-life of NHS esters is significantly longer at lower temperatures.[1][3]
Q7: What is the half-life of a typical NHS ester?
The half-life of an NHS ester is highly dependent on pH and temperature. The following table provides approximate half-lives for a typical NHS ester in aqueous solution.
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C - 4°C | 4 - 5 hours[1][3] |
| 8.0 | Room Temperature | ~1 hour[1] |
| 8.6 | 4°C | ~10 minutes[1][3] |
| 9.0 | Room Temperature | Minutes[1] |
Experimental Protocol: General Procedure for Labeling a Protein with this compound
This protocol provides a general workflow for conjugating this compound to a protein. Optimization may be required depending on the specific protein and desired degree of labeling.
Materials
-
Protein of interest in an appropriate amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
This compound.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[6][7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting column for purification.
Workflow Diagram
Caption: General workflow for protein conjugation with this compound.
Step-by-Step Methodology
-
Prepare Protein Solution: Dissolve your protein in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.[7] If your protein is in a buffer containing amines, it must be exchanged into an appropriate buffer via dialysis or a desalting column.[11]
-
Prepare this compound Solution: Immediately before starting the reaction, weigh the required amount of this compound and dissolve it in a minimal volume of anhydrous DMSO or DMF.[6][17] A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
Combine Reagents: Add the this compound solution to the protein solution in the reaction buffer (pH 8.3-8.5).[6][7] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[11] Mix thoroughly but gently.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[7][17] The optimal time will depend on the reactivity of your protein.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[20] This will consume any unreacted this compound.
-
Purify the Conjugate: Remove unreacted this compound, NHS, and quenching reagents by passing the reaction mixture through a desalting column.[6][17]
-
Analyze the Conjugate: Characterize your final product using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy, to confirm conjugation and determine the degree of labeling.
By understanding the principles of NHS ester chemistry and implementing these best practices, you can minimize hydrolysis and achieve consistent, high-yield results in your experiments with this compound.
References
- Vertex AI Search. NHS ester labeling of amino biomolecules.
- Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- MilliporeSigma. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- BenchChem. An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds.
- Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules.
- BenchChem. Application Notes and Protocols for Optimal pH in NHS Ester Coupling Reactions.
- BroadPharm. Protocol for PEG NHS Ester.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- BenchChem. A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions.
- ResearchGate. Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?.
- Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.
- Royal Society of Chemistry. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC).
- Royal Society of Chemistry. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods.
- Thermo Fisher Scientific. Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- BenchChem. Buffer Selection for Amine-Reactive Labeling: A Detailed Guide to NHS Ester Conjugation.
- G-Biosciences. How to determine reactivity of NHS esters on biotinylation and cross-linking reagents.
- Fisher Scientific. NHS and Sulfo-NHS.
- BenchChem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
- BOC Sciences. NHS Esters for Antibody Labeling.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
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- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
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- 10. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
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- 17. interchim.fr [interchim.fr]
- 18. d-nb.info [d-nb.info]
- 19. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 20. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Troubleshooting NHS Ester Conjugations
As a Senior Application Scientist, I've frequently guided researchers through the nuances of N-hydroxysuccinimide (NHS) ester conjugations. This chemistry is a cornerstone of bioconjugation, prized for its ability to form stable amide bonds by targeting primary amines on proteins and other biomolecules.[1][2][3] However, its success hinges on understanding the interplay of several critical factors. This guide is structured to anticipate the common challenges you might face, providing not just solutions, but the underlying chemical principles to empower your experimental design.
The Core Conflict: Aminolysis vs. Hydrolysis
The entire success of an NHS ester reaction depends on favoring the desired reaction with a primary amine (aminolysis) over the competing reaction with water (hydrolysis).[4][5] The primary amine's lone pair of electrons acts as a nucleophile, attacking the ester's carbonyl carbon to form a stable amide bond and release N-hydroxysuccinimide.[3][] Unfortunately, hydroxide ions from water are also excellent nucleophiles and will attack the ester, cleaving it into an unreactive carboxylic acid and rendering it useless for conjugation.[7][8] Your primary goal is to create conditions that maximize the rate of aminolysis while minimizing the rate of hydrolysis.
Figure 1. The central competition in NHS ester chemistry.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during NHS ester conjugations in a question-and-answer format.
Part 1: Reagent and Storage Problems
Q1: My conjugation yield is zero, or extremely low. How do I know if my NHS ester reagent has gone bad?
This is the most common problem, and it almost always points to premature hydrolysis of the reagent due to moisture exposure.[9] NHS esters are highly moisture-sensitive.[10]
-
Causality: If moisture is introduced into the reagent vial, the ester will hydrolyze over time, even in its solid, powdered form. This process is accelerated by repeated opening of the vial in a humid environment or improper storage.[9][11]
-
Solution - Proper Handling:
-
Storage: Always store NHS ester reagents desiccated at -20°C or below.[9][10]
-
Equilibration: Before opening the vial for the first time or for subsequent uses, you must allow it to warm completely to room temperature on the bench for at least 20-30 minutes.[10][12] Opening a cold vial will cause atmospheric moisture to condense on the cold powder, compromising the entire stock.
-
Aliquoting: For frequently used reagents, consider aliquoting the powder into smaller, single-use vials under an inert gas (like argon or dry nitrogen) to minimize exposure of the main stock.[13]
-
-
Verification - Activity Test: You can empirically test if your reagent is active by forcing hydrolysis and measuring the release of the NHS leaving group, which absorbs light around 260 nm.[9][11][14] A reactive ester will show a significant increase in absorbance after treatment with a base. See the detailed protocol in the "Experimental Protocols" section below.
Q2: What solvent should I use to dissolve my NHS ester? Does its quality matter?
Absolutely. For NHS esters that are not water-soluble (i.e., they lack a Sulfo-NHS group), you must first dissolve them in a minimal amount of a dry, water-miscible organic solvent before adding them to your aqueous reaction buffer.[14][15]
-
Causality: Using a solvent that contains water will hydrolyze your reagent before the experiment even begins. Similarly, some solvents can contain amine contaminants that will consume the NHS ester.[14][16]
-
Solution - Solvent Selection & Handling:
-
Recommended Solvents: Use anhydrous (or "molecular biology grade") dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9][17]
-
Beware Degraded DMF: Over time, DMF can degrade to form dimethylamine, a primary amine that will react with your NHS ester.[14] If your DMF has a faint "fishy" smell, it is degraded and must be discarded.[14][18]
-
Prepare Fresh: Always prepare the stock solution of your NHS ester immediately before you plan to add it to the reaction.[9][19] Do not store NHS esters in solution, especially not in aqueous buffers.[14]
-
Part 2: Reaction Condition Problems
Q3: I'm confident my reagent is active, but I'm still getting poor labeling efficiency. What's wrong with my reaction setup?
This points to a problem with the reaction environment itself. The most likely culprits are the buffer composition and pH.
-
Issue A: Incompatible Buffer
-
Causality: Buffers that contain primary amines will act as nucleophiles and compete with your target protein for reaction with the NHS ester.[5][17] This effectively "quenches" the reaction and dramatically lowers the yield of your desired conjugate.[17]
-
Solution: Use a non-amine buffer. If your protein is in an incompatible buffer, you must perform a buffer exchange via dialysis, desalting column, or spin filtration before starting the conjugation.[20]
-
| Compatible Buffers ("Good") | Incompatible Buffers ("Bad") |
| Phosphate (PBS), Carbonate-Bicarbonate, HEPES, Borate[10][15][17] | Tris (Tris-HCl), Glycine, any buffer with primary amine components[14][15][17][20] |
| These provide pH control without competing in the reaction. | These contain primary amines that will react with and consume the NHS ester.[5][20] |
-
Issue B: Suboptimal pH
-
Causality: The reaction pH is the most critical parameter as it governs the two competing reactions: aminolysis and hydrolysis.[1][4]
-
Below pH 7.2: Most primary amines on the protein (like the epsilon-amino group of lysine, pKa ~10.5) will be protonated (-NH₃⁺).[1] This protonated form is not nucleophilic and will not react with the NHS ester.[17][21]
-
Above pH 9.0: The rate of NHS ester hydrolysis increases dramatically, destroying the reagent before it can react with the protein.[4][10][17]
-
-
Solution: The optimal pH is a compromise, typically between 7.2 and 8.5 .[5][15] Many protocols find the highest efficiency around pH 8.3-8.5 .[18][22][23]
-
| pH | Temperature | Approximate Half-life of NHS Ester | Implication |
| 7.0 | 0°C | 4-5 hours[7][15][24] | Stable, but amine reactivity is low. |
| 7.0 | Ambient | ~7 hours[4][11] | Reaction is slow. |
| 8.0 | 4°C | ~1 hour[4] | A good balance for longer reactions at cold temperatures. |
| 8.6 | 4°C | 10 minutes[7][15][24] | Very fast hydrolysis; reaction must be completed quickly. |
| 9.0 | Room Temp. | Minutes[4][11] | Hydrolysis dominates; not recommended for most applications. |
-
Issue C: Incorrect Molar Ratio
-
Causality: You need to use a molar excess of the NHS ester to drive the reaction forward, accounting for the competing hydrolysis. However, using too high an excess can lead to heterogeneous labeling, protein modification at less reactive sites, and potential loss of protein function.[25][26]
-
Solution: A 10- to 20-fold molar excess of NHS ester over the protein is a common starting point for optimization.[19] However, the ideal ratio is empirical and depends on the number of accessible amines on your protein and the desired degree of labeling (DOL).[18][26] It is often best to perform a titration experiment with varying molar ratios to find the optimal condition for your specific application.
-
Q4: My protein precipitated when I added the NHS ester stock solution. Why did this happen?
-
Causality: This is usually caused by "solvent shock." Many proteins are sensitive to high local concentrations of organic solvents like DMSO or DMF.[15] If you add a large volume of the organic stock solution to your aqueous protein solution too quickly, it can cause the protein to denature and precipitate.
-
Solution:
-
Concentrate the Stock: Prepare the NHS ester stock in the smallest practical volume of anhydrous organic solvent. The final concentration of organic solvent in the reaction mixture should ideally be below 10%.[15]
-
Add Slowly: Add the NHS ester stock solution to the protein solution dropwise, while gently vortexing or stirring, to ensure rapid and even mixing.[17]
-
Part 3: Post-Reaction and Purification
Q5: Why and how should I quench the reaction?
-
Causality: After the desired incubation time, there will likely be unreacted, still-active NHS ester molecules in your solution.[27] If not deactivated, these can continue to react with your purified conjugate or with any other amine-containing molecules in downstream applications or buffers, leading to unintended cross-linking or labeling.[14][27]
-
Solution: Quenching is the process of intentionally adding a small molecule with a primary amine to consume all remaining active NHS esters.[8]
Q6: How do I know if my conjugation was successful and how much label is on my protein?
-
Causality: Visual confirmation (e.g., a colored or fluorescent label) is not sufficient. You need a quantitative or semi-quantitative method to confirm covalent attachment and determine the extent of labeling.
-
Solution - Analysis Methods:
-
Degree of Labeling (DOL): For chromophoric or fluorescent labels, you can use UV-Vis spectrophotometry (Beer-Lambert Law) to calculate the average number of label molecules per protein.[19] This involves measuring the absorbance at the protein's maximum (~280 nm) and the label's maximum absorbance wavelength.[19]
-
SDS-PAGE: A shift in the molecular weight of the labeled protein compared to the unlabeled control can indicate successful conjugation, especially for larger labels or multiple incorporations.
-
Chromatography (HIC, IEX, RP-HPLC): Conjugation changes the physicochemical properties of the protein (hydrophobicity, charge). The labeled protein will likely have a different retention time compared to the unlabeled starting material.
-
Mass Spectrometry: This is the most definitive method, providing the exact mass of the conjugate and confirming the number of labels attached.
-
Master Troubleshooting Workflow
If you encounter a problem, follow this logical flow to diagnose the issue.
Figure 2. A logical troubleshooting workflow for NHS ester reactions.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general framework. Molar ratios and incubation times may need to be optimized.[19][26]
-
Buffer Exchange: Ensure your protein of interest is in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.5) at a concentration of 1-10 mg/mL.[18]
-
Prepare NHS Ester Stock: Immediately before use, dissolve the NHS ester reagent in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[17][19]
-
Calculate Molar Excess: Determine the volume of NHS ester stock needed to achieve the desired molar excess (e.g., 20-fold) over the protein in the reaction.
-
Initiate Reaction: While gently vortexing the protein solution, add the calculated volume of the NHS ester stock solution.[17]
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[17] Protect light-sensitive reagents from light.
-
Quench Reaction: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature to deactivate any unreacted ester.[8]
-
Purify Conjugate: Remove excess, unreacted label and quenching reagent using a desalting column (gel filtration) or dialysis, exchanging the conjugate into a suitable storage buffer (e.g., PBS).[17][19]
Protocol 2: Testing NHS Ester Reagent Activity [9][14]
This qualitative test confirms if your reagent is reactive by measuring the release of NHS via absorbance at 260 nm.
-
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)[12]
-
0.5 M NaOH
-
Spectrophotometer and UV-transparent cuvettes
-
-
Prepare Solutions:
-
Reagent Solution: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in ~100-250 µL of anhydrous DMSO/DMF, then add the buffer.[12]
-
Control/Blank: Prepare a control tube containing the same buffer and organic solvent (if used) but without the NHS ester.[12]
-
-
Procedure:
-
Initial Reading (A_initial): Zero the spectrophotometer at 260 nm using the control/blank solution. Measure the absorbance of the Reagent Solution and record this value.
-
Force Hydrolysis: To the Reagent Solution cuvette, add a small volume of 0.5 M NaOH (e.g., 50 µL) to raise the pH significantly. Mix well by pipetting.
-
Incubate: Let the solution stand for 5-10 minutes to allow for complete hydrolysis.
-
Final Reading (A_final): Measure the absorbance of the hydrolyzed Reagent Solution at 260 nm.
-
-
Interpretation:
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
True Geometry. (n.d.). Describe the importance of quenching unreacted NHS ester after the conjugation reaction, and what are some common quenching agents? Retrieved from [Link]
-
Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32.26. Retrieved from [Link]
- Kalkhof, S., & Sinz, A. (2008). Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. Analytical and Bioanalytical Chemistry, 392(1-2), 305-312. doi:10.1007/s00216-008-2231-5
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012). Side reactions of N-hydroxysuccinimide esters with nucleophiles. Retrieved from [Link]
-
Jankolovits, J. (2006). Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. Journal of Young Investigators. Retrieved from [Link]
-
G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. The Protein Man's Blog. Retrieved from [Link]
- Zhang, Y., et al. (2019). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. MethodsX, 6, 2697-2704. doi:10.1016/j.mex.2019.11.009
- Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology, 639, 131-149. doi:10.1016/bs.mie.2020.03.008
- Post, H., et al. (2018). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry, 90(15), 9316-9323. doi:10.1021/acs.analchem.8b01819
-
ResearchGate. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? Retrieved from [Link]
-
ResearchGate. (2008). Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins. Retrieved from [Link]
-
ResearchGate. (2021). Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. Retrieved from [Link]
-
Glen Research. (2021). Application Note – Protein Labeling with NHS Esters. Glen Report 33.13. Retrieved from [Link]
- Dempsey, D. R., et al. (2017). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Journal of Visualized Experiments, (129), 56291. doi:10.3791/56291
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- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
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- 15. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 22. interchim.fr [interchim.fr]
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- 25. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. blog.truegeometry.com [blog.truegeometry.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability and Performance of Tos-Gly-OSu Conjugates
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with Nα-Tosyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the stability and success of your conjugation experiments. By understanding the underlying chemical principles, you can mitigate common issues and achieve reliable, reproducible results.
Introduction: The Chemistry of this compound
This compound is a valuable reagent for introducing a tosylated glycine moiety onto biomolecules. It consists of two key components: the stable Nα-Tosyl-glycine backbone and the highly reactive N-hydroxysuccinimide (OSu or NHS) ester. The tosyl (Ts) group is a robust protecting group for the glycine amine, while the NHS ester is designed for efficient reaction with primary amines on your target molecule (e.g., lysine residues on a protein) to form a stable amide bond.[1][2]
The success of your conjugation hinges almost entirely on the stability of the NHS ester, which is highly susceptible to hydrolysis.[3][4] The sulfonamide linkage of the tosyl group, in contrast, is extremely stable under typical bioconjugation conditions and does not represent a liability.[1][5][6] This guide will therefore focus on preserving the integrity of the reactive NHS ester to maximize conjugation efficiency.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the storage, handling, and use of this compound.
Issue 1: Low or No Conjugation Yield
-
Question: I am seeing very low or no modification of my protein/peptide. What is the most likely cause?
-
Answer: The most probable cause is the premature hydrolysis of the this compound reagent. The NHS ester is highly sensitive to moisture and will hydrolyze back to an unreactive carboxylic acid, rendering it incapable of coupling with your target amine.[3][4][7]
-
Root Cause Analysis & Solution:
-
Improper Storage: The solid reagent must be stored at -20°C or below in a tightly sealed container with a desiccant.[7] Repeatedly opening the vial at room temperature can introduce atmospheric moisture, leading to condensation and degradation.
-
Handling Errors: Before opening a cold vial of this compound, always allow it to equilibrate to room temperature for at least 15-20 minutes.[7][8] This critical step prevents moisture from condensing on the cold powder. Purging the vial with an inert gas like argon or nitrogen before resealing can further extend its shelf life.[7][8]
-
"Wet" Solvents: NHS esters should be dissolved in high-quality, anhydrous (water-free) organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7] Using a previously opened bottle of solvent that has absorbed atmospheric moisture is a common source of failure. Use a fresh, sealed bottle of anhydrous solvent whenever possible.
-
Reaction Buffer pH: The pH of your reaction buffer is a critical parameter. While the aminolysis (desired reaction) is more efficient at alkaline pH, the competing hydrolysis reaction also accelerates dramatically.[1][9] For most applications, a pH range of 7.2 to 8.5 is the optimal compromise.[5][10] A pH above 9.0 will lead to extremely rapid hydrolysis of the NHS ester.[1][5]
-
-
Issue 2: Inconsistent or Poorly Reproducible Results
-
Question: My conjugation efficiency varies significantly between experiments, even when I follow the same protocol. Why is this happening?
-
Answer: Inconsistency often points to subtle variations in reagent quality or reaction conditions.
-
Root Cause Analysis & Solution:
-
Reagent Age and Handling: The reactivity of your solid this compound will decrease over time, especially if the vial has been opened multiple times. If you suspect your stock is compromised, it is best to use a fresh vial. A simple quality control check can be performed (see Protocol 1).
-
pH Drift: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is slightly acidic.[11] In a poorly buffered solution, this can cause the pH to drop during the reaction, slowing down the desired aminolysis. Ensure you are using a buffer with sufficient capacity (e.g., 50-100 mM) to maintain a stable pH.
-
Buffer Nucleophiles: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5] These will compete with your target molecule for reaction with the NHS ester, quenching the reaction and reducing your yield. Phosphate, borate, or bicarbonate buffers are recommended.[5][10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for my conjugation reaction?
-
A1: The optimal pH is a balance between amine reactivity and NHS ester stability. The recommended range is pH 7.2-8.5 .[5] At pH 7, primary amines are partially protonated (-NH3+) and less nucleophilic. As the pH increases towards 8.5, more amines become deprotonated (-NH2) and highly reactive.[9] However, above pH 8.5, the half-life of the NHS ester decreases dramatically, making hydrolysis the dominant reaction.[1][9]
-
-
Q2: How should I prepare my stock solution of this compound?
-
A2: Prepare the stock solution immediately before use. Dissolve the required amount of this compound in anhydrous DMSO or DMF.[7][12] Do not store NHS esters in aqueous solutions.[10] If you must store a stock solution, keep it in the anhydrous organic solvent at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles and moisture contamination.
-
-
Q3: Is the tosyl group stable during my experiment?
-
A3: Yes. The sulfonamide bond linking the tosyl group to the glycine is extremely robust.[1] It is stable to the mildly basic conditions (pH 7.2-9.0) used for NHS ester conjugation and requires harsh, non-physiological conditions (e.g., very strong acid or reducing agents) for cleavage.[1][4][13] You can be confident that the tosyl group will remain intact throughout your storage, conjugation, and purification steps.
-
-
Q4: How can I confirm that my this compound is still active?
-
A4: You can perform a simple qualitative test by monitoring the release of NHS upon forced hydrolysis. Dissolving a small amount of the reagent in a basic buffer and measuring the absorbance at 260 nm can indicate its reactivity.[8][11] For a more precise, quantitative assessment, HPLC-based methods can be used to separate and quantify the active ester from its hydrolyzed byproducts.[4][14]
-
Data Presentation & Key Parameters
Table 1: Impact of pH on NHS Ester Stability
This table summarizes the approximate half-life of a typical NHS ester at different pH values and temperatures, illustrating the critical trade-off between reaction efficiency and reagent stability.
| pH | Temperature | Approximate Half-Life | Implication for this compound Conjugation |
| 7.0 | 4°C | 4-5 hours | Slower reaction, but provides a longer window for the conjugation to proceed with minimal hydrolysis.[5] |
| 8.0 | 4°C | ~1 hour | A good starting point, balancing amine reactivity with manageable ester stability.[1] |
| 8.5 | Room Temp | 10-30 minutes | Optimal for rapid conjugations, but requires prompt mixing and short reaction times.[1][5] |
| 9.0 | Room Temp | < 10 minutes | Not recommended; hydrolysis is extremely rapid, leading to significantly reduced yields.[1] |
Experimental Protocols & Workflows
Visualizing the Core Problem: Competing Reactions
The central challenge in using this compound is managing the competition between the desired aminolysis reaction and the undesired hydrolysis.
Caption: Competing reaction pathways for this compound.
Protocol 1: Qualitative Activity Check of this compound
This protocol allows for a rapid assessment of whether your stock of this compound is still active. It is based on the principle that the N-hydroxysuccinimide (NHS) byproduct released upon hydrolysis absorbs light at 260 nm.[8][11]
Materials:
-
This compound reagent
-
Amine-free buffer (e.g., 100 mM sodium phosphate, pH 8.5)
-
0.5 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a "blank" using the amine-free buffer to zero the spectrophotometer at 260 nm.
-
Dissolve 1-2 mg of this compound in 1 mL of the buffer. Immediately measure the initial absorbance (A_initial). This reading should be low.
-
To the cuvette, add 50 µL of 0.5 N NaOH to force rapid hydrolysis of the ester.
-
Mix quickly and immediately measure the final absorbance (A_final).
-
Interpretation: If the reagent is active, you will observe a significant increase in absorbance (A_final >> A_initial). If there is little to no change, the reagent has likely already hydrolyzed and is inactive.[11]
Caption: Workflow for the qualitative activity test of this compound.
References
- A Technical Guide to N-hydroxysuccinimide Ester Hydrolysis in Aqueous Solutions. Benchchem.
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Benchchem.
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Technical Support Center: Optimizing pH for EDC/NHS Reactions. Benchchem.
- Avoiding moisture contamin
- Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobiliz
- Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Thermo Fisher Scientific.
- Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- An In-depth Technical Guide to the Stability and Storage of N-Hydroxysuccinimide (NHS) Ester Compounds. Benchchem.
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Technical Support Center: Hydrolysis of NHS-Activ
- Tosyl group. Wikipedia.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
- The Role of p-Toluenesulfonamides as Protecting Groups: An In-depth Technical Guide. Benchchem.
- Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods (RSC Publishing).
- p-TOLUENESULFONAMIDE CAS N°: 70-55-3. Inchem.
- p-Toluenesulfonamides. Organic Chemistry Portal.
- The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. Benchchem.
- p-Toluenesulfonamide | C7H9NO2S | CID 6269. PubChem.
- A Comparative Guide to Z-Lys(Z)
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- 2. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]
- 3. interchim.fr [interchim.fr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Tosyl and Related Protecting Groups in Amino Acid and Peptide Chemistry [ouci.dntb.gov.ua]
- 9. p-Toluenesulfonamides [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sciencemadness Discussion Board - Procedure of tosylation of p-aminochlorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of Tos-Gly-OSu Labeled Proteins
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of proteins after labeling with N-succinimidyl N-tosylglycinate (Tos-Gly-OSu) and other amine-reactive N-hydroxysuccinimide (NHS) esters. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your workflow for maximal yield and purity.
Core Principles: The Chemistry of Labeling and the Necessity of Purification
The labeling of proteins with this compound is a nucleophilic substitution reaction. The N-hydroxysuccinimide (OSu) ester is an excellent leaving group, and it reacts with primary amines, primarily the ε-amine of lysine residues and the α-amine at the protein's N-terminus.[1] The efficiency of this reaction is highly dependent on factors like pH, reactant concentrations, time, and temperature.[2]
Why is purification so critical? After the labeling reaction, the solution contains a mixture of:
-
Successfully labeled protein
-
Unlabeled protein
-
Excess, unreacted this compound
-
Hydrolyzed, inactive label (N-tosylglycine)
-
Quenching agent
Failure to remove these components, especially the excess free label, can severely compromise downstream applications by causing high background signals, competing for binding sites in assays, or producing inaccurate quantification.[3] This guide is designed to help you navigate the crucial post-labeling purification steps effectively.
Troubleshooting Guide
This section addresses common problems encountered during the purification of labeled proteins in a direct question-and-answer format.
Issue 1: Low Protein Recovery After Purification
Q: I'm losing a significant amount of my protein during the purification step. What are the potential causes and solutions?
A: Significant protein loss during purification is a common and frustrating issue. The cause often depends on the chosen purification method and the intrinsic properties of your protein.
-
Cause 1: Protein Precipitation and Aggregation.
-
The "Why": Covalently attaching the Tos-Gly moiety alters the protein's surface chemistry. It neutralizes a positively charged lysine residue, which can change the protein's isoelectric point (pI) and overall solubility.[1] If the new pI is close to the buffer's pH, the protein can precipitate. Additionally, labeling might expose hydrophobic patches, leading to aggregation.[4]
-
Solutions:
-
Buffer Optimization: Before purification, test the solubility of your labeled protein in a range of buffers with varying pH and salt concentrations. For proteins prone to aggregation, increasing the ionic strength (e.g., using 300-500 mM NaCl) can often improve solubility.[4]
-
Inclusion of Additives: Consider adding stabilizing agents to your purification buffers, such as 5-10% glycerol or non-ionic detergents (e.g., 0.01% Tween-20), to prevent non-specific interactions and aggregation.[4][5]
-
Re-evaluate Labeling Ratio: Over-labeling is a frequent cause of precipitation.[1] Reduce the molar excess of this compound in your labeling reaction and re-assess the outcome.
-
-
-
Cause 2: Non-specific Binding to Purification Resin.
-
The "Why": The newly introduced tosyl group can increase the hydrophobicity of the protein, causing it to bind non-specifically to chromatography resins, particularly those used for size exclusion (SEC) or ion exchange.
-
Solutions:
-
Increase Salt Concentration: For SEC, ensure your running buffer has sufficient ionic strength (at least 150 mM NaCl) to minimize ionic interactions with the resin.[4]
-
Switch Purification Method: If non-specific binding is suspected with chromatography, dialysis is an excellent alternative that avoids interaction with any matrix.[6]
-
Passivate the System: Before running your sample, flush the chromatography system and column with a blank run of a high-concentration bovine serum albumin (BSA) solution, followed by extensive washing, to block non-specific binding sites.
-
-
Issue 2: Incomplete Removal of Free Label
Q: My downstream assay (e.g., ELISA, Western blot) has a very high background, suggesting free label is still present after purification. How can I improve its removal?
A: This indicates that the chosen purification method is not adequately separating the small-molecule label (MW of this compound is 312.3 Da) from your much larger protein.
-
Cause 1: Inefficient Size-Based Separation.
-
The "Why": While methods like desalting columns and dialysis are designed for this purpose, their efficiency can be compromised by improper technique or selection.[5]
-
Solutions:
-
For Desalting Columns (SEC): Do not overload the column. The sample volume should not exceed ~15% of the total column volume for optimal separation. Ensure you are using a resin with an appropriate molecular weight cutoff (e.g., 6 kDa) that clearly separates your protein from the small label.[7]
-
For Dialysis: Extend the dialysis time and increase the number of buffer changes. A common mistake is not allowing enough time for equilibrium to be reached. Perform at least three buffer changes with a buffer volume that is at least 100-fold greater than your sample volume each time. Ensure the dialysis membrane has an appropriate molecular weight cutoff (MWCO), for instance, 10 kDa for a 50 kDa protein.
-
Perform a Second, Orthogonal Purification: If a single purification step is insufficient, follow it with a second method. For example, after an initial desalting column, you could run an ion-exchange chromatography step if your labeled protein has a different net charge from the unlabeled version.[5]
-
-
-
Cause 2: Ineffective Quenching.
-
The "Why": If the reaction is not properly quenched, the active this compound can continue to react with any primary amines present in your downstream assay buffers (like Tris), creating adducts that contribute to background noise.
-
Solutions:
-
Use an Efficient Quencher: Add a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine, at a final concentration of 20-50 mM to the reaction mixture after the desired incubation time.[8] Let it sit for at least 30 minutes at room temperature to ensure all reactive NHS esters are consumed before proceeding to purification.
-
-
Issue 3: Labeled Protein is Biologically Inactive
Q: My labeled protein is pure, but it has lost its biological activity. What happened and can I fix it?
A: Loss of function is a serious concern and typically points to the modification of critical amino acid residues.
-
Cause 1: Labeling of an Active Site Lysine.
-
The "Why": this compound is not site-specific and will react with available primary amines. If a lysine residue within the protein's active site, binding interface, or a region critical for conformational stability is modified, the protein's function can be impaired or completely abolished.[6]
-
Solutions:
-
Reduce Molar Ratio: The most straightforward approach is to decrease the molar excess of the labeling reagent. This reduces the overall degree of labeling and statistically decreases the chance of modifying every available lysine, potentially preserving a population of active protein molecules.[1]
-
Protect the Active Site: If a known ligand or substrate for your protein is available, you can perform the labeling reaction in its presence. The bound ligand can sterically hinder access to lysines in the active site, protecting them from modification. The ligand would then be removed during the purification step.
-
Consider Site-Specific Labeling: If preserving function is paramount, you may need to move away from non-specific amine labeling. Methods like enzymatic labeling (e.g., using Sortase A) or introducing a unique cysteine residue for thiol-reactive labeling offer precise, single-site modification that is less likely to disrupt function.[9][10]
-
-
Workflow & Purification Decision Making
The following diagrams illustrate the overall experimental process and a decision tree to help select the appropriate purification strategy.
Caption: Overall workflow for protein labeling with this compound and subsequent purification.
Caption: Decision tree for selecting the best purification method post-labeling.
Frequently Asked Questions (FAQs)
Q: What is the optimal buffer for a this compound labeling reaction?
A: The ideal buffer must be free of extraneous nucleophiles.[1] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the protein for the label. Phosphate-buffered saline (PBS) or HEPES at a pH between 7.2 and 8.5 are excellent choices. A slightly alkaline pH (8.0-8.5) increases the rate of reaction by deprotonating the lysine amines, but this also increases the rate of hydrolysis of the NHS ester, so a balance must be struck.[1]
Q: Which purification method is best for my protein?
A: The best method depends on your specific needs, sample volume, and whether you need to separate labeled from unlabeled species. The table below provides a comparison.
| Technique | Principle | Primary Use Case | Speed | Resolution | Pros | Cons |
| Desalting (SEC) | Size Exclusion[6] | Rapid removal of free label | Fast (<30 min) | Low | Quick, easy to use, good for small volumes. | Dilutes sample, cannot separate labeled/unlabeled protein. |
| Dialysis | Size Diffusion[6] | Removal of free label | Slow (12-48 hr) | Low | Handles large volumes well, gentle on proteins. | Time-consuming, risk of protein loss if membrane is incorrect. |
| Ion Exchange (IEX) | Net Charge[5] | Separate labeled & unlabeled protein | Moderate | High | High capacity, high resolving power. | Requires method development (pH, salt gradient).[5] |
| Hydrophobic Int. (HIC) | Surface Hydrophobicity[5] | Separate labeled & unlabeled protein | Moderate | High | Gentle conditions, can follow IEX. | Requires high salt, which may not suit all proteins.[5] |
Q: How can I determine the degree of labeling (DOL)?
A: Determining the average number of labels per protein is crucial for consistency.
-
Mass Spectrometry (MS): This is the most accurate method. By comparing the mass of the labeled protein to the unlabeled protein, you can precisely determine the number of attached labels.[11][12]
-
UV-Vis Spectrophotometry: If the label has a distinct absorbance peak, you can use the Beer-Lambert law to calculate its concentration and, by extension, the DOL. The tosyl group has a UV absorbance around 260 nm, but this can be complicated by protein absorbance in the same region. This method is more common for fluorescent labels.
Experimental Protocols
Protocol 1: General this compound Protein Labeling and Quenching
This protocol is a starting point and should be optimized for your specific protein.
-
Buffer Exchange: Ensure your protein of interest (typically 1-5 mg/mL) is in an amine-free buffer (e.g., 1x PBS, pH 7.4).[1] If it's in a buffer like Tris, perform a buffer exchange using a desalting column or dialysis.
-
Prepare Reagent: Immediately before use, dissolve the this compound powder in anhydrous dimethyl sulfoxide (DMSO) to create a 10-50 mM stock solution.
-
Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution (start with a 20-fold molar excess).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
Quenching: Stop the reaction by adding a 1 M stock of Tris-HCl (pH 8.0) or glycine to a final concentration of 50 mM.
-
Incubation: Incubate for an additional 30 minutes at room temperature to ensure all unreacted label is neutralized.
-
Purification: Proceed immediately to a purification protocol to remove excess label and other reaction components.
Protocol 2: Purification via a Spin Desalting Column
This method is ideal for rapid cleanup of small sample volumes (< 2.5 mL).
-
Column Equilibration: Select a desalting column with a molecular weight cutoff appropriate for your protein (e.g., 7K or 10K MWCO).
-
Remove Storage Buffer: Centrifuge the column according to the manufacturer's instructions to remove the storage buffer.
-
Equilibrate: Add 1-2 column volumes of your desired final buffer (e.g., PBS) to the column and centrifuge again. Repeat this step 2-3 times to ensure the resin is fully equilibrated.
-
Load Sample: Carefully load your quenched reaction mixture onto the center of the resin bed.
-
Elute Protein: Place the column into a clean collection tube and centrifuge according to the manufacturer's protocol. The eluate will contain your purified, labeled protein, while the small-molecule contaminants remain in the resin.[5]
References
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
Technology Networks. (2011). Optimizing the Labeling of Proteins. Retrieved from [Link]
-
Rashidian, M., et al. (2015). Recent progress in enzymatic protein labelling techniques and their applications. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Purification of biotinylated proteins on streptavidin resin: A protocol for quantitative elution. Request PDF. Retrieved from [Link]
-
Dr. Nick M. (2024). Tagging and Labelling Proteins for Purification and Tracking. YouTube. Retrieved from [Link]
-
N/A. (n.d.). Protein Purification Methods. Retrieved from [Link]
-
Cusabio. (n.d.). What Are the Best Methods for Protein Purification? A Practical Guide. Retrieved from [Link]
-
G-Biosciences. (2018). The Advantages of Biotinylation Tagging in Protein Purification. Retrieved from [Link]
-
ResearchGate. (2013). Troubleshooting protein purification?. Retrieved from [Link]
-
ResearchGate. (2015). Why is it that my biotinylated protein cannot be purified?. Retrieved from [Link]
-
Popp, M. W., et al. (2016). Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). N-terminus Gly labeling of proteins. a A user-friendly protocol.... Retrieved from [Link]
-
The Proteionista. (2021). Troubleshooting troublesome recombinant protein expression.... YouTube. Retrieved from [Link]
-
Fons, F., et al. (2021). Characterization of Glycosylated Proteins at Subunit Level by HILIC/MS. PubMed. Retrieved from [Link]
-
Bio-Rad. (n.d.). Removal of Interfering Substances. Retrieved from [Link]
-
Chakrabartty, A., et al. (2011). Experimental and Computational Analysis of Protein Stabilization by Gly-to-D-Ala Substitution.... PMC. Retrieved from [Link]
-
Mittag, T., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. PMC. Retrieved from [Link]
-
Barua, A., et al. (2019). Single-site glycine-specific labeling of proteins. PMC. Retrieved from [Link]
-
The Proteionista. (2021). Troubleshooting protein expression. YouTube. Retrieved from [Link]
Sources
- 1. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 2. Optimizing the Labeling of Proteins | Technology Networks [technologynetworks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 7. bio-rad.com [bio-rad.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Glycosylated Proteins at Subunit Level by HILIC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding aggregation during Tos-Gly-OSu labeling
Technical Support Center: Tos-Gly-OSu Labeling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound labeling. As a Senior Application Scientist, I've seen firsthand the power of this labeling technique and the frustrations that can arise when experiments don't go as planned. Protein aggregation is, by far, the most common hurdle researchers face. This guide is designed to provide you with not just troubleshooting steps, but a deep, mechanistic understanding of why aggregation occurs and how to proactively prevent it, ensuring the integrity and success of your experiments.
Part 1: The Chemistry of the Problem - Understanding Aggregation
This section addresses the fundamental chemical principles at play during your labeling reaction. Understanding why aggregation happens is the first step to preventing it.
Q1: I added my this compound reagent and my protein immediately crashed out of solution. What's happening?
This is a classic sign of aggregation, and it's typically driven by two key factors that you've just altered on your protein's surface: charge and hydrophobicity.
-
Charge Neutralization: Your protein stays soluble in solution partly because of electrostatic repulsion. The surfaces of protein molecules have charged residues that repel each other, preventing them from clumping together. The this compound reagent reacts with primary amines, such as the side chains of lysine residues[1][2]. Lysine has a positively charged amino group at physiological pH. When the labeling reaction occurs, this positive charge is neutralized. As you label more and more lysines, you systematically strip away these positive charges, reducing the repulsive forces between protein molecules. This can lead to a rapid loss of solubility and aggregation[3].
-
Increased Hydrophobicity: The "Tos" part of your reagent is a tosyl group, which is inherently hydrophobic. By attaching this to the surface of your protein, you are increasing the overall hydrophobicity of the protein. Hydrophobic patches on proteins prefer to be shielded from water; when enough of these patches are present, they can interact with each other, driving the proteins to aggregate to minimize their exposure to the aqueous buffer[4][5]. This is a primary driver for many types of protein aggregation.
The combination of reducing charge-based repulsion and increasing hydrophobic attraction is a potent recipe for aggregation.
Q2: What is the optimal pH for my reaction, and how does it impact aggregation?
The pH of your reaction buffer is a critical parameter that represents a trade-off between labeling efficiency and protein stability.
-
Reaction Efficiency: The N-hydroxysuccinimide (NHS) ester of this compound reacts with unprotonated primary amines[6]. The pKa of the lysine side-chain amino group is around 10.5. Therefore, as the pH of the reaction buffer increases, more lysine residues will be in their reactive, unprotonated state. For this reason, labeling reactions are typically recommended to be performed at a pH between 7.2 and 9.0[1][2]. An optimal range is often cited as pH 8.3-8.5[7].
-
Reagent Stability (Hydrolysis): The NHS ester is not only reactive with amines but also with water. This competing reaction, called hydrolysis, inactivates your reagent. The rate of hydrolysis increases dramatically with pH[2][7]. At pH 8.6 and 4°C, the half-life of a typical NHS ester can be as short as 10 minutes[2][8].
-
Protein Stability: Most proteins have an optimal pH range for their stability. Deviating from this, especially towards more alkaline conditions, can cause partial unfolding. This unfolding can expose hydrophobic cores that are normally buried within the protein's structure, leading to aggregation[4].
Recommendation: Start your labeling reaction at a pH of around 7.5 to 8.0. At this pH, the reaction will still proceed, but the rate of hydrolysis is slower, and it is generally a gentler condition for most proteins. If labeling efficiency is too low, you can cautiously increase the pH, but be vigilant for signs of aggregation.
Part 2: Proactive Solutions & Troubleshooting
Here, we move from theory to practice. These are actionable steps you can take to design a robust labeling protocol and troubleshoot if issues arise.
Q3: How should I prepare and add the this compound reagent to my protein?
How you introduce the reagent is a critical, and often overlooked, step. Many labeling reagents are poorly soluble in aqueous buffers and are typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][7].
The Problem: Adding a concentrated stock of your reagent in DMSO directly to your protein solution can cause "shock precipitation." The localized high concentration of organic solvent can denature the protein, causing it to aggregate.
Best Practice Protocol for Reagent Addition:
-
Prepare a fresh, concentrated stock solution (e.g., 10 mM) of this compound in anhydrous (water-free) DMSO.
-
While gently vortexing or stirring your protein solution, add the reagent stock solution slowly and dropwise, or in small aliquots over time[9].
-
Never add more than 5-10% (v/v) of DMSO to your final reaction volume. High concentrations of DMSO can affect protein structure and will significantly increase the viscosity of the solution[10][11].
Q4: My protein still aggregates even with careful reagent addition. How can I optimize my buffer?
Your buffer is more than just a pH controller; it's a stability-enhancing solution. If you are facing aggregation, consider incorporating excipients, which are additives that help stabilize your protein.
| Excipient Class | Examples | Mechanism of Action | Typical Starting Concentration |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | Preferential Exclusion: These molecules are preferentially excluded from the protein's surface, which favors a more compact, folded state. They create a stabilizing hydration shell around the protein[12]. | 5-10% (w/v) Sucrose/Trehalose; 10-20% (v/v) Glycerol |
| Amino Acids | L-Arginine, L-Proline, Glycine | Aggregation Suppression: Arginine, in particular, is known to suppress aggregation by interacting with hydrophobic patches and preventing protein-protein interactions[13]. | 50-250 mM |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20), Polysorbate 80 | Surface Protection: These detergents prevent aggregation at interfaces (like the air-water interface) and can help solubilize hydrophobic regions, preventing them from interacting with other protein molecules[12]. | 0.01 - 0.1% (v/v) |
Experimental Approach: Before your main labeling experiment, perform a small-scale screening experiment. Set up several small reactions with your protein under the planned labeling conditions (pH, temperature) but with different excipients added. This can help you identify the most effective stabilizer for your specific protein.
Q5: What other parameters can I adjust to prevent aggregation?
If buffer optimization is not sufficient, you can modify the core reaction parameters:
-
Protein Concentration: While it may seem counterintuitive, sometimes a higher protein concentration can be beneficial, as it can favor the reaction between the NHS ester and the protein over the competing hydrolysis reaction. However, for aggregation-prone proteins, a lower concentration (e.g., 1-2 mg/mL) reduces the likelihood of intermolecular interactions. This is a parameter you may need to optimize for your specific system[14].
-
Reagent Stoichiometry (Molar Ratio): Using a large molar excess of the labeling reagent can lead to a high degree of labeling, which in turn increases the chances of aggregation due to extensive charge neutralization and hydrophobicity. Start with a lower molar ratio of this compound to protein (e.g., 5:1 or 10:1) and gradually increase it if needed[14].
-
Temperature: Most labeling reactions are performed at room temperature or 4°C[2]. Lowering the temperature to 4°C slows down all reactions, including labeling, hydrolysis, and the aggregation process itself. This can give your protein more time to remain stable while the labeling occurs.
Part 3: Experimental Protocols & Workflows
This section provides standardized procedures and a logical workflow for troubleshooting.
Protocol 1: Recommended Starting Protocol for this compound Labeling
-
Buffer Preparation: Prepare your protein in an amine-free buffer (e.g., PBS or HEPES) at a pH of 7.5-8.0. Ensure the protein concentration is between 2-5 mg/mL[1].
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: Place the protein solution in a tube with gentle stirring.
-
Reagent Addition: Calculate the volume of the this compound stock needed for a 10:1 molar excess. Add this volume to the protein solution in 3-4 small aliquots over 5-10 minutes.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, or for 4-6 hours at 4°C[1][2].
-
Quenching: Stop the reaction by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM. This will consume any unreacted NHS ester[2].
-
Purification: Immediately remove unreacted label and any small aggregates that may have formed using a desalting column or size-exclusion chromatography.
Diagram: Troubleshooting Workflow for Aggregation
If you encounter aggregation, follow this decision tree to diagnose and solve the issue.
Caption: A decision tree for troubleshooting protein aggregation during labeling.
Part 4: FAQ - Quick Reference
-
Q: Can I use buffers like Tris or Glycine for the labeling reaction? A: No. Tris and Glycine both contain primary amines and will compete with your protein for reaction with the this compound reagent, significantly reducing your labeling efficiency[2][15]. They should only be used to quench the reaction after it is complete.
-
Q: How do I know if my protein is pure enough for labeling? A: It is recommended to use a protein that is >95% pure. Impurities, especially other proteins like BSA which is often used as a stabilizer, will also be labeled and can interfere with the reaction and downstream applications[16].
-
Q: How do I remove aggregates after the reaction is finished? A: Size-exclusion chromatography (gel filtration) is the most effective method to separate your labeled, monomeric protein from both high-molecular-weight aggregates and small, unreacted label molecules.
-
Q: My reagent is old. Can I still use it? A: NHS esters are sensitive to moisture. If the reagent has been stored improperly or is old, it may have hydrolyzed. It is always best to use a fresh, high-quality reagent and anhydrous DMSO for preparing your stock solution to avoid introducing water that can hydrolyze the NHS ester[15].
References
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13. Retrieved from [Link]
-
ResearchGate. (2019). Problem of aggregation during activation of nanoparticles by EDC.HCl and NHS. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Protein Unfolding and Aggregation near a Hydrophobic Interface. Retrieved from [Link]
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Retrieved from [Link]
Sources
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- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
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- 4. Protein Unfolding and Aggregation near a Hydrophobic Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
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- 7. lumiprobe.com [lumiprobe.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lifetein.com [lifetein.com]
- 10. Minute Additions of DMSO Affect Protein Dynamics Measurements by NMR Relaxation Experiments through Significant Changes in Solvent Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. pharmtech.com [pharmtech.com]
- 13. Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
Validation & Comparative
A Researcher's Guide to Precision Protein Labeling: NHS Esters vs. N-Terminal Glycine-Specific Strategies
In the dynamic fields of proteomics, drug development, and molecular biology, the ability to covalently attach probes—such as fluorophores, biotin, or therapeutic payloads—to proteins is a cornerstone of experimental design. The choice of labeling chemistry is a critical decision that dictates the homogeneity, functionality, and ultimate reliability of the resulting conjugate. For decades, N-hydroxysuccinimide (NHS) esters have been the workhorse for protein modification, valued for their reactivity towards primary amines. However, the demand for greater precision has spurred the development of site-specific labeling techniques, with a particular focus on the protein's N-terminus.
This guide provides a comprehensive comparison between the traditional, non-specific approach of NHS ester-based labeling and the highly specific methods targeting N-terminal glycine residues. We will delve into the underlying chemistry, provide detailed experimental protocols, and offer data-driven insights to help you select the optimal strategy for your research needs. While the term "Tos-Gly-OSu" (N-tosylglycine succinimidyl ester) suggests a reagent for targeting glycine, it is not a widely documented or commercially prevalent tool for specific protein labeling, and as such, a direct, data-rich comparison is not feasible within the current scientific literature. Therefore, we will focus on the well-established and contrasting methodologies of broad amine reactivity versus targeted N-terminal glycine modification.
The Workhorse: N-Hydroxysuccinimide (NHS) Ester Chemistry
NHS esters are highly reactive compounds that readily form stable amide bonds with primary amines, such as the ε-amine of lysine residues and the α-amine of the protein's N-terminus.[1][2][3] This reactivity has made them a popular choice for a wide range of applications, from fluorescently labeling antibodies for immunoassays to creating antibody-drug conjugates.
Mechanism of Action
The fundamental reaction is a nucleophilic acyl substitution. The deprotonated primary amine on a protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[4]
The pH Dilemma: Reactivity vs. Hydrolysis
The efficiency of NHS ester labeling is critically dependent on the reaction pH.[3] While a slightly alkaline pH (typically 7.2-8.5) is required to ensure that a sufficient concentration of primary amines are deprotonated and thus nucleophilic, these conditions also accelerate the hydrolysis of the NHS ester.[4][5][6] This competing reaction, where the NHS ester reacts with water instead of the protein, reduces the overall labeling efficiency. The half-life of an NHS ester can plummet from hours at pH 7 to mere minutes at pH 8.6.[7]
The Challenge of Non-Specificity
The primary drawback of NHS ester chemistry is its lack of specificity. Since most proteins contain multiple lysine residues in addition to the N-terminus, labeling with NHS esters results in a heterogeneous mixture of protein conjugates with varying degrees of labeling (DoL) and at different positions.[8] This heterogeneity can lead to:
-
Loss of Protein Function: Modification of lysine residues within or near active sites or binding interfaces can compromise the protein's biological activity.
-
Poorly Controlled Stoichiometry: Achieving a precise 1:1 protein-to-label ratio is challenging.
-
Irreproducibility: Batch-to-batch variability in the distribution of labels can affect experimental outcomes.
Off-Target Reactions
While primarily reactive towards amines, NHS esters have been shown to react with other nucleophilic amino acid side chains, particularly at higher pH or with prolonged reaction times. These off-target reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, though the resulting ester linkages are generally less stable than the amide bonds formed with amines.[9][10][11][12][13]
The Precision of N-Terminal Glycine-Specific Labeling
To overcome the limitations of non-specific labeling, several methods have been developed to target a single, unique site on a protein. The N-terminus, and specifically an N-terminal glycine residue, has emerged as a prime target for achieving highly specific and controlled protein modification.
Sortase-Mediated Ligation (SML): The Enzymatic Approach
Sortase A, a transpeptidase from Staphylococcus aureus, is a powerful enzymatic tool for site-specific protein ligation.[14][15][16] This enzyme recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine residues.[17] The resulting thioester intermediate can then be resolved by a nucleophile, typically an oligoglycine motif.
For N-terminal labeling, the protein of interest is engineered to have one or more glycine residues at its N-terminus. A synthetic peptide containing the label of interest and the LPXTG recognition motif is then enzymatically ligated to the N-terminal glycine of the target protein.[14][18]
Advantages of SML:
-
Exceptional Specificity: The reaction is highly specific for the N-terminal glycine and the LPXTG motif, resulting in a single, well-defined product.
-
Native Peptide Bond: The ligation forms a native amide bond, ensuring the stability of the conjugate.
-
Mild Reaction Conditions: The reaction proceeds under physiological conditions, preserving the structure and function of the target protein.
Considerations for SML:
-
Protein Engineering: The target protein must be genetically engineered to possess an N-terminal glycine sequence.
-
Enzyme Requirement: The reaction requires the expression and purification of Sortase A.
-
Reaction Kinetics: The reaction can be slow, sometimes requiring several hours to overnight incubation for completion.
Other Chemical Methods for N-Terminal Glycine Labeling
Recent advances in chemical biology have introduced non-enzymatic methods for specifically targeting N-terminal glycine residues. These methods often exploit the unique reactivity of the N-terminal amine in the context of a glycine residue. For example, reactions involving specific aldehydes can lead to the formation of stable adducts exclusively at an N-terminal glycine.[19][20][21] These methods offer the advantage of not requiring an enzyme but may involve more complex synthetic reagents.
Head-to-Head Comparison: NHS Esters vs. N-Terminal Glycine Specificity
| Feature | NHS Esters | N-Terminal Glycine-Specific Methods (e.g., SML) |
| Target Residues | Primary amines (Lysine, N-terminus) | N-terminal glycine |
| Specificity | Low (multiple labeling sites) | High (single labeling site) |
| Product Homogeneity | Heterogeneous mixture | Homogeneous product |
| Control over Stoichiometry | Difficult to control | Precise 1:1 stoichiometry |
| Protein Engineering Required? | No | Yes |
| Enzyme Required? | No | Yes (for SML) |
| Reaction Conditions | pH 7.2-8.5 | Physiological pH |
| Competing Reactions | Hydrolysis | Minimal |
| Potential for Off-Target Labeling | Yes (Ser, Thr, Tyr) | No |
| Resulting Linkage | Stable amide bond | Stable amide bond |
| Commercial Availability of Reagents | Widely available | More specialized |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a starting point for labeling an IgG antibody but can be adapted for other proteins.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
NHS ester of the desired label
-
Anhydrous DMSO or DMF
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[22]
-
Prepare the NHS Ester Stock Solution: Allow the vial of NHS ester to warm to room temperature before opening. Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Perform the Labeling Reaction: Add a 10 to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently vortexing. Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]
-
Purify the Conjugate: Separate the labeled protein from unreacted NHS ester and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Determine the Degree of Labeling (DoL): Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label. Calculate the DoL using the Beer-Lambert law.
Protocol 2: N-Terminal Protein Labeling using Sortase-Mediated Ligation
This protocol is a general guideline for SML.
Materials:
-
N-terminally (oligo)glycine-tagged protein of interest
-
LPXTG-containing peptide with the desired label
-
Sortase A enzyme
-
Reaction buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Quenching solution (e.g., EDTA)
-
Purification system (e.g., Ni-NTA for His-tagged protein or Sortase)
Procedure:
-
Set up the Ligation Reaction: In a microcentrifuge tube, combine the N-terminally tagged protein (e.g., 10 µM), the labeled LPXTG peptide (e.g., 50 µM), and Sortase A (e.g., 1-5 µM) in the reaction buffer.
-
Incubate: Incubate the reaction at room temperature or 37°C for 2-16 hours. The optimal time should be determined empirically.
-
Quench the Reaction (Optional): Stop the reaction by adding a chelating agent like EDTA if calcium-dependent Sortase A is used.
-
Purify the Labeled Protein: Purify the N-terminally labeled protein from the unreacted components and Sortase A. If the protein or enzyme has a His-tag, Ni-NTA chromatography is a common purification method.
-
Verify Labeling: Analyze the reaction products by SDS-PAGE and/or mass spectrometry to confirm successful ligation.
Conclusion and Recommendations
The choice between NHS esters and N-terminal glycine-specific labeling methods hinges on the specific requirements of your experiment.
Choose NHS esters when:
-
High specificity is not critical: For applications like generating polyclonal antibodies with a fluorescent tag for western blotting, the heterogeneity of NHS ester labeling may be acceptable.
-
Protein engineering is not feasible: If you are working with a native protein that cannot be easily modified, NHS esters provide a straightforward labeling option.
-
Cost and reagent availability are primary concerns: NHS esters are generally less expensive and more widely available than the components required for SML.
Choose N-terminal glycine-specific methods when:
-
Site-specificity and homogeneity are paramount: For applications such as structural biology, quantitative proteomics, or the development of precisely defined biotherapeutics, the single, defined labeling site offered by these methods is essential.
-
Preservation of protein function is critical: By targeting a site away from known functional domains, you can minimize the risk of inactivating your protein.
-
Precise control over stoichiometry is required: These methods allow for the creation of 1:1 protein-label conjugates.
References
- Sahu, T., Kumar, M., Sajeev, T. K., Joshi, M., Mishra, R. K., & Rai, V. (2022). Residue-specific N-terminal glycine to aldehyde transformation renders analytically pure single-site labeled proteins.
- Antos, J. M., Chew, G. L., Guimaraes, C. P., Yoder, N. C., Grotenbreg, G. M., Popp, M. W., & Ploegh, H. L. (2009). Site-specific protein labeling via sortase-mediated transpeptidation. Current protocols in protein science, Chapter 15, Unit–15.3.
- BPS Bioscience. (n.d.).
- Dasgupta, I., Wüthrich, M., & Klein, B. S. (2011). Protein Ligation in Living Cells Using Sortase. Current protocols in protein science, 66(1), 15.4.1–15.4.12.
- Hess, G. T., Cragnolini, J. J., Popp, M. W., Allen, M., Orlicky, S. M., Ploegh, H. L., & Guimaraes, C. P. (2012). Depsipeptide substrates for sortase-mediated N-terminal protein ligation.
- Kanemoto, K., Nishikawa, T., & Kanai, M. (2020). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N-Terminal Glycine Peptides. Journal of the American Chemical Society, 142(36), 15286–15291.
- Mao, H., Hart, S. A., Schink, A., & Pollok, B. A. (2004). Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. Journal of the American Chemical Society, 126(9), 2670–2671.
- Rai, V., Sahu, T., Kumar, M., & Joshi, M. (2019). N-terminus Gly labeling of proteins. a A user-friendly protocol...
- Spokoyny, A. M., & Pentelute, B. L. (2013).
- Sahu, T., Kumar, M., Sajeev, T. K., Joshi, M., Mishra, R. K., & Rai, V. (2022). Residue-specific N-terminal glycine to aldehyde transformation renders analytically pure single-site labeled proteins.
- Dempsey, D. R., Jiang, K., D'Agostino, M., & Cole, P. A. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv.
- Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Analytical and bioanalytical chemistry, 392(1-2), 305–312.
- BenchChem. (2025). Technical Support Center: Protein Labeling with Succinimidyl Esters.
- Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: A systematic study on amino acid reactivities.
- Parker, C. G., & Cravatt, B. F. (2018). NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots. ACS chemical biology, 13(6), 1475–1482.
- Advanced ChemTech. (n.d.). This compound.
- Abberior. (n.d.). NHS ester protocol for labeling proteins.
- BenchChem. (n.d.).
- Advanced ChemTech. (n.d.). This compound.
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
- Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
- Biotium. (2023). Protocol: Succinimidyl Ester Labeling of Protein Amines.
- Sheltzer, J. M., Mert, A., Gonen, M., & Rillo, O. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Sheltzer, J. M., Mert, A., Gonen, M., & Rillo, O. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
- Thermo Fisher Scientific. (n.d.).
- Kalkhof, S., & Sinz, A. (2008). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. PubMed.
- G-Biosciences. (2015).
- Bijen, H. M., van der Steen, D. M., Hagedoorn, R. S., Wouters, A. K., Wooldridge, L., Falkenburg, J. H. F., & Heemskerk, M. H. M. (2018). Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs. Molecular therapy : the journal of the American Society of Gene Therapy, 26(5), 1206–1214.
- Figliozzi, G. M., Goldsmith, R., & Zuckermann, R. N. (1996). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Methods in enzymology, 267, 437–447.
- CovaChem. (n.d.). Sulfo-NHS and NHS Esters in Protein Chemistry.
- CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google P
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11085151, Ac-Gly-Osu.
- WKYC. (2026, January 14).
- Yardbarker. (2026, January 13). NFL Draft intel: Is Ole Miss QB Trinidad Chambliss better off preparing for pros than fighting NCAA?
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A Head-to-Head Comparison of Amine-Reactive Reagents: An In-Depth Guide to Tos-Gly-OSu and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the precise and efficient covalent modification of proteins, peptides, and other biomolecules is paramount. The choice of an amine-reactive reagent is a critical decision that dictates the stability, homogeneity, and ultimate functionality of the resulting conjugate. While N-hydroxysuccinimide (NHS) esters have long been the workhorse of the field, a diverse array of alternatives offers unique advantages for specific applications. This guide provides a comprehensive, data-driven comparison of Tos-Gly-OSu (Nα-tosyl-glycine N-hydroxysuccinimide ester) with other widely used amine-reactive reagents, including standard NHS esters, isothiocyanates, and carbodiimides. Through an examination of their underlying chemistry, performance characteristics, and detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their bioconjugation strategies.
The Central Role of Amine Reactivity in Bioconjugation
Primary amines (-NH₂), present at the N-terminus of polypeptides and on the side chains of lysine residues, are the most common targets for bioconjugation. Their nucleophilic nature makes them readily reactive with a variety of electrophilic functional groups, enabling the formation of stable covalent bonds. The ideal amine-reactive reagent should offer high reactivity, specificity, and stability in aqueous environments, while minimizing side reactions and preserving the biological activity of the target molecule.
Unveiling this compound: A Closer Look at a Specialized Reagent
This compound is an amine-reactive reagent that combines the well-established reactivity of an N-hydroxysuccinimide (OSu) ester with a tosyl-protected glycine (Tos-Gly) backbone. The "OSu" moiety is the reactive handle that targets primary amines, forming a stable amide bond. The tosyl (Ts) group, a p-toluenesulfonyl functional group, serves as a protecting group for the glycine's amine. This design suggests potential advantages in terms of stability and handling. While direct comparative data is limited, the chemical properties of its components allow for an informed analysis of its potential performance. The tosyl group is known for its stability and is often used as a protecting group in organic synthesis.[1][2] This inherent stability may translate to a longer shelf-life and greater resistance to premature hydrolysis compared to more labile NHS esters.[3]
The Incumbents: A Review of Common Amine-Reactive Reagents
A meaningful comparison of this compound requires a thorough understanding of the established alternatives.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[4] The reaction proceeds efficiently at physiological to slightly alkaline pH (typically 7.2-8.5).[5] However, their significant drawback is their susceptibility to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[3] The rate of hydrolysis increases significantly with pH; for instance, the half-life of a typical NHS ester can be hours at pH 7 but mere minutes at pH 8.6.[6]
Isothiocyanates
Isothiocyanates, such as fluorescein isothiocyanate (FITC), react with primary amines to form stable thiourea linkages. They are commonly used for fluorescent labeling of proteins.[4] The reaction is typically slower than that of NHS esters and requires a higher optimal pH (9.0-10.0), which may not be suitable for all proteins.[4]
Carbodiimides (EDC)
Carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are considered "zero-length" crosslinkers. They mediate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[7] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. This intermediate is unstable in water, and the efficiency of the reaction is often improved by the addition of NHS or its water-soluble analog, Sulfo-NHS, to form a more stable amine-reactive NHS ester.[8]
Performance Comparison: A Data-Driven Analysis
| Feature | This compound (Projected) | Standard NHS Esters | Isothiocyanates (e.g., FITC) | Carbodiimides (EDC) |
| Reactive Group | N-Hydroxysuccinimide ester | N-Hydroxysuccinimide ester | Isothiocyanate | Carbodiimide |
| Target | Primary amines | Primary amines | Primary amines | Carboxyl groups (for activation to react with amines) |
| Resulting Bond | Amide | Amide | Thiourea | Amide (zero-length) |
| Optimal pH | 7.2 - 8.5 | 7.2 - 8.5[5] | 9.0 - 10.0[4] | 4.5 - 6.0 (activation); 7.2 - 7.5 (amine reaction)[8] |
| Stability in Aqueous Solution | Potentially higher due to tosyl group | Moderate, prone to hydrolysis[3] | Generally more stable than NHS esters[4] | Unstable intermediate, improved with NHS[8] |
| Reaction Speed | Likely similar to NHS esters | Fast | Slower than NHS esters[4] | Variable, dependent on intermediates |
| Side Reactions | Hydrolysis of NHS ester | Hydrolysis of NHS ester, potential for O-acylation of Ser, Thr, Tyr[9] | Reaction with other nucleophiles | Formation of N-acylurea byproduct, potential for protein cross-linking[8] |
Causality Behind Experimental Choices: Why Select One Reagent Over Another?
The choice of an amine-reactive reagent is not a one-size-fits-all decision. The optimal choice depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
-
For General Protein Labeling: Standard NHS esters are often the first choice due to their high reactivity and the formation of stable amide bonds. Their primary drawback, hydrolysis, can be mitigated by careful control of pH and reaction time.
-
When Stability is Paramount: This compound , with its potentially more stable tosyl-protected structure, could be advantageous in situations requiring longer reaction times or when working with precious reagents where minimizing loss due to hydrolysis is critical. The robust nature of the tosyl protecting group suggests it can withstand a range of buffer conditions.[3]
-
For Fluorescent Labeling: While NHS esters of fluorophores are common, isothiocyanates like FITC have a long history of successful use and may offer advantages in terms of the photophysical properties of the resulting conjugate.
-
For "Zero-Length" Crosslinking: EDC is the reagent of choice when it is critical to avoid the introduction of a spacer arm between the conjugated molecules. The addition of NHS or Sulfo-NHS is highly recommended to improve reaction efficiency.
Experimental Protocols: A Practical Guide to Amine-Reactive Conjugation
To provide a practical comparison, the following are detailed, step-by-step methodologies for protein labeling using a generic NHS ester and a projected protocol for this compound.
Protocol 1: Protein Labeling with a Generic NHS Ester
This protocol describes a standard method for conjugating an NHS ester to primary amines on a protein.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
NHS ester of the molecule to be conjugated (e.g., a fluorescent dye or biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer at the desired concentration. Buffers containing primary amines, such as Tris, will compete with the target protein for the NHS ester.
-
Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time may need to be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove unreacted reagent and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated molecule.
Projected Protocol 2: Protein Labeling with this compound
This projected protocol is based on the known reactivity of NHS esters and the properties of the tosyl group.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare Protein Solution: As with the generic NHS ester protocol, ensure the protein is in an amine-free buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction for 1-3 hours at room temperature. The potentially higher stability of this compound might allow for a longer reaction window with less concern for reagent hydrolysis.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography.
-
Characterization: Characterize the conjugate to determine the degree of labeling.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Reaction mechanisms of common amine-reactive reagents.
Caption: General experimental workflow for protein conjugation.
Conclusion: Selecting the Optimal Reagent for Your Research Needs
The selection of an amine-reactive reagent is a critical step in the design of successful bioconjugation experiments. While standard NHS esters remain a reliable and effective choice for many applications, specialized reagents like This compound offer the potential for enhanced stability, which can be a significant advantage in protocols requiring longer reaction times or when working with limited amounts of precious biomolecules. Isothiocyanates provide a well-established alternative for fluorescent labeling, and EDC chemistry is the go-to method for zero-length crosslinking.
Ultimately, the optimal choice will depend on a careful consideration of the specific experimental goals, the properties of the molecules involved, and the desired characteristics of the final conjugate. By understanding the chemical principles, performance characteristics, and practical considerations outlined in this guide, researchers can confidently select the most appropriate amine-reactive reagent to advance their scientific endeavors.
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- Kovács, T., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2533.
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- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.
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- Lumiprobe. (n.d.). NHS esters in Reactive groups.
- Schasteen, C. S., et al. (1995). A kinetic study of the hydrolysis of the N-tosylalanine ester of 3-hydroxy-5-phenylpyrrole and related compounds by human leukocyte elastase. Archives of Biochemistry and Biophysics, 323(1), 108-114.
- Schröder, T., et al. (2021). Methyltransferase-directed covalent coupling of fluorophores to DNA. Current Opinion in Biotechnology, 71, 137-144.
- Lapek, J. D., Jr, et al. (2020). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Molecular & Cellular Proteomics, 19(1), 154-165.
- Cline, G. W., & Hanna, S. B. (1988). The aminolysis of N-hydroxysuccinimide esters. A structure-reactivity study. Journal of the American Chemical Society, 110(13), 4459-4463.
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
- Benchchem. (2025).
- Benchchem. (2025). A Head-to-Head Comparison of TCO and NHS Ester Crosslinking: A Guide for Researchers.
- De la Cruz, G., et al. (2022). A glyco-engineering approach for site-specific conjugation to Fab glycans. Frontiers in Immunology, 13, 1043891.
- Lumiprobe. (n.d.).
- Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. The Journal of Organic Chemistry, 53(15), 3583-3586.
- CD BioGlyco. (n.d.). Glycosylation Site-specific Antibody-Drug Conjugate (ADC)
- Reddy, T. J., & Sharpless, K. B. (2000). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 65(17), 5237-5241.
- Cline, G. W., & Hanna, S. B. (1988). Kinetics and Mechanisms of the Aminolysis of N-Hydroxysuccinimide Esters in Aqueous Buffers. Scholars' Mine.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Kirshner, J. R., et al. (2021). Importance and Considerations of Antibody Engineering in Antibody-Drug Conjugates Development from a Clinical Pharmacologist's Perspective. Pharmaceutics, 13(5), 659.
- Wu, H., et al. (2023). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 145(1), 24-29.
- Zhao, H., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13463-13472.
- PubChem. (n.d.). Ac-Gly-Osu.
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The Chemistry of Tos-Gly-OSu Conjugation: A Foundation for Validation
An In-Depth Technical Guide to the Validation of Tos-Gly-OSu Conjugation by Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful covalent attachment of molecules to proteins and peptides is a cornerstone of innovation. From the development of antibody-drug conjugates (ADCs) to the creation of novel diagnostic reagents, the precision of bioconjugation is paramount. This compound (Tosyl-Glycine-Succinimidyl Ester) is a popular amine-reactive chemical crosslinker used to introduce a glycine spacer arm onto a biomolecule. The validation of this conjugation is not merely a quality control step; it is a critical component of ensuring the efficacy, safety, and reproducibility of the final product.
This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of this compound conjugation. As a senior application scientist, this document moves beyond simple protocols to explain the underlying principles and rationale behind experimental choices, empowering you to design robust, self-validating workflows.
A thorough understanding of the conjugation chemistry is essential for effective validation and troubleshooting. The reaction between a this compound N-hydroxysuccinimide (NHS) ester and a primary amine is a classic example of nucleophilic acyl substitution.[1]
Mechanism of Action
The reaction proceeds via the nucleophilic attack of an unprotonated primary amine (found on the N-terminus of a protein or the side chain of a lysine residue) on the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.[1][2][][4]
Caption: Mechanism of NHS ester reaction with a primary amine.
Critical Reaction Parameters
The efficiency of this conjugation is a delicate balance between the desired aminolysis and the competing hydrolysis of the NHS ester by water.[1] Several factors influence this balance:
| Parameter | Optimal Range/Condition | Rationale & Potential Issues |
| pH | 7.2 - 8.5 | Below pH 7.2, the primary amine is protonated (-NH3+) and non-nucleophilic. Above pH 8.5, the rate of NHS ester hydrolysis significantly increases, reducing the yield of the desired conjugate.[1][4][5][6] |
| Buffer | Phosphate, Bicarbonate, Borate, HEPES | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target biomolecule for reaction with the NHS ester, lowering conjugation efficiency.[1][4][7] |
| Molar Excess of this compound | 5- to 20-fold | A molar excess drives the reaction towards the product. However, a very high excess can lead to multiple conjugations and increase the difficulty of downstream purification. |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used to slow down the hydrolysis of the NHS ester, which can be beneficial for long reactions or when working with sensitive biomolecules.[4] |
| Reaction Time | 30 minutes to 2 hours | The optimal time depends on the reactivity of the biomolecule and the other reaction conditions. |
Principles of Mass Spectrometry for Bioconjugate Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] For bioconjugates, MS provides a direct and sensitive means of confirming successful conjugation by detecting the mass shift corresponding to the addition of the Tos-Gly moiety.[9][10] Key approaches include intact mass analysis, which measures the mass of the entire protein-conjugate, and peptide mapping, which involves analyzing the peptides produced after enzymatic digestion of the conjugate.[11][12]
A Comparative Guide to Mass Spectrometry Techniques for Validation
The choice of MS technique depends on the desired level of detail, throughput requirements, and available instrumentation.
MALDI-TOF MS: A Rapid Screening Tool
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a high-throughput technique well-suited for the initial screening of conjugation reactions.
Experimental Protocol
-
Sample Preparation: Mix the purified conjugate with a suitable matrix solution (e.g., sinapinic acid for proteins) and spot it onto a MALDI target plate.
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for large molecules.
-
Self-Validation: Always run a control sample of the unconjugated biomolecule under the same conditions to provide a baseline mass.
Data Interpretation A successful conjugation will be evident by the appearance of a new peak at a higher mass corresponding to the mass of the biomolecule plus the mass of the added Tos-Gly moiety.
ESI-MS: High-Resolution Intact Mass Analysis
Electrospray Ionization (ESI) mass spectrometry is a soft ionization technique that generates multiply charged ions, allowing for the analysis of large biomolecules with high mass accuracy.
Experimental Protocol
-
Sample Preparation: The sample must be in a volatile buffer compatible with ESI-MS (e.g., ammonium acetate). Desalting may be necessary.
-
Analysis: The sample can be introduced into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).
-
Data Deconvolution: The resulting spectrum of multiply charged ions is deconvoluted to produce a zero-charge spectrum showing the molecular weights of the species present in the sample.[11][13]
Data Interpretation The deconvoluted spectrum provides a detailed profile of the conjugation reaction, showing the distribution of species with zero, one, two, or more Tos-Gly modifications.[13][14] This allows for the calculation of the average degree of labeling.
LC-MS/MS: The Gold Standard for Site-Specific Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful technique for confirming conjugation and identifying the specific site(s) of modification.[15][16][17]
Caption: Workflow for site-specific analysis by LC-MS/MS.
Experimental Protocol
-
Proteolytic Digestion: The purified conjugate is digested with a protease, such as trypsin, which cleaves specifically at lysine and arginine residues.
-
LC Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography.
-
MS and MS/MS Analysis: The mass spectrometer first performs a full MS scan to determine the m/z of the eluting peptides. It then selects peptides of interest (particularly those with a mass shift indicating conjugation) for fragmentation and MS/MS analysis.
Data Interpretation The fragmentation pattern (b and y ions) in the MS/MS spectrum allows for the sequencing of the peptide and the precise localization of the Tos-Gly modification on a specific lysine residue.[18]
| Feature | MALDI-TOF MS | ESI-MS (Intact) | LC-MS/MS (Peptide Mapping) |
| Primary Information | Confirmation of conjugation | Degree of labeling distribution | Site(s) of conjugation |
| Resolution | Low to Moderate | High | High |
| Throughput | High | Moderate | Low |
| Complexity | Low | Moderate | High |
| Sample Purity Requirement | Moderate | High | High |
Alternative and Complementary Validation Methods
While mass spectrometry is a powerful tool, employing orthogonal methods that rely on different physicochemical principles provides a more robust and comprehensive validation.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from the unconjugated biomolecule.[8][19]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a visual confirmation of an increase in molecular weight upon conjugation, although it is a low-resolution technique.
Troubleshooting Common Issues
-
Low Conjugation Yield: This is often due to suboptimal pH, the use of an amine-containing buffer, or hydrolyzed this compound reagent.[5][7]
-
Ambiguous Mass Spectra: The presence of multiple salt adducts can complicate spectra. Ensure proper desalting of the sample. Heterogeneity in the starting biomolecule (e.g., glycosylation) can also lead to complex spectra.[13]
-
No Conjugation Detected: Verify the activity of the this compound reagent. Ensure the primary amines on the biomolecule are accessible and not sterically hindered.
Conclusion: A Multi-faceted Approach to Confident Validation
The validation of this compound conjugation is a critical step in the development of bioconjugates. While rapid screening by MALDI-TOF MS can provide initial confirmation, a more detailed characterization by ESI-MS to determine the degree of labeling and by LC-MS/MS to identify the specific sites of modification is often necessary. By combining these powerful mass spectrometry techniques with orthogonal methods like HPLC, researchers can build a comprehensive and robust validation package, ensuring the quality, consistency, and reliability of their work.
References
- Interpreting Tandem Mass Spectra of Posttranslationally Modified Peptides. (2020). Methods in Molecular Biology.
- Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. Agilent Technologies.
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates.
- How to interpret modification sites in protein mass spectrometry.
- Molecular Application of Mass Spectrometry and Chrom
- Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjug
- How to interpret the mass spectrogram of peptides.
- Common pitfalls in using NHS esters for bioconjug
- Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. (2016). Drug Discovery Today.
- Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System.
- Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research.
- Identification of Protein Modific
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- NHS Esters for Antibody Labeling. BOC Sciences.
- An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.
- A Comparative Guide to Orthogonal Methods for Validating the Structure of Tos-PEG9-Boc Conjug
- Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- Validating Z-Lys(Z)-OSu Conjugates: A Comparative Guide to HPLC and Mass Spectrometry. BenchChem.
- Development and validation of an LC-MS/MS method for the determination of tofogliflozin in plasma and its application to a pharmacokinetic study in rats. (2016).
- Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry. (2018). Food Chemistry.
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A Senior Application Scientist's Guide to the Characterization of Tos-Gly-OSu Modified Peptides
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the modification of peptides using Nα-tosyl-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu) and the subsequent characterization of the resulting conjugates. We will delve into the underlying chemistry, compare this method with viable alternatives, and provide detailed, field-proven protocols for ensuring the successful synthesis and validation of your modified peptide.
The Rationale for Peptide Modification: An Introduction
Peptides are at the forefront of therapeutic development due to their high specificity and biocompatibility.[1] However, native peptides often suffer from limitations such as poor stability and short in vivo half-lives.[2] Covalent modification is a powerful strategy to overcome these drawbacks, enhancing pharmacokinetic and pharmacodynamic profiles.[2][3] One common class of reagents for this purpose is the N-hydroxysuccinimide (NHS) ester, which facilitates the formation of stable amide bonds with primary amines on the peptide.[4][5][] This guide focuses on a specific NHS reagent, this compound, and the critical analytical techniques required to verify the resulting modification.
The Chemistry of this compound Modification
This compound is an amine-reactive building block that introduces a tosyl-protected glycine moiety onto a peptide. The reaction leverages the high reactivity of the NHS ester towards unprotonated primary amines.
Mechanism of Action: The core of the reaction is a nucleophilic acyl substitution. The primary amine of a peptide—either the N-terminal α-amine or the ε-amine of a lysine side chain—acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group to form a highly stable amide bond.[]
The reaction is highly dependent on pH. An optimal pH range of 8.3-8.5 ensures that the target primary amines are sufficiently deprotonated and nucleophilic, while minimizing the competing hydrolysis of the NHS ester, which becomes rapid at higher pH levels.[4]
Caption: A comprehensive workflow for peptide modification and characterization.
Protocol 1: On-Resin N-Terminal Modification with this compound
This protocol is adapted for solid-phase peptide synthesis (SPPS), which simplifies purification by allowing excess reagents to be washed away. [7]
-
Resin Preparation: Ensure the peptide is fully synthesized on the resin, with the final N-terminal Fmoc group removed to expose the free amine. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3x) to remove residual piperidine.
-
Reagent Preparation: Prepare a solution of this compound (3-5 equivalents relative to resin loading) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Coupling Reaction: Add the reagent solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. The bulky nature of the tosyl group may require a longer reaction time than a standard amino acid coupling. [3]4. Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless or yellow) indicates complete reaction with the primary amine. If the test is positive, the reaction is incomplete; extend the reaction time or consider a second coupling.
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF (5x) followed by Dichloromethane (DCM) (3x) to remove all excess reagents and byproducts.
-
Cleavage and Deprotection: Proceed with the standard cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water) to cleave the modified peptide from the resin and remove side-chain protecting groups.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for purifying peptides, separating the desired product from deletion sequences, unreacted starting material, and other impurities based on hydrophobicity. [8][9]
-
Sample Preparation: Dissolve the crude, cleaved peptide in a minimal amount of a suitable solvent (e.g., 5-10% Acetonitrile in water with 0.1% TFA). Centrifuge to pellet any insoluble material.
-
Column and Solvents:
-
Column: C18 stationary phase is standard for peptides.
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
-
Gradient Elution: Run a linear gradient. A typical starting point is 5% to 65% Mobile Phase B over 30-60 minutes. The addition of the Tos-Gly moiety will generally increase the peptide's hydrophobicity, causing it to elute later (at a higher percentage of Acetonitrile) than the unmodified peptide. [10]4. Detection and Fractionation: Monitor the elution profile at 214 nm and 280 nm. Collect fractions corresponding to the major peaks.
-
Analysis: Quickly analyze the collected fractions using MALDI-TOF MS or ESI-MS to identify which peak corresponds to the correct molecular weight of the this compound modified peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a dry powder.
The Analytical Toolkit: Confirming Success
No single technique is sufficient for full characterization. A combination of methods is required to confirm identity, purity, and structural integrity. [11][12]
A. Mass Spectrometry (MS): The Identity Check
MS is indispensable for confirming that the covalent modification has occurred. It provides a precise measurement of the peptide's molecular weight, which should increase by a predictable amount upon modification. [13][14]
-
Expected Mass Shift: The addition of a Tos-Gly moiety (C₉H₉NO₃S) results in a monoisotopic mass increase of 211.0303 Da .
-
Tandem MS (MS/MS): To pinpoint the location of the modification (N-terminus vs. a specific lysine), the purified peptide should be analyzed by tandem MS. [13][15]Fragmentation of the peptide will produce a series of b- and y-ions. A modification on the N-terminus will shift the mass of all b-ions, while a modification on a lysine residue will cause a mass shift only in the b- and y-ions that contain that modified residue. [13] Table: Example Mass Spectrometry Data for a Hypothetical Peptide (M.W. 1500.0 Da)
Sample Theoretical Mass (Da) Observed Mass (Da) [M+H]⁺ Conclusion Unmodified Peptide 1500.00 1501.01 Starting material confirmed. | Modified Peptide | 1711.03 | 1712.04 | Successful single modification. |
B. High-Performance Liquid Chromatography (HPLC): The Purity Gauge
Analytical HPLC is used to determine the purity of the final product. [16]By integrating the area of the product peak relative to all other peaks in the chromatogram, a quantitative purity value can be assigned. A pure sample should exhibit a single, sharp peak.
Table: Example HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
|---|---|---|---|
| Crude Modified Peptide | 18.5 (Product) | 75.2 | 75.2% |
| 15.1 (Unreacted) | 18.3 | ||
| Other Impurities | 6.5 |
| Purified Modified Peptide | 18.6 | 98.9 | >98% |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Insight
For a thorough structural characterization, NMR spectroscopy is unparalleled. [17][18]While more resource-intensive, it provides definitive proof of the covalent bond formation and can reveal changes in the peptide's three-dimensional conformation upon modification. [1][19]
-
1D ¹H NMR: The appearance of new signals in the aromatic region (from the tosyl group) and a characteristic singlet for the glycine methylene protons provides strong evidence of successful modification.
-
2D NMR (COSY, TOCSY, NOESY): These experiments can be used to assign the resonances of the modified peptide and determine its solution structure. [19]Changes in the chemical shifts of backbone amide protons or side-chain protons near the modification site can indicate localized conformational changes. [20]
Conclusion
The characterization of this compound modified peptides is a multi-step process that demands precision in both execution and analysis. By employing a robust workflow that combines efficient on-resin synthesis, high-resolution RP-HPLC purification, and a tripartite analytical strategy (MS, HPLC, and NMR), researchers can confidently produce and validate their modified peptides. This rigorous approach is fundamental to ensuring the quality and reproducibility of data in downstream applications, from basic research to the development of next-generation peptide therapeutics.
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A Senior Application Scientist's Guide to Spectrophotometric Quantification of Tos-Gly-OSu Labeling
In the dynamic fields of bioconjugation and drug development, the precise covalent modification of biomolecules is paramount.[1] Amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, are workhorses for attaching moieties like peptides, drugs, or fluorophores to proteins and other biomolecules. Tos-Gly-OSu, a glycine-based NHS ester, offers a simple and efficient means of introducing a tosyl-protected glycine. Quantifying the extent of this labeling is a critical step to ensure batch-to-batch consistency, understand structure-activity relationships, and meet regulatory requirements.
This guide provides an in-depth comparison of spectrophotometric methods for quantifying this compound labeling, benchmarked against other common analytical techniques. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
The Chemistry of Amine Labeling with this compound
The core of the labeling reaction is the nucleophilic attack of a primary amine, typically the ε-amino group of a lysine residue or the N-terminus of a protein, on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[2] The reaction is highly pH-dependent, with an optimal range of pH 8.0-8.5 to ensure the deprotonation of the primary amines, thereby increasing their nucleophilicity.[3][4]
Caption: Chemical reaction of this compound with a primary amine.
Spectrophotometric Quantification Methods: A Comparative Analysis
Spectrophotometry offers a rapid, accessible, and cost-effective means to quantify the degree of labeling. Two primary spectrophotometric approaches are commonly employed: an indirect method quantifying residual primary amines and a direct method measuring the released N-hydroxysuccinimide.
Indirect Quantification via Residual Amine Determination: The TNBSA Assay
The 2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA) assay is a highly sensitive method for determining the concentration of free primary amines in a sample.[5] By measuring the amine concentration before and after the labeling reaction, the degree of modification can be calculated.
Principle: TNBSA reacts with primary amines to form a highly chromogenic derivative that can be measured at 335 nm or 420 nm.[5][6] The difference in absorbance between the unlabeled and labeled biomolecule is directly proportional to the number of primary amines that have been modified by this compound.
Experimental Workflow:
Caption: Workflow for the TNBSA-based quantification of amine labeling.
Detailed Protocol:
-
Reagent Preparation:
-
Sample Preparation:
-
Dissolve or dialyze the unlabeled control and this compound labeled protein samples into the reaction buffer at a concentration of 20-200 µg/mL.
-
Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine) in the reaction buffer.
-
-
Reaction:
-
Measurement:
-
Calculation:
-
Determine the amine concentration of the unlabeled and labeled samples from the standard curve.
-
Degree of Labeling (DOL) = (Amine concentration of unlabeled sample - Amine concentration of labeled sample) / Protein concentration.
-
Direct Quantification via NHS Release
An alternative spectrophotometric method involves quantifying the N-hydroxysuccinimide (NHS) released during the labeling reaction and after intentional hydrolysis of the remaining active esters. NHS has a characteristic absorbance at 260 nm.[7][8]
Principle: The amount of NHS released is stoichiometric to the number of labeling events. By measuring the absorbance at 260 nm after complete hydrolysis of the NHS ester, the total amount of active ester can be determined.
Experimental Workflow:
Caption: Workflow for quantifying NHS esters via base-induced hydrolysis.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve a known weight (1-2 mg) of the this compound reagent in an appropriate buffer (e.g., phosphate buffer, pH 7.5).[8]
-
Prepare a buffer blank.
-
-
Measurement:
-
Measure the initial absorbance of the reagent solution at 260 nm.[8]
-
To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH to induce complete hydrolysis of the NHS ester.[8]
-
Promptly measure the final absorbance at 260 nm. The reading should be taken within one minute as the absorbance can decrease over time.[8]
-
-
Calculation:
Comparison with Alternative Quantification Methods
While spectrophotometric methods are valuable, it is crucial to understand their performance in the context of other available techniques.
| Method | Principle | Pros | Cons | Typical Sensitivity |
| TNBSA Assay | Colorimetric detection of remaining primary amines.[5] | High sensitivity, well-established protocols. | Indirect measurement, potential for interference from amine-containing buffers (e.g., Tris).[5] | 2-20 µg/mL for small molecules. |
| NHS Release Assay | UV absorbance of released N-hydroxysuccinimide.[7] | Direct measurement of active ester. | Lower sensitivity, potential interference from other UV-absorbing molecules.[9] | Dependent on the extinction coefficient of NHS. |
| HPLC-Based Methods | Chromatographic separation and quantification of labeled vs. unlabeled species.[10] | High specificity and accuracy, can resolve different labeled species.[11] | Requires specialized equipment and expertise, can be time-consuming.[12] | High, dependent on the detector (UV, MS).[10] |
| Fluorescence-Based Assays | Derivatization of remaining amines with a fluorescent reagent (e.g., fluorescamine).[13] | Very high sensitivity.[14] | Requires a fluorometer, potential for quenching effects.[15] | Micromolar concentrations.[16] |
Concluding Remarks for the Practicing Scientist
The choice of quantification method for this compound labeling depends on the specific requirements of the application. For routine, rapid assessments where high precision is not the primary concern, the TNBSA assay offers a robust and sensitive solution. The NHS release assay provides a direct measure of the active ester content but may be less suitable for complex biological samples due to potential interferences.
For applications demanding the highest accuracy and the ability to resolve different labeled populations, HPLC-based methods are the gold standard, albeit at a higher cost and complexity. Fluorescence-based assays are an excellent choice when sample material is limited and high sensitivity is paramount.
Ultimately, a multi-method approach can provide the most comprehensive characterization of your bioconjugate.[17][18] By understanding the principles and limitations of each technique, researchers can make informed decisions to ensure the quality and reproducibility of their this compound labeled molecules.
References
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Gao, Y., et al. (2012). Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives. Chemistry Central Journal, 6(1), 136. [Link]
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Gautier, J., et al. (2009). The quantification of protein amino groups by the trinitrobenzenesulfonic acid method: a reexamination. Analytical Biochemistry, 390(2), 179-181. [Link]
-
Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature Chemical Biology, 7(12), 876-884. [Link]
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Hermanson, G. T. (2008). Bioconjugate Techniques. Academic Press. [Link]
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Glazer, A. N., et al. (1975). Chemical modification of proteins. Laboratory techniques in biochemistry and molecular biology, 4(Pt 1), 1-105. [Link]
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Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Current Protein & Peptide Science, 25(3), 226-243. [Link]
-
Singh, Y., et al. (2023). Chemical technology principles for selective bioconjugation of proteins and antibodies. Chemical Society Reviews, 52(24), 8469-8491. [Link]
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Fang, Y. (2008). Bioconjugate Techniques. Second Edition. Journal of Medicinal Chemistry, 51(20), 6688-6688. [Link]
-
Miron, T., & Wilchek, M. (1982). A spectrophotometric assay for soluble and immobilized N-hydroxysuccinimide esters. Analytical Biochemistry, 126(2), 433-435. [Link]
-
Gao, Y., et al. (2012). Facile spectrophotometric assay of molar equivalents of N-hydroxysuccinimide esters of monomethoxyl poly-(ethylene glycol) derivatives. ResearchGate. [Link]
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G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). TNBSA reagent for amine detection. Retrieved from [Link]
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Wikipedia. (n.d.). Bicinchoninic acid assay. Retrieved from [Link]
-
G-Biosciences. (n.d.). 2,4,6-Trinitrobenzene Sulfonic Acid Picrylsulfonic Acid. Retrieved from [Link]
-
Bio-protocol. (n.d.). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from [Link]
-
ProFoldin. (n.d.). Primary Amine Assay. Retrieved from [Link]
-
Consensus. (2017). Spectrophotometric method for the quantitative assay of N-hydroxysulfosuccinimide esters including extinction coefficients and reaction kinetics. Retrieved from [Link]
-
Kandur, S., & Lämmerhofer, M. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, 7(14), 5857-5863. [Link]
-
Gorg, A., et al. (2004). HPLC techniques for proteomics analysis—a short overview of latest developments. Briefings in Functional Genomics & Proteomics, 2(4), 309-318. [Link]
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Wahba, A. S., et al. (2019). Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nanoscale Advances, 1(4), 1438-1447. [Link]
-
ResearchGate. (n.d.). Fluorescent quantification of amino groups on silica nanoparticle surfaces. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Optimising HPLC Columns for Intact Protein Analysis: Key Insights and Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorescence reaction for amino acids. Retrieved from [Link]
-
Brinkmann, A., et al. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR. Langmuir, 34(49), 15096-15103. [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Workflow of HPLC Protein Purity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). A Multi-Method Approach for the Quantification of Surface Amine Groups on Silica Nanoparticles. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for primary amine quantification on magnetic nanoparticles?. Retrieved from [Link]
-
Liu, Y., et al. (2020). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. STAR Protocols, 1(3), 100180. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC Analysis of Tos-Gly-OSu Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and peptide synthesis, the precise monitoring of coupling reactions is paramount to ensure the efficacy and purity of the final product. Nα-p-Tosyl-L-glycine N-hydroxysuccinimide ester (Tos-Gly-OSu) is a valuable reagent for the introduction of a tosyl-protected glycine moiety. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound reaction products, supported by experimental rationale and comparative data. We will also explore alternative analytical techniques and offer insights from a seasoned perspective to empower you in your research and development endeavors.
The Chemistry of this compound and the Analytical Challenge
This compound is an activated ester designed for the facile acylation of primary and secondary amines, forming a stable amide bond. The reaction yields the desired N-tosylglycinamide product and releases N-hydroxysuccinimide (NHS) as a byproduct. However, a competing reaction, hydrolysis of the NHS ester, can occur in the presence of water, leading to the formation of N-tosylglycine.
The primary analytical challenge lies in developing a robust method that can simultaneously separate and quantify the starting material (this compound), the desired product (N-tosylglycinamide), and the major byproducts (N-tosylglycine and NHS). A successful HPLC method must provide sufficient resolution between these components to allow for accurate reaction monitoring and purity assessment.
Comparative HPLC Methodologies for this compound Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for analyzing the reaction mixtures of this compound due to its versatility in separating compounds with varying polarities.[1] The separation is governed by the hydrophobic interactions between the analytes and the stationary phase.
Choosing the Right Column: A Comparative Analysis of C18 and C8
The choice of the stationary phase is a critical first step in method development. The most common choices for this type of analysis are C18 (octadecyl) and C8 (octyl) columns.
| Feature | C18 Column | C8 Column | Senior Scientist's Recommendation |
| Stationary Phase | Silica particles functionalized with 18-carbon alkyl chains. | Silica particles functionalized with 8-carbon alkyl chains. | For the analysis of this compound and its derivatives, a C18 column is generally the preferred starting point . The longer carbon chains provide greater hydrophobicity, leading to stronger retention of the relatively non-polar tosylated compounds. This enhanced retention often translates to better resolution between the starting material, product, and the N-tosylglycine byproduct. A C8 column can be a viable alternative if faster analysis times are required and sufficient resolution can be achieved. |
| Hydrophobicity | More hydrophobic. | Less hydrophobic. | The tosyl group imparts significant hydrophobicity to the molecules of interest. A C18 phase will interact more strongly with this moiety, providing the necessary retention for effective separation. |
| Retention Time | Generally longer retention times. | Generally shorter retention times. | While longer retention times may seem disadvantageous, they often allow for the use of shallower gradients, which can significantly improve the separation of closely eluting peaks. |
| Typical Applications | Separation of non-polar to moderately polar compounds, peptides, and small molecules.[2] | Separation of moderately polar compounds, where shorter analysis times are desired. | The polarity range of the analytes in a this compound reaction mixture (from the relatively non-polar product to the more polar NHS byproduct) is well-suited for the resolving power of a C18 column. |
Optimizing the Mobile Phase: The Key to Resolution
The mobile phase composition is arguably the most powerful tool for manipulating selectivity and resolution in RP-HPLC. A typical mobile phase for this application consists of an aqueous component (often with a buffer and an acid modifier) and an organic modifier (typically acetonitrile or methanol).
A recommended starting point for mobile phase optimization:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Rationale behind the choice:
-
Acetonitrile: Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Trifluoroacetic Acid (TFA): The addition of an acid like TFA serves two primary purposes. Firstly, it protonates the free carboxyl group of the N-tosylglycine byproduct, suppressing its ionization and leading to a more retained and sharper peak. Secondly, it acts as an ion-pairing agent, which can improve the peak shape of the tosylated compounds.
A gradient elution is typically employed to achieve a good separation of all components within a reasonable timeframe. A shallow gradient is often necessary to resolve the structurally similar this compound and its corresponding amide product.
Detection Wavelength: Maximizing Sensitivity
The tosyl group contains an aromatic ring, which provides strong UV absorbance. Based on the UV spectrum of N-p-tosylglycine, a detection wavelength in the range of 220-230 nm is recommended to achieve high sensitivity for both the starting material and the tosylated products. While the NHS byproduct has a weaker chromophore, it can often be detected at these lower wavelengths as well.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol provides a robust starting point for the analysis of this compound reaction mixtures. It is designed to be a stability-indicating method, capable of separating the active ester from its primary degradation product.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution, efficiency, and backpressure. |
| Mobile Phase A | 0.1% TFA in Water | Acidifies the mobile phase to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | The organic modifier for eluting the hydrophobic compounds. |
| Gradient | 10-90% B over 20 minutes | A shallow gradient is crucial for separating the structurally similar tosylated compounds. This can be further optimized based on the specific amine used in the reaction. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | 225 nm | Provides good sensitivity for the tosylated compounds. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
Visualizing the Workflow
Caption: Workflow for the HPLC analysis of this compound reaction products.
Comparison with Alternative Analytical Techniques
While HPLC is the workhorse for routine analysis, other techniques can provide complementary and, in some cases, more detailed information.
| Technique | Advantages | Disadvantages | When to Consider |
| Mass Spectrometry (MS) | - Provides molecular weight information, confirming the identity of products and byproducts.- Can be coupled with HPLC (LC-MS) for enhanced specificity.- High sensitivity. | - May require more complex instrumentation and expertise.- Quantification can be more challenging than with UV detection. | - For definitive identification of unknown peaks in the chromatogram.- When analyzing complex reaction mixtures with multiple potential products.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Provides detailed structural information.- Can be used for quantitative analysis (qNMR).- Non-destructive. | - Lower sensitivity compared to HPLC and MS.- Requires higher sample concentrations.- Can be time-consuming to acquire and process data. | - For in-depth structural elucidation of isolated products.- For kinetic studies where real-time monitoring of multiple species is required.[4][5] |
| Thin-Layer Chromatography (TLC) | - Simple, rapid, and inexpensive.- Useful for quick qualitative assessment of reaction progress. | - Poor resolution and quantification capabilities.- Not suitable for detailed analysis of complex mixtures. | - For rapid, at-a-glance monitoring of the disappearance of starting material. |
Visualizing the Reaction Scheme
Caption: Reaction scheme of this compound with a primary amine.
Trustworthiness and Self-Validation
The described HPLC protocol is designed to be a self-validating system. The inclusion of standards for the starting material, the expected product (if available), and the potential hydrolysis byproduct allows for the confident identification of each peak by retention time. Furthermore, monitoring the decrease in the this compound peak area with a corresponding increase in the product and/or hydrolysis byproduct peak areas provides a clear and reliable measure of reaction conversion and stability.
References
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American Chemical Society. (n.d.). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]
-
American Chemical Society. (2025). Development of flow-NMR spectroscopy for real-time monitoring and kinetics studies of novel peptide therapeutics. ACS Fall 2025. Retrieved from [Link]
-
PubMed. (2004). Reaction monitoring of enzyme-catalyzed ester cleavage by time-resolved fluorescence and electrospray mass spectrometry: method development and comparison. Retrieved from [Link]
-
Hawach Scientific. (n.d.). Difference between C18 Column and C8 Column. Retrieved from [Link]
-
Separation Science. (2024). C8 vs C18 Column: Which Should You Choose?. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Science.gov. (n.d.). c18 reversed-phase hplc: Topics by Science.gov. Retrieved from [Link]
-
PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
RSC Publishing. (n.d.). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Retrieved from [Link]
-
Phenomenex. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
PubMed. (1998). N-hydroxysuccinimide ester labeling 5'-aminoalkyl DNA oligomers: reaction conditions and purification. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
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- 5. Development of flow-NMR spectroscopy for real-time monitoring and kinetics studies of novel peptide therapeutics - American Chemical Society [acs.digitellinc.com]
A Senior Application Scientist's Guide to the Biological Activity of Amine-Reactive Conjugated Proteins, Featuring Tos-Gly-OSu
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein modification, the strategic conjugation of functional moieties is paramount for advancing therapeutic and diagnostic applications. This guide provides an in-depth technical comparison of protein conjugation methodologies, with a specific focus on amine-reactive reagents, including the N-hydroxysuccinimide (NHS) ester, Tos-Gly-OSu. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge and practical protocols to navigate the complexities of protein modification and rigorously assess the biological activity of your conjugated proteins.
The Rationale for Protein Conjugation: Enhancing and Tailoring Function
Proteins, in their native state, are the workhorses of biological systems. However, their inherent properties may not always be optimal for therapeutic or research applications. Post-translational modifications, both natural and synthetic, can profoundly alter a protein's function, stability, and localization.[1][2] The covalent attachment of molecules—a process known as bioconjugation—can be employed to:
-
Improve Pharmacokinetics: Conjugation of polymers like polyethylene glycol (PEG) can increase the hydrodynamic radius of a protein, reducing renal clearance and extending its circulating half-life.
-
Enable Targeted Delivery: The attachment of a cytotoxic drug to a monoclonal antibody, creating an antibody-drug conjugate (ADC), allows for the specific delivery of the therapeutic payload to cancer cells.[1][3]
-
Introduce Reporter Molecules: The addition of fluorescent dyes, biotin, or enzymes facilitates the detection and quantification of the protein in various assays.
-
Modulate Biological Activity: Conjugation can be used to either enhance or inhibit a protein's natural function, depending on the nature and site of the modification.
Primary amines, present at the N-terminus of proteins and on the side chains of lysine residues, are frequent targets for conjugation due to their nucleophilicity and common surface accessibility.[4]
The Chemistry of Amine-Reactive Conjugation: A Focus on NHS Esters like this compound
N-hydroxysuccinimide (NHS) esters are a widely used class of amine-reactive reagents that form stable amide bonds with primary amines.[4][5] The reaction proceeds via a nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of NHS as a leaving group.
This compound (N-α-Tosyl-glycine-N'-hydroxysuccinimide ester) is a specific NHS ester that incorporates a tosyl-protected glycine moiety. While literature specifically detailing the biological activity of proteins conjugated with this compound is limited, its chemical properties place it within the broader class of NHS esters. The presence of the tosyl group, a good leaving group in other contexts, and the glycine spacer may influence the reactivity and steric hindrance of the reagent, potentially impacting the degree and sites of conjugation.
The Reaction Mechanism of this compound
The conjugation of a protein with this compound follows the general mechanism of NHS ester reactions:
Caption: Reaction of this compound with a primary amine on a protein.
A critical consideration in NHS ester chemistry is the competing hydrolysis reaction, where water molecules attack the ester, leading to an inactive carboxylic acid. This reaction is pH-dependent and becomes more pronounced at higher pH values. Therefore, careful control of the reaction buffer pH (typically 7.2-8.5) is crucial for efficient conjugation.[5]
A Comparative Analysis of Amine-Reactive Crosslinkers
While NHS esters like this compound are workhorses in bioconjugation, several alternatives exist, each with distinct advantages and disadvantages. The choice of crosslinker should be guided by the specific protein, the desired properties of the conjugate, and the intended application.
| Feature | This compound (NHS Ester) | Isothiocyanates (e.g., FITC) | Sulfonyl Chlorides | Carbodiimides (e.g., EDC) |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Sulfonyl chloride | Carbodiimide |
| Target | Primary amines | Primary amines | Primary/secondary amines, thiols, phenols | Carboxyl groups (for activation to react with amines) |
| Resulting Bond | Amide | Thiourea | Sulfonamide | Amide (zero-length) |
| Optimal pH | 7.2 - 8.5 | 9.0 - 10.0 | > 8.0 | 4.5 - 6.0 (activation); 7.2 - 7.5 (coupling) |
| Bond Stability | Very High[4] | Moderate to Low[6] | Very High | Very High |
| Key Advantage | Well-established chemistry, stable amide bond. | Good stability in solution before conjugation. | High reactivity. | Creates a direct amide bond with no spacer. |
| Key Disadvantage | Susceptible to hydrolysis. | Higher pH requirement, less stable bond. | Lower specificity, harsh reaction conditions. | Can lead to protein polymerization if not controlled. |
Experimental Protocols for Assessing Biological Activity
The conjugation process, while essential, carries the risk of altering the protein's three-dimensional structure and, consequently, its biological function. Therefore, a thorough characterization of the conjugated protein is a non-negotiable step in the workflow.
Characterization of the Conjugate: Degree of Labeling
Before assessing biological activity, it is crucial to determine the extent of conjugation, often referred to as the drug-to-antibody ratio (DAR) in the context of ADCs. Mass spectrometry is a powerful tool for this purpose, providing information on the distribution of conjugated species.
Caption: Workflow for determining the degree of labeling by mass spectrometry.
Step-by-Step Protocol: ELISA-Based Binding Assay
For proteins where biological activity is mediated by binding to a target (e.g., an antibody binding to its antigen, a growth factor binding to its receptor), an ELISA-based assay can quantify the impact of conjugation on this interaction.
Materials:
-
96-well microtiter plate
-
Target antigen or receptor
-
Conjugated protein and unconjugated control
-
Blocking buffer (e.g., 3% BSA in PBST)
-
Wash buffer (e.g., PBST)
-
Detection antibody (if necessary)
-
Enzyme-linked secondary antibody
-
Substrate solution
-
Stop solution
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target antigen/receptor at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.[7]
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add serial dilutions of the conjugated protein and unconjugated control to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation (if required): If the conjugated protein is not directly detectable, add a primary antibody that recognizes the protein of interest and incubate for 1 hour at room temperature. Follow with washing steps.
-
Secondary Antibody Incubation: Add the enzyme-linked secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add the substrate solution and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance values against the protein concentration and compare the binding curves of the conjugated and unconjugated proteins to determine any change in binding affinity.
Step-by-Step Protocol: Cell Proliferation (MTT) Assay
For conjugated proteins that are expected to affect cell viability or proliferation (e.g., growth factors, cytotoxic drug conjugates), the MTT assay is a widely used colorimetric method to assess metabolic activity.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete cell culture medium
-
Conjugated protein and unconjugated control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of the conjugated protein and unconjugated control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the protein concentration. Compare the dose-response curves of the conjugated and unconjugated proteins.
Caption: Workflow of a cell proliferation (MTT) assay.
Conclusion and Future Directions
The conjugation of proteins with reagents like this compound offers a powerful strategy to enhance their therapeutic and diagnostic potential. However, the act of chemical modification is not without its challenges, and a rigorous assessment of the biological activity of the resulting conjugate is imperative. This guide provides a framework for understanding the chemistry of amine-reactive conjugation and for conducting essential biological assays.
While the broader class of NHS esters is well-characterized, there is a clear need for further research into the specific effects of this compound on protein function. Future studies should focus on direct comparisons of this compound with other crosslinkers on a panel of model proteins, quantifying the impact on enzymatic activity, receptor binding, and cellular responses. Such data will be invaluable for researchers in selecting the optimal conjugation strategy for their specific needs and for advancing the field of bioconjugation.
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Agilent Technologies. (n.d.). An Integrated Workflow for Automated Calculation of Antibody-Drug Conjugate (ADC) Drug-to-Antibody Ratio (DAR). Retrieved from [Link]
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Theillet, F. X., Smet-Nocca, C., & Landrieu, I. (2012). Cell signaling, post-translational protein modifications and NMR spectroscopy. Journal of biomolecular NMR, 54(3), 217–236. Retrieved from [Link]
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ResearchGate. (n.d.). Fig. 5 Cell viability assay. a This graph represented the results of.... Retrieved from [Link]
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Zhang, C., & Cui, H. (2020). Recent progress in enzymatic protein labelling techniques and their applications. Organic & biomolecular chemistry, 18(46), 9313–9325. Retrieved from [Link]
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L-F., M., & G., M. (2010). Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry. Bioconjugate chemistry, 21(2), 294–301. Retrieved from [Link]
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Kim, Y. S., & Park, S. B. (2021). Selective fluorescent labeling of cellular proteins and its biological applications. Chemical Society reviews, 50(15), 8436–8453. Retrieved from [Link]
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Whiteaker, J. R., Hal-Lauer, K. C., & Paulovich, A. G. (2023). Targeted Quantitative Mass Spectrometry Analysis of Protein Biomarkers From Previously Stained Single Formalin-Fixed Paraffin-Embedded Tissue Sections. The Journal of molecular diagnostics : JMD, 25(1), 23–33. Retrieved from [Link]
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Alam, M. M. (2022). Insights on Chemical Crosslinking Strategies for Proteins. Polymers, 14(23), 5085. Retrieved from [Link]
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Lee, J. E., & Lee, J. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Bioconjugate chemistry, 32(12), 2451–2470. Retrieved from [Link]
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Adusumalli, S. R., Rawale, D. G., & Singh, Y. (2018). Chemo- and Regioselective Lysine Modification on Native Proteins. Bioconjugate chemistry, 29(12), 4066–4071. Retrieved from [Link]
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A Senior Application Scientist's Guide to Crosslinker Selection: A Head-to-Head Comparison for Robust Bioconjugation and Interaction Analysis
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a cornerstone of experimental design. The success of techniques ranging from the elucidation of protein-protein interactions to the construction of targeted therapeutics hinges on the judicious selection of a chemical crosslinker. This guide provides an in-depth, objective comparison of common crosslinking reagents, supported by experimental rationale and detailed protocols, to empower you to make informed decisions for your specific application.
The Fundamental Principles of Chemical Crosslinking
Chemical crosslinkers are molecules possessing two or more reactive ends capable of forming covalent bonds with specific functional groups on proteins and other biomolecules.[1] The choice of a crosslinker dictates the specificity, stability, and spatial constraints of the resulting linkage. Key characteristics to consider when selecting a crosslinker include:
-
Reactivity: The functional groups targeted by the crosslinker's reactive ends (e.g., primary amines, sulfhydryls, carboxyls).
-
Homobifunctional vs. Heterobifunctional: Whether the reactive ends are identical or different, which determines the strategy for conjugation.[1]
-
Spacer Arm Length: The distance spanned by the crosslinker, which provides spatial information about the proximity of the linked molecules.[2]
-
Cleavability: The presence of a cleavable bond within the spacer arm, allowing for the dissociation of the crosslinked molecules under specific conditions.
-
Solubility and Cell Permeability: Physicochemical properties that determine the suitability of a crosslinker for in vitro or in vivo applications.
This guide will delve into a head-to-head comparison of crosslinkers based on these critical features, with a focus on two major applications: Co-Immunoprecipitation (Co-IP) for studying protein-protein interactions and the development of Antibody-Drug Conjugates (ADCs).
A Comparative Analysis of Crosslinker Chemistries
The heart of a crosslinker lies in its reactive groups. The following sections provide a detailed comparison of the most common crosslinking chemistries.
Amine-Reactive Crosslinkers: The Workhorses of Bioconjugation
Primary amines, found on the side chains of lysine residues and the N-terminus of proteins, are abundant and readily accessible, making amine-reactive crosslinkers a popular choice.[3]
N-hydroxysuccinimide (NHS) Esters:
NHS esters are the most common amine-reactive functional group.[4] They react with primary amines at physiological to slightly alkaline pH (7.2-9.0) to form stable amide bonds.[5]
-
Disuccinimidyl suberate (DSS) vs. Bis(sulfosuccinimidyl) suberate (BS3): DSS is a water-insoluble, cell membrane-permeable crosslinker, making it suitable for intracellular crosslinking.[5] In contrast, BS3 is the water-soluble, cell membrane-impermeable analog, ideal for crosslinking cell surface proteins.[5] The choice between DSS and BS3 depends on the location of the target proteins. For intracellular interactions, DSS is the appropriate choice, while for cell-surface interactions, BS3 is preferred to avoid unwanted crosslinking of intracellular proteins.[1]
Table 1: Comparison of Amine-Reactive Crosslinkers
| Crosslinker | Reactive Group | Spacer Arm Length | Cell Permeable? | Key Applications |
| DSS | NHS Ester | 11.4 Å | Yes | Intracellular protein-protein interactions |
| BS3 | Sulfo-NHS Ester | 11.4 Å | No | Cell-surface protein-protein interactions |
Sulfhydryl-Reactive Crosslinkers: Specificity for Cysteine Residues
Sulfhydryl groups, present on cysteine residues, are less abundant than primary amines, offering a higher degree of specificity in crosslinking.
Maleimides:
Maleimides react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds. This specificity is highly advantageous for controlled, site-directed conjugation.
-
SMCC vs. Sulfo-SMCC: Similar to the DSS/BS3 pair, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is water-insoluble, while its sulfonated counterpart, Sulfo-SMCC, is water-soluble.[6] These are heterobifunctional crosslinkers, possessing an NHS ester on one end and a maleimide on the other, allowing for a two-step conjugation process. This is particularly useful in ADC development, where the antibody is first modified with the crosslinker via its amine groups, and then the cytotoxic drug, containing a sulfhydryl group, is attached.[6] The water-solubility of Sulfo-SMCC is beneficial for reactions in aqueous buffers without the need for organic solvents.[6]
Carboxyl-Reactive Crosslinkers: The "Zero-Length" Option
Carboxyl groups are found on aspartic acid, glutamic acid residues, and the C-terminus of proteins.
Carbodiimides (EDC):
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning it facilitates the direct formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[7] This is advantageous when minimizing the structural perturbation of the interacting proteins is critical. EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or Sulfo-NHS to increase the efficiency of the reaction by forming a more stable amine-reactive intermediate.[8]
Photoreactive Crosslinkers: Capturing Transient Interactions
Photoreactive crosslinkers remain inert until activated by UV light, offering temporal control over the crosslinking reaction.[9] This is particularly useful for capturing transient or weak protein-protein interactions in vivo.[10]
Diazirines and Aryl Azides:
Upon UV activation, these groups form highly reactive intermediates (carbenes and nitrenes, respectively) that can react with a wide range of chemical bonds in close proximity, providing a "snapshot" of interactions at a specific moment.[9]
Application Focus 1: Enhancing Co-Immunoprecipitation (Co-IP) with Crosslinking
Co-IP is a powerful technique for identifying protein-protein interactions. However, weak or transient interactions can be lost during the multiple washing steps. Crosslinking can stabilize these interactions, significantly improving the yield and reliability of Co-IP experiments.
Experimental Workflow: Crosslinking for Co-IP
Caption: Workflow for Co-IP with in-solution crosslinking.
Detailed Protocol: Antibody Crosslinking to Protein A/G Beads using DSS
This protocol covalently attaches the antibody to the beads, preventing its co-elution with the target protein complex and leading to cleaner Western blot results.
Materials:
-
Protein A/G Agarose Beads
-
Antibody specific to the bait protein
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DSS (Disuccinimidyl suberate)
-
DMSO (Dimethyl sulfoxide)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)
Procedure:
-
Antibody Binding:
-
Wash 50 µL of Protein A/G bead slurry twice with 1 mL of PBS.
-
Resuspend the beads in 500 µL of PBS.
-
Add 1-10 µg of your primary antibody and incubate with gentle rotation for 1-2 hours at room temperature.
-
-
Crosslinking:
-
Wash the beads twice with PBS to remove unbound antibody.
-
Resuspend the beads in 1 mL of PBS.
-
Prepare a 25 mM stock solution of DSS in DMSO. Immediately add 20 µL of the DSS stock to the bead suspension (final concentration 0.5 mM).
-
Incubate with gentle rotation for 30-60 minutes at room temperature.
-
-
Quenching:
-
Add 50 µL of 1 M Tris-HCl, pH 7.5 to quench the crosslinking reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Washing:
-
Wash the beads three times with 1 mL of Wash Buffer.
-
-
Immunoprecipitation:
-
The antibody-crosslinked beads are now ready for immunoprecipitation with your cell lysate.
-
Application Focus 2: The Critical Role of Crosslinkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety.[11]
Cleavable vs. Non-Cleavable Linkers: A Strategic Choice
Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved under specific conditions within the tumor microenvironment or inside the cancer cell, releasing the cytotoxic payload.[11]
-
Hydrazone Linkers: Cleaved in the acidic environment of endosomes and lysosomes.
-
Disulfide Linkers: Cleaved in the reducing environment of the cytoplasm.
-
Peptide Linkers: Cleaved by specific proteases that are overexpressed in tumor cells.
Non-Cleavable Linkers: These linkers are highly stable and release the drug only after the complete lysosomal degradation of the antibody.[12] This can result in higher stability in circulation and potentially a better safety profile.[13]
Table 2: Comparison of Linker Types in ADCs
| Linker Type | Release Mechanism | Advantages | Disadvantages |
| Cleavable | Enzymatic, pH, or reductive cleavage | Potent bystander effect, rapid drug release | Potential for premature drug release in circulation |
| Non-Cleavable | Antibody degradation | High plasma stability, reduced off-target toxicity | No bystander effect, slower drug release |
Experimental Data Snapshot: Stability of SMCC-linked ADCs
Studies have shown that ADCs constructed with the non-cleavable SMCC linker (Ab-SMCC-DM1) exhibit good stability, with the primary catabolite being the expected product of intracellular antibody proteolysis (lysine-SMCC-DM1).[13] While some minor loss of the drug can occur in plasma, the thioether bond formed by the maleimide is generally stable.[13]
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Conclusion: Making the Right Choice
The selection of a crosslinker is a critical step that requires careful consideration of the experimental goals and the biochemical properties of the molecules involved. For capturing transient protein interactions in Co-IP, an amine-reactive crosslinker like DSS or its water-soluble counterpart BS3 can be highly effective. For the development of stable and effective ADCs, the choice between a cleavable and a non-cleavable linker will depend on the desired mechanism of action and the characteristics of the target tumor. By understanding the fundamental principles of crosslinking chemistry and leveraging the comparative data and protocols presented in this guide, researchers can confidently select the optimal crosslinker to achieve robust and reproducible results.
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Bian, S., & Chowdhury, S. M. (2014). Profiling Protein-Protein Interactions and Protein Structures Using Chemical Cross-linking and Mass Spectrometry. Austin Journal of Biomedical Engineering, 1(4), 1017. [Link]
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Hemaprabha, E. (2012). Chemical Crosslinking of Proteins: A Review. Journal of Pharmaceutical and Scientific Innovation, 1(1), 14-18. [Link]
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Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads. (2025). Journal of Pharmaceutical and Biomedical Analysis, 249, 116361. [Link]
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Luo, C., et al. (2016). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. Bioconjugate Chemistry, 27(7), 1733–1741. [Link]
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Kalkhof, S., et al. (2015). Protein structure prediction guided by cross-linking restraints—A systematic evaluation of the impact of the cross-linking spacer length. Methods, 89, 63–74. [Link]
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Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025). LCGC International. [Link]
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Liu, F., et al. (2015). Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes. Nature Methods, 12(12), 1145–1148. [Link]
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Gutierrez, C. B., et al. (2020). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. Journal of the American Society for Mass Spectrometry, 31(11), 2247–2261. [Link]
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Shanghai Institute of Materia Medica. (2019). Research. Retrieved from [Link]
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ResearchGate. (n.d.). Crosslinking with varying protein concentration and.... Retrieved from [Link]
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Götze, M., et al. (2019). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Accounts of Chemical Research, 52(6), 1597–1608. [Link]
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Kalkhof, S., et al. (2015). Protein structure prediction guided by crosslinking restraints--a systematic evaluation of the impact of the crosslinking spacer length. Methods, 89, 63-74. [Link]
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Measurement of ADC stability in plasma and serum via mass spectrometry analysis. (2022). Bioanalysis Zone. [Link]
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Petrotchenko, E. V., & Borchers, C. H. (2014). In-depth analysis of zero-length crosslinking for structural mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1156, 209–222. [Link]
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Barth, M., & Schmidt, C. (2015). Quantitative Cross-Linking of Proteins and Protein Complexes. In Protein-Ligand Interactions (pp. 387-396). Humana Press. [Link]
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Barth, M., & Schmidt, C. (2015). Quantitative Cross-Linking of Proteins and Protein Complexes. Methods in Molecular Biology, 1295, 387-396. [Link]
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Petrotchenko, E. V., & Borchers, C. H. (2014). Probing structures of large protein complexes using zero-length cross-linking. Proteomics, 14(10), 1156–1165. [Link]
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Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions. (2017). Methods in Molecular Biology, 1573, 139-152. [Link]
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AxisPharm. (2024). Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates. Retrieved from [Link]
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Qoronfleh, M. W., et al. (2003). Clean western blot signals from immunoprecipitated samples. BioTechniques, 35(4), 684–686. [Link]
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Reddit. (n.d.). Western Blot: How do we compare relative amounts of a protein between two samples?. Retrieved from [Link]
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Leon, S., et al. (2005). Characterization of Protein-Protein Interactions: Application to the Understanding of Peroxisome Biogenesis. In Peroxisomes (pp. 223-241). Humana Press. [Link]
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Wang, Y., et al. (2019). Cross-linking, Immunoprecipitation and Proteomic Analysis to Identify Interacting Proteins in Cultured Cells. Bio-protocol, 9(11), e3256. [Link]
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A Senior Application Scientist's Guide to Site-Specific Protein Labeling: Evaluating N-Terminal Modification with Tos-Gly-OSu Against Modern Alternatives
For researchers, scientists, and drug development professionals, the ability to selectively modify proteins is paramount for elucidating biological function and developing novel therapeutics. This guide provides an in-depth comparison of site-specific protein labeling strategies, with a focus on confirming the utility of traditional N-terminal labeling reagents like Tos-Gly-OSu against contemporary, highly specific methodologies.
The Imperative of Precision: Why Site-Specific Labeling Matters
The covalent attachment of functional moieties—such as fluorophores, biotin, or therapeutic payloads—to a protein of interest is a cornerstone of modern biological research and drug development.[1][2][3] Historically, protein labeling has often relied on the stochastic modification of reactive amino acid side chains, such as the primary amines of lysine residues or the thiols of cysteine residues.[4][5] While effective for certain applications, this approach often yields heterogeneous mixtures of protein conjugates with varying numbers of labels attached at different positions.[4] This heterogeneity can compromise the in vitro and in vivo performance of the conjugate, leading to difficulties in characterization, process control, and inconsistent biological activity.[4][6]
Site-specific labeling methodologies overcome these limitations by directing the modification to a single, predetermined location on the protein.[4][7] This precision ensures the production of a homogeneous population of well-defined protein conjugates, leading to improved stability, predictable pharmacokinetics, and enhanced biological function.[7][8]
N-Terminal Labeling: The this compound Approach
One of the earliest strategies for achieving a degree of site-specificity leverages the unique reactivity of the α-amine at the N-terminus of a protein. Reagents like this compound (Tosyl-Glycine-N-hydroxysuccinimide ester) are designed to exploit the lower pKa of the N-terminal α-amine compared to the ε-amines of lysine residues.[9][10] By carefully controlling the reaction pH (typically between 7.0 and 7.5), it is possible to preferentially acylate the more nucleophilic N-terminal amine.[9]
The "Tos-Gly" portion of the reagent provides a spacer and the tosyl group can be useful for subsequent analytical characterization, while the N-hydroxysuccinimide (OSu) ester is a highly reactive group that readily forms a stable amide bond with the primary amine.[9][11]
Visualizing the N-Terminal Labeling Workflow
Caption: Workflow for site-specific protein labeling using Sortase-Mediated Ligation.
Unnatural Amino Acid (UAA) Incorporation
This powerful technique involves expanding the genetic code to incorporate an amino acid with a bioorthogonal functional group (e.g., an azide or alkyne) at a specific site in the protein. [12][13][14]This is achieved by introducing a unique codon (e.g., the amber stop codon, TAG) at the desired location in the gene encoding the protein of interest, along with an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes this codon and incorporates the UAA during translation. [15][16]The incorporated bioorthogonal handle can then be selectively reacted with a complementary probe using "click chemistry". [17][18] Mechanism:
-
Genetic Engineering: A stop codon (e.g., TAG) is introduced at the desired labeling site in the protein's gene.
-
Expression: The modified gene is expressed in a host cell that also expresses an orthogonal tRNA synthetase and its cognate tRNA.
-
Incorporation: The UAA, supplied in the growth media, is charged onto the orthogonal tRNA by the synthetase and incorporated into the protein at the position of the unique codon.
-
Bioorthogonal Ligation: The protein now contains a unique chemical handle (e.g., an azide) that can be specifically labeled with a probe containing a complementary reactive group (e.g., an alkyne) via a click chemistry reaction. [17][18][19]
Click Chemistry
Click chemistry refers to a class of reactions that are highly specific, efficient, and biocompatible. [17][18][19]The most common example in protein labeling is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). [17][19]These reactions are bioorthogonal, meaning they do not interfere with native biological functional groups. [18][20] Mechanism: A protein is first functionalized with either an azide or an alkyne group, often through UAA incorporation. A labeling probe is synthesized with the complementary functional group. The protein and the probe are then reacted, often in the presence of a copper(I) catalyst, to form a stable triazole linkage. [17][19]Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that uses a strained cyclooctyne, making it suitable for live-cell labeling. [14]
Performance Comparison: this compound vs. Modern Alternatives
| Feature | N-Terminal Labeling (e.g., this compound) | Sortase-Mediated Ligation (SML) | Unnatural Amino Acid (UAA) Incorporation + Click Chemistry |
| Specificity | Moderate to High (pH dependent) | Very High (Enzyme-substrate specific) [1][21] | Very High (Codon specific) [12][13] |
| Location | N-terminus only [9] | N- or C-terminus [5][21] | Any user-defined site [12][13] |
| Protein Engineering | None required | Required (addition of LPXTG tag) [21] | Required (gene mutagenesis, orthogonal pair) [12][15] |
| Reaction Conditions | Mild (pH 7.0-7.5), chemical | Mild (physiological pH), enzymatic [21][22] | Mild, bioorthogonal [18][20] |
| Efficiency | Variable, dependent on N-terminal accessibility | Generally high, but can be slow [23] | High, both incorporation and ligation [18] |
| Versatility of Labels | High (any NHS ester) | High (any N-terminal Gly-tagged molecule) [5] | Very High (any probe with a click handle) [17][18] |
| Suitability for Live Cells | No | Yes (with engineered sortase variants) [24] | Yes [18][20] |
Case Study: Antibody-Drug Conjugates (ADCs)
The development of ADCs highlights the critical need for site-specific conjugation. Early ADCs were produced by stochastic labeling of lysines or cysteines, resulting in heterogeneous mixtures with variable drug-to-antibody ratios (DARs). [4]This heterogeneity led to inconsistent efficacy and pharmacokinetics. Modern ADC development heavily relies on site-specific technologies like SML and UAA incorporation to produce homogeneous ADCs with a defined DAR, leading to improved therapeutic windows and more predictable clinical outcomes. [4][7]
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency (N-Terminal) | Inaccessible N-terminus; Suboptimal pH; Reagent degradation | Engineer a flexible linker at the N-terminus; Optimize reaction pH (6.5-7.5); Use freshly prepared reagent. [10] |
| Non-specific Labeling (N-Terminal) | Reaction pH is too high; Excessive molar excess of reagent | Lower the reaction pH; Titrate the reagent concentration to the lowest effective amount. [10] |
| Low Yield (SML) | Inactive sortase enzyme; Inaccessible recognition tag | Confirm enzyme activity with a control reaction; Engineer a flexible linker flanking the LPXTG tag. |
| Low UAA Incorporation | Inefficient orthogonal synthetase/tRNA pair; UAA toxicity | Optimize expression conditions (e.g., lower temperature, different media); Use a different orthogonal pair or UAA analog. |
Conclusion
While N-terminal labeling with reagents like this compound remains a viable option for certain applications, the field of protein conjugation has largely moved towards more specific and versatile methods. For applications demanding the highest degree of homogeneity, control over the conjugation site, and biocompatibility, enzymatic methods like Sortase-Mediated Ligation and the combination of Unnatural Amino Acid incorporation with click chemistry offer unparalleled advantages. As a senior application scientist, the recommendation for any new protein conjugation project would be to strongly consider these modern, site-specific technologies to ensure the generation of well-defined, reproducible, and highly functional protein conjugates.
References
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Popp, M. W., Antos, J. M., Grotenbreg, G. M., Spooner, E., & Ploegh, H. L. (2007). Sortagging: a versatile method for protein labeling. Nature chemical biology, 3(11), 707-708. [Link]
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Mao, H., Hart, S. A., Schink, A., & Pollok, B. A. (2004). Sortase-mediated protein ligation: a new method for protein engineering. Journal of the American Chemical Society, 126(9), 2670-2671. [Link]
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Guimaraes, C. P., Witte, M. D., Theile, C. S., Bozkurt, G., Kundrat, L., Ploegh, H. L., & Guimaraes, C. P. (2013). Site-specific C-terminal and internal loop labeling of proteins using sortase-mediated reactions. Nature protocols, 8(9), 1787-1799. [Link]
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Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. [Link]
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
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Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics. Fiveable. [Link]
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MDPI. (2020). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. MDPI. [Link]
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ACS Chemical Neuroscience. (2020). Application of N-Terminal Labeling Methods Provide Novel Insights into Endoproteolysis of the Prion Protein in Vivo. ACS Publications. [Link]
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Nature Protocols. (2012). Depsipeptide substrates for sortase-mediated N-terminal protein ligation. Nature. [Link]
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Metware. (n.d.). Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research. Metware. [Link]
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Guimaraes, C. P., & Ploegh, H. L. (2014). Site-specific N-terminal labeling of proteins using sortase-mediated reactions. Current protocols in protein science, 76(1), 15.3. 1-15.3. 14. [Link]
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SpringerLink. (2016). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Springer. [Link]
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Teledyne Photometrics. (n.d.). Labeling Proteins For Single Molecule Imaging. Teledyne Photometrics. [Link]
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Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic acids research, 30(21), 4692-4699. [Link]
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Lee, K. J., Kang, D., & Park, H. S. (2019). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Molecules and cells, 42(5), 386–396. [Link]
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Dempsey, D. D., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in enzymology, 638, 335-351. [Link]
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Kubyshkin, V., & Budisa, N. (2017). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International journal of molecular sciences, 18(8), 1774. [Link]
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Valledor, L., et al. (2022). Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance. Proteomes, 10(1), 2. [Link]
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Wang, L. (2017). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in molecular biology (Clifton, N.J.), 1657, 183–195. [Link]
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ACS Chemical Biology. (2023). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. ACS Publications. [Link]
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Pharmaceuticals. (2020). Site-Specific Antibody Conjugation with Payloads beyond Cytotoxins. MDPI. [Link]
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Oxford Academic. (2019). Site-specific conjugation of native antibody. Glycobiology. [Link]
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Guimaraes, C. P., et al. (2014). Site-specific N-terminal labeling of proteins using sortase-mediated reactions. Current protocols in protein science, 76, 15.3. 1–14. [Link]
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MDPI. (2020). Enzymatic Methods for the Site-Specific Radiolabeling of Targeting Proteins. MDPI. [Link]
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The Royal Society of Chemistry. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Organic & Biomolecular Chemistry. [Link]
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Gordon, A., et al. (2015). Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies. International journal of molecular sciences, 16(12), 29759–29781. [Link]
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Antos, J. M., et al. (2009). Site-specific protein labeling via sortase-mediated transpeptidation. Current protocols in protein science, Chapter 15, Unit 15.3. [Link]
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Nature Communications. (2019). Single-site glycine-specific labeling of proteins. Nature. [Link]
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PubChem. (n.d.). Ac-Gly-Osu. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
Understanding the Reagent: Why Proper Disposal is Critical
As a Senior Application Scientist, I understand that robust and reproducible research extends beyond the bench; it includes the safe and responsible management of all laboratory reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Tos-Gly-OSu (N-α-tosylglycine N-hydroxysuccinimide ester), a common bifunctional linker in bioconjugation and peptide synthesis.
The procedures outlined here are designed to ensure the safety of laboratory personnel and maintain compliance with institutional and environmental regulations. The core principle is the chemical deactivation of the reactive N-hydroxysuccinimide (NHS) ester group prior to disposal, thereby mitigating potential hazards.
This compound contains a highly reactive N-hydroxysuccinimide ester. This functional group is designed to react efficiently with primary amines, such as those on the surface of proteins or other biomolecules. While essential for its intended application, this reactivity also means that unreacted this compound can indiscriminately react with biological molecules if not handled and disposed of correctly.
The primary hazard associated with this compound, as indicated by its hazard statements, includes being harmful if swallowed (H302) and the potential to cause an allergic skin reaction (H317)[1]. Therefore, the fundamental goal of our disposal protocol is to hydrolyze the reactive NHS ester, rendering the molecule inert before it enters the waste stream. This is achieved by treating the waste with a basic solution, which rapidly accelerates the hydrolysis of the ester bond[2][3].
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is paramount. All handling and deactivation steps must be performed inside a certified chemical fume hood[2].
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required at all times[4].
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential. Always inspect gloves for integrity before use[2][4].
-
Body Protection: A standard laboratory coat must be worn[4].
-
Respiratory Protection: When handling the solid powder, a dust mask (e.g., N95) should be used to prevent inhalation[4].
Step-by-Step Disposal Protocol: Chemical Deactivation
This protocol is applicable for deactivating small quantities of unused this compound, whether in solid form or dissolved in aprotic solvents like DMSO or DMF.
Experimental Protocol: Deactivation via Hydrolysis
Materials:
-
This compound waste (solid or in solution).
-
1 M Sodium Hydroxide (NaOH) solution.
-
1 M Hydrochloric Acid (HCl) solution.
-
pH indicator strips.
-
Appropriately labeled hazardous waste container.
-
Stir plate and stir bar.
Procedure:
-
Preparation (in a fume hood):
-
If your waste is solid this compound, dissolve it in a minimal amount of a suitable, water-miscible organic solvent (e.g., DMSO, DMF)[4]. For every 1 gram of ester, use at least 10 mL of solvent.
-
Place the vessel containing the dissolved waste on a stir plate.
-
-
Initiate Hydrolysis:
-
Slowly add the 1 M NaOH solution to the this compound solution while stirring[4]. A 2:1 molar excess of NaOH to the ester is recommended to ensure the reaction goes to completion.
-
The NHS ester is highly susceptible to hydrolysis at a high pH. The half-life can be as short as 10 minutes at pH 8.6[2].
-
-
Ensure Complete Deactivation:
-
Allow the mixture to stir at room temperature for a minimum of 4-5 hours. This ensures that the hydrolysis is complete, breaking down the this compound into the less reactive N-α-tosylglycine and N-hydroxysuccinimide[4].
-
-
Neutralization:
-
After the hydrolysis period, check the pH of the solution using a pH strip. It will be strongly basic.
-
Slowly add 1 M HCl solution dropwise while stirring to neutralize the solution to a pH between 6 and 8[4]. Monitor the pH frequently.
-
-
Containerize for Disposal:
-
Transfer the final, neutralized solution into a clearly labeled hazardous waste container[4].
-
The label must include the full chemical names of the contents (e.g., "Waste N-α-tosylglycine, N-hydroxysuccinimide, Sodium Chloride Solution") and the date.
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office[4]. Never pour chemical waste down the drain unless explicitly permitted by your EHS office [5].
-
Management of Contaminated Materials and Spills
Proper disposal extends to all materials that have come into contact with this compound.
-
Solid Waste: All contaminated disposables, including gloves, pipette tips, weigh boats, and wipes, must be collected in a sealed, clearly labeled hazardous waste bag or container for solid chemical waste[2][4].
-
Empty Containers: The original this compound container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous liquid waste via the deactivation protocol above[2]. After rinsing, deface the label and dispose of the empty container according to your institution's guidelines.
-
Accidental Spills: In the event of a small spill, alert personnel in the area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with soap and water. All cleanup materials must be collected and disposed of as solid hazardous waste[6].
Summary of Key Disposal Information
The following table summarizes the essential data and procedures for the safe handling and disposal of this compound.
| Parameter | Information | Source(s) |
| Chemical Name | N-α-tosylglycine N-hydroxysuccinimide ester | |
| Molecular Formula | C13H14N2O6S | [1] |
| Molecular Weight | 326.32 g/mol | [1] |
| Hazard Codes | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) | [1] |
| Required PPE | Safety goggles, nitrile gloves, lab coat, dust mask (for solids) | [2][4] |
| Disposal of Unused Reagent | Deactivate via hydrolysis with NaOH, neutralize with HCl, collect as hazardous waste. | [2][4] |
| Disposal of Contaminated Solids | Collect in a labeled container for solid chemical waste. | [2][4] |
| Disposal of Empty Containers | Triple-rinse, collect rinsate as hazardous waste, deface label, discard container. | [2][3] |
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from procedures involving this compound.
Caption: Decision workflow for this compound waste streams.
By adhering to this guide, researchers can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their commitment to scientific and environmental stewardship. Always remember that your institution's EHS office is your primary resource for specific disposal regulations[7][8].
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-
Carl ROTH. (n.d.). Safety Data Sheet: N-Hydroxysuccinimide. Carl ROTH. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents. University of Pennsylvania. Retrieved from [Link]
-
The Ohio State University. (n.d.). Institutional Biosafety Manual. OSU Environmental Health and Safety. Retrieved from [Link]
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Mastering the Safe Handling of Tos-Gly-OSu: A Guide to Personal Protective Equipment and Disposal
For the modern researcher navigating the complexities of bioconjugation and peptide synthesis, Tos-Gly-OSu (Tosyl-Glycine N-hydroxysuccinimide ester) presents as a valuable reagent. Its utility, however, is matched by the imperative for meticulous handling to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind the recommended personal protective equipment (PPE), operational protocols, and disposal methods for this compound, grounded in the principles of chemical reactivity and laboratory best practices.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound, like other N-hydroxysuccinimide (NHS) esters, is an activated ester. This inherent reactivity, designed for efficient coupling with primary amines on biomolecules, is also the source of its primary hazards. The primary safety concerns are:
-
Skin and Eye Irritation: Direct contact with the powder or solutions can cause irritation.
-
Allergic Skin Reaction: One of the key hazards identified for this compound is its potential to cause an allergic skin reaction (H317)[1]. This sensitization can lead to a more severe reaction upon subsequent exposures.
-
Harmful if Swallowed: Ingestion of this compound is harmful (H302)[1].
Given these risks, a comprehensive PPE strategy is the first line of defense. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive[1].
Core Personal Protective Equipment (PPE) for this compound
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes of this compound solutions or airborne powder, which can cause serious eye irritation[2]. |
| Hand Protection | Chemical-resistant gloves (Nitrile gloves are a common and effective choice). | Prevents skin contact, which can lead to irritation and allergic sensitization[1]. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A laboratory coat is mandatory. | Protects skin and personal clothing from contamination with this compound[3][4]. |
| Respiratory Protection | Work in a well-ventilated area. A certified chemical fume hood is required when handling the solid powder to avoid inhalation of dust. | Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation[3]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring the quality of your research.
Preparation and Weighing
-
Designated Work Area: All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood[3].
-
Gather Materials: Before starting, ensure all necessary PPE is donned correctly and all required equipment (spatula, weigh paper, solvent, vortexer, etc.) is within the fume hood.
-
Equilibration: Allow the vial of this compound to come to room temperature before opening. This prevents condensation of atmospheric moisture, which can hydrolyze the reactive NHS ester.
-
Weighing: Carefully weigh the desired amount of this compound onto a tared weigh paper or into a microfuge tube. Avoid creating dust.
-
Dissolution: Immediately dissolve the solid in an appropriate anhydrous solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).
Reaction Setup and Quenching
-
Reaction Vessel: Perform the conjugation reaction in a closed vessel to minimize exposure to aerosols.
-
Quenching: Upon completion of the reaction, any unreacted this compound must be quenched to render it non-reactive. This is a critical step before disposal. A common method is to add a molar excess of a small molecule containing a primary amine, such as Tris or glycine, and allowing it to react for at least one hour at room temperature.
Disposal Plan: Deactivating and Disposing of this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Chemical Inactivation (Quenching)
All waste containing reactive this compound must be chemically inactivated before being discarded as hazardous waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Consolidate Waste: Collect all liquid waste containing this compound in a designated, properly labeled waste container.
-
Quench: In a fume hood, slowly add a quenching solution (e.g., 1 M Tris-HCl, pH 8) to the waste container.
-
Verify Inactivation: Allow the mixture to stand for at least one hour to ensure complete deactivation of the NHS ester.
-
Dispose: The neutralized waste should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations[3][5].
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, weigh paper, and pipette tips, in a sealed and labeled hazardous waste bag.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is vital.
Spill Cleanup
-
Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined above.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Wipe the spill area with a quenching solution, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup should be disposed of as hazardous waste.
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or an allergic reaction develops[3].
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2].
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[3].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[3].
By understanding the chemical nature of this compound and rigorously adhering to these safety and handling protocols, researchers can confidently utilize this valuable reagent while maintaining a safe and compliant laboratory environment.
References
-
Chem-Impex. Ester de tosylglycine N-hydroxysuccinimide. [Link]
-
AAPPTec, LLC. MSDS - Safety Data Sheet for Z-Gly-OSu. [Link]
-
The Ohio State University. Personal Protective Equipment | Department of Chemistry and Biochemistry. [Link]
-
The Ohio State University. Personal Protective Equipment (PPE) - CFAES Safety and Compliance. [Link]
-
Oklahoma State University. Personal Protective Equipment - Environmental Health and Safety. [Link]
-
Ohioline. Selecting and Using Personal Protective Equipment (PPE). [Link]
-
The Ohio State University. PPE - Pesticide Safety Education Program. [Link]
-
The Ohio State University. Chemical Waste Management Reference Guide | Environmental Health and Safety - OSU EHS. [Link]
-
Ohio EPA. The Disposal of Hazardous Waste Pharmaceuticals FAQs. [Link]
-
The Ohio State University. Solvent Waste Disposal. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
